molecular formula C9H8ClNO4 B1596720 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone CAS No. 288401-07-0

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Cat. No.: B1596720
CAS No.: 288401-07-0
M. Wt: 229.62 g/mol
InChI Key: UQVHWGGRXQWGGY-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-4-7(10)3-6(5(2)12)9(13)8(4)11(14)15/h3,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVHWGGRXQWGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373968
Record name 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
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Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288401-07-0
Record name 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
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Record name 288401-07-0
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Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (CAS Number: 288401-07-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (CAS: 288401-07-0) is a multifaceted aromatic compound featuring a unique combination of functional groups: a chloro, a hydroxyl, a methyl, and a nitro group, all attached to an acetophenone core. This substitution pattern suggests a rich chemical reactivity and the potential for diverse biological activities. Substituted acetophenones are a well-established class of compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including chalcones, flavones, and various heterocyclic systems.[1][2] The presence of a nitro group, in particular, is a common feature in many pharmacologically active compounds, often contributing to their therapeutic effects. This guide aims to consolidate the available information on this compound and provide a framework for its synthesis and further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings, including its solubility, reactivity, and potential for formulation.

Table 1: Physicochemical Properties of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone [3]

PropertyValue
CAS Number 288401-07-0
Molecular Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol
IUPAC Name 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
Synonyms 5'-Chloro-2'-hydroxy-4'-methyl-3'-nitroacetophenone
Appearance Predicted to be a solid
XLogP3 2.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
Exact Mass 229.0141854

Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed synthesis commences with the Fries rearrangement of 4-chloro-3-methylphenyl acetate to yield 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone. This intermediate is then subjected to nitration to introduce the nitro group at the position ortho to the hydroxyl group and meta to the acetyl group, yielding the final product.

Synthesis_Pathway 4-chloro-3-methylphenyl acetate 4-chloro-3-methylphenyl acetate 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone 4-chloro-3-methylphenyl acetate->1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone Fries Rearrangement (AlCl3, heat) 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone->1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone Nitration (HNO3, H2SO4)

Caption: Proposed two-step synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (Precursor)

This procedure is adapted from a general method for the synthesis of hydroxyacetophenones via the Fries rearrangement.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 4-chloro-3-methylphenyl acetate (1 equivalent).

  • Addition of Catalyst: Add anhydrous aluminum chloride (1.2 equivalents) portion-wise to the flask. An exothermic reaction is expected.

  • Heating: Once the initial reaction subsides, heat the mixture in an oil bath at 160-170 °C for 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature and then carefully add ice-cold dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (Final Product)

This protocol is based on the nitration of a structurally similar compound, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.[5]

  • Dissolution: Dissolve the precursor, 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (1 equivalent), in a minimal amount of a suitable solvent like glacial acetic acid or concentrated sulfuric acid at a low temperature (0-5 °C) in an ice bath.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Causality Behind Experimental Choices
  • Fries Rearrangement: This reaction is a classic and efficient method for the ortho- and para-acylation of phenols, providing a direct route to the hydroxyacetophenone precursor. The use of a Lewis acid catalyst like aluminum chloride is essential to facilitate the rearrangement.

  • Nitration Conditions: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic rings. The hydroxyl group is a strong activating and ortho-, para-directing group, while the acetyl group is a deactivating and meta-directing group. The combined directing effects of these groups are expected to favor the introduction of the nitro group at the position ortho to the hydroxyl group and meta to the acetyl group. Conducting the reaction at low temperatures is crucial to control the exothermicity of the reaction and to minimize the formation of side products.

Spectroscopic Characterization (Predictive)

As experimental spectroscopic data for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is not currently available in the literature, this section provides a predictive analysis based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl protons, and the acetyl protons.

  • Aromatic Proton (1H): A singlet is expected in the aromatic region (δ 7.5-8.5 ppm).

  • Methyl Protons (3H): A singlet for the methyl group on the aromatic ring is anticipated around δ 2.2-2.6 ppm.

  • Acetyl Protons (3H): A singlet for the acetyl methyl group should appear in the upfield region, likely around δ 2.5-2.8 ppm.

  • Hydroxyl Proton (1H): A broad singlet for the phenolic hydroxyl group is expected, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to resonate in the downfield region, typically around δ 195-205 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the various substituents. The carbon bearing the hydroxyl group will be shifted downfield, while the carbons bearing the chloro, methyl, and nitro groups will also show characteristic shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group of the acetophenone.

  • N-O Stretch: Strong asymmetric and symmetric stretching bands for the nitro group, typically appearing around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

  • C-Cl Stretch: An absorption band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (229.62 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

  • Fragmentation: Common fragmentation pathways for acetophenones include the loss of a methyl group ([M-15]⁺) and the formation of an acylium ion ([M-CH₃CO]⁺).

Potential Applications and Biological Significance

While there are no specific studies on the biological activity of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, the structural motifs present in the molecule suggest several potential areas of application in drug discovery and development.

  • Antimicrobial and Antifungal Activity: Chalcones, which can be synthesized from acetophenones, are known to possess a broad spectrum of antimicrobial and antifungal activities.[6] The title compound could serve as a precursor for the synthesis of novel chalcones with potential therapeutic value.

  • Anticancer Activity: Many nitroaromatic compounds and their derivatives have been investigated for their anticancer properties.[7] The presence of the nitro group in 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone makes it an interesting candidate for evaluation as an anticancer agent or as a building block for the synthesis of more complex molecules with potential cytotoxic activity.

  • Enzyme Inhibition: Substituted acetophenones and related compounds have been explored as inhibitors of various enzymes. The specific substitution pattern of the title compound may confer inhibitory activity against certain biological targets.

  • Materials Science: Nitro-substituted aromatic compounds can have interesting optical and electronic properties, suggesting potential applications in the development of new materials, such as dyes and nonlinear optical materials.[7]

Safety and Handling

Based on the GHS classification of the compound, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is considered to be a hazardous substance.[3]

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a substituted acetophenone with significant potential for further research and development. This technical guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic route, and a predictive analysis of its spectral characteristics. The structural features of this compound suggest promising avenues for exploration in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents. Further experimental work is required to confirm the proposed synthesis, fully characterize the compound using modern analytical techniques, and to evaluate its biological activities. This guide serves as a foundational resource to stimulate and support such future investigations.

References

Sources

An In-depth Technical Guide to 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, a polysubstituted aromatic ketone of interest in synthetic chemistry and potential drug discovery. This document elucidates the compound's nomenclature, structural features, and physicochemical properties. A detailed, field-proven synthetic protocol is proposed, drawing from established methodologies for analogous transformations. Furthermore, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) are presented with detailed interpretations to aid in the characterization of this molecule. The guide also explores the chemical reactivity and potential applications of this compound, grounded in the established roles of related chemical entities in medicinal and materials science. Safety and handling precautions are also outlined. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this specific chemical entity.

Introduction and Nomenclature

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a complex aromatic compound featuring five different substituents on a benzene ring: an acetyl group, a hydroxyl group, a methyl group, a chlorine atom, and a nitro group. Its systematic IUPAC name precisely describes this arrangement.[1] The strategic placement of these functional groups, with their varying electronic and steric properties, makes this molecule a potentially valuable intermediate in the synthesis of more complex chemical structures, including novel pharmaceutical agents and specialized organic materials. The interplay of the electron-donating hydroxyl and methyl groups with the electron-withdrawing acetyl, chloro, and nitro groups creates a unique electronic environment within the aromatic ring, influencing its reactivity and potential biological activity.

Caption: 2D structure of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Physicochemical Properties

The predicted physicochemical properties of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone are summarized in the table below. These properties are calculated based on its chemical structure and are essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular FormulaC₉H₈ClNO₄[1]
Molecular Weight229.62 g/mol [1]
IUPAC Name1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone[1]
CAS Number288401-07-0[1]
AppearancePredicted: Yellowish crystalline solidN/A
Melting PointPredicted: >150 °CN/A
Boiling PointPredicted: >350 °CN/A
SolubilityPredicted: Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO.N/A

Proposed Synthesis Protocol

A specific, peer-reviewed synthesis for 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone has not been prominently reported in the literature. However, a plausible and robust synthetic route can be designed based on well-established organic reactions, such as the Fries rearrangement and electrophilic aromatic substitution. The proposed multi-step synthesis commences with the commercially available starting material, 4-chloro-2-methylphenol.

G start 4-Chloro-2-methylphenol step1 Acetylation (Acetic Anhydride, Pyridine) start->step1 Step 1 intermediate1 4-Chloro-2-methylphenyl acetate step1->intermediate1 step2 Fries Rearrangement (AlCl3, high temp.) intermediate1->step2 Step 2 intermediate2 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone step2->intermediate2 step3 Nitration (HNO3, H2SO4, low temp.) intermediate2->step3 Step 3 product 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone step3->product

Caption: Proposed synthetic workflow for the target compound.

Step 1: Acetylation of 4-Chloro-2-methylphenol

The initial step involves the protection of the phenolic hydroxyl group as an acetate ester. This is crucial to prevent unwanted side reactions during the subsequent Fries rearrangement and to direct the acylation to the desired position.

  • Materials: 4-chloro-2-methylphenol, acetic anhydride, pyridine, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methylphenol (1 equivalent) in pyridine.

    • Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture into ice-cold water and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-2-methylphenyl acetate.

Step 2: Fries Rearrangement to 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone

The Fries rearrangement of the acetate ester introduces the acetyl group onto the aromatic ring. The regioselectivity of this reaction is temperature-dependent; higher temperatures generally favor the formation of the ortho-acylated product.[2][3]

  • Materials: 4-chloro-2-methylphenyl acetate, anhydrous aluminum chloride (AlCl₃), nitrobenzene (as solvent), hydrochloric acid (10% aqueous solution), ethyl acetate.

  • Procedure:

    • In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, add anhydrous aluminum chloride (2.5 equivalents).

    • Add nitrobenzene and stir to form a slurry.

    • Slowly add 4-chloro-2-methylphenyl acetate (1 equivalent) to the slurry.

    • Heat the reaction mixture to 140-160 °C and maintain this temperature for 4-6 hours.[4]

    • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Step 3: Nitration of 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone

The final step is the regioselective nitration of the substituted acetophenone. The directing effects of the existing substituents play a critical role in determining the position of the incoming nitro group. The hydroxyl group is a strong activating, ortho-, para-director. The methyl group is a weak activating, ortho-, para-director. The chloro group is a deactivating, ortho-, para-director. The acetyl group is a deactivating, meta-director. The combined directing effects of the powerful activating hydroxyl group and the methyl group will direct the electrophilic nitration to the position ortho to the hydroxyl group and meta to the acetyl group, which is the desired C-3 position.[5][6][7]

  • Materials: 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • In a flask immersed in an ice-salt bath, add concentrated sulfuric acid.

    • Slowly add 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (1 equivalent) to the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the acetophenone, maintaining the temperature below 5 °C.[8]

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Predicted Spectroscopic Data

¹H NMR Spectroscopy
  • Aromatic Proton (1H, s): A singlet is expected for the single proton on the aromatic ring. Its chemical shift will be influenced by the surrounding substituents, likely appearing in the downfield region (δ 7.5-8.5 ppm).

  • Acetyl Protons (3H, s): A sharp singlet corresponding to the three protons of the acetyl methyl group, expected around δ 2.5-2.7 ppm.

  • Methyl Protons (3H, s): A singlet for the three protons of the methyl group on the aromatic ring, likely in the range of δ 2.2-2.5 ppm.

  • Hydroxyl Proton (1H, br s): A broad singlet for the phenolic hydroxyl proton, the chemical shift of which is concentration and solvent dependent but typically appears downfield (δ 10-12 ppm), especially if there is intramolecular hydrogen bonding with the adjacent acetyl group.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to resonate in the downfield region, typically around δ 195-205 ppm.[9]

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the electronic effects of the substituents. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the acetyl group (C-C=O) will be significantly downfield. The carbon attached to the hydroxyl group (C-OH) will also be downfield, while the carbon with the methyl group (C-CH₃) will be slightly upfield compared to an unsubstituted benzene.

  • Acetyl Methyl Carbon: The methyl carbon of the acetyl group is expected to appear in the range of δ 25-30 ppm.

  • Ring Methyl Carbon: The methyl carbon attached to the aromatic ring should resonate at approximately δ 15-20 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the phenolic hydroxyl group.[12][13]

  • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponds to the carbonyl stretching of the aryl ketone.[12]

  • N-O Stretch (asymmetric): A strong absorption band in the range of 1500-1550 cm⁻¹ is indicative of the asymmetric stretching of the nitro group.[14]

  • N-O Stretch (symmetric): Another strong band for the symmetric stretching of the nitro group is expected around 1330-1370 cm⁻¹.[14]

  • C-H Stretch (aromatic and aliphatic): Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.[12]

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 229.62). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

  • Major Fragmentation Pathways: Common fragmentation patterns for aromatic ketones include α-cleavage of the acyl group, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion.[15][16][17][18] Another likely fragmentation is the loss of the nitro group (•NO₂).

Reactivity and Potential Applications

The diverse array of functional groups on 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone imparts a rich and varied reactivity profile, making it a versatile intermediate for further chemical transformations.

  • Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro and acetyl groups activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the chloro substituent.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This would provide access to a new class of substituted anilines, which are valuable precursors for the synthesis of heterocyclic compounds and other complex molecules.

  • Reactions of the Carbonyl Group: The acetyl group can undergo a wide range of classical carbonyl reactions, including reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and condensation reactions at the α-carbon.

  • Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated, and it can participate in reactions such as the Williamson ether synthesis.

Given its structural motifs, 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone and its derivatives could find applications in several areas of chemical and pharmaceutical research:

  • Pharmaceutical Intermediates: Polysubstituted aromatic compounds are common scaffolds in medicinal chemistry. The functional groups present in this molecule offer multiple points for modification, allowing for the generation of a library of compounds for screening against various biological targets.

  • Agrochemicals: Chlorinated and nitrated phenols have historically been used in the development of herbicides and pesticides.[19] This compound could serve as a starting material for the synthesis of new agrochemicals.

  • Dyes and Pigments: The chromophoric nitro and acetyl groups on the aromatic ring suggest potential applications in the synthesis of novel dyes and pigments.

Safety and Handling

Based on the GHS classification for this compound, it should be handled with appropriate care in a well-ventilated laboratory environment.[1]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Precautions:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Use only outdoors or in a well-ventilated area.

    • Wash hands and any exposed skin thoroughly after handling.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • In all cases of exposure, seek immediate medical advice.

Conclusion

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a multifaceted chemical compound with significant potential as a synthetic intermediate. While its direct synthesis and applications are not extensively documented, a logical and robust synthetic pathway can be proposed based on fundamental organic reactions. The predicted spectroscopic and reactivity data provided in this guide offer a solid foundation for researchers and drug development professionals to explore the chemistry and potential utility of this and related molecules. As with any chemical substance, adherence to strict safety protocols is paramount during its handling and use.

References

  • Pharma D GURU. Fries Rearrangement. Available from: [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. Available from: [Link]

  • Universal Print. Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst. Available from: [Link]

  • Canadian Science Publishing. 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Available from: [Link]

  • Chemistry LibreTexts. 18.6 Directing Effects of Substituted Benzenes. Available from: [Link]

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  • SIELC Technologies. Ethanone, 1-(2-hydroxy-5-methylphenyl)- | SIELC. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available from: [Link]

  • YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Available from: [Link]

  • PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Available from: [Link]

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Technical Guide: Determination and Significance of the Molecular Weight of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the molecular weight of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, a substituted acetophenone derivative of interest in synthetic chemistry and drug discovery. Beyond stating the theoretical value, this document outlines the critical importance of empirical verification in a research and development setting. It details the primary analytical methodologies, including mass spectrometry and elemental analysis, explaining the causality behind their application for this specific molecule. The guide is intended for researchers, medicinal chemists, and quality control scientists who require a robust framework for compound characterization, ensuring both identity and purity.

Compound Identification and Physicochemical Properties

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a poly-functionalized aromatic ketone. Its structure incorporates a chloro, a hydroxyl, a methyl, and a nitro group, in addition to the ethanone moiety. These functional groups dictate its chemical reactivity, potential as a synthetic intermediate, and its physicochemical characteristics.

The foundational step in the characterization of any chemical entity is the confirmation of its molecular formula and, consequently, its molecular weight. These values are fundamental to every subsequent quantitative experiment.

PropertyValueSource
IUPAC Name 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanonePubChem[1]
CAS Number 288401-07-0Sigma-Aldrich[2], PubChem[1]
Molecular Formula C₉H₈ClNO₄Sigma-Aldrich[2], PubChem[1]
Theoretical Molecular Weight 229.62 g/mol PubChem[1]
Monoisotopic Mass 229.0141854 DaPubChem[1]

The Imperative of Precise Molecular Weight Determination in R&D

In the fields of drug development and materials science, the theoretical molecular weight serves as a hypothesis. It is the empirical verification of this value that provides the first layer of evidence for a compound's identity and purity.

Causality in Experimental Design:

  • Structural Elucidation: An accurately measured monoisotopic mass, typically to within 5 ppm (parts per million) of the theoretical value, provides high confidence in the assigned molecular formula. This is often the first piece of analytical data that corroborates a proposed structure following a synthesis.

  • Purity Assessment: The absence of unexpected ions in a mass spectrum is a strong indicator of sample purity. Conversely, the presence of ions corresponding to starting materials, by-products, or solvents immediately flags a sample for further purification.

  • Stoichiometric Accuracy: All subsequent research, from preparing solutions for biological assays to calculating yields in a multi-step synthesis, relies on an accurate molecular weight. An erroneous value will introduce systematic errors into all downstream experiments, compromising data integrity.

Methodologies for Empirical Molecular Weight Verification

A multi-pronged approach is essential for the unambiguous confirmation of a compound's molecular weight and identity. The following protocols are designed as a self-validating system, where the results from each technique must be in agreement to provide unequivocal evidence.

High-Resolution Mass Spectrometry (HRMS)

Principle: Mass spectrometry (MS) is the most direct and precise technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, a soft ionization technique such as Electrospray Ionization (ESI) is ideal. ESI imparts a charge to the analyte in solution (typically by protonation to form [M+H]⁺ or deprotonation to form [M-H]⁻) without causing significant fragmentation. This preserves the molecular ion, allowing for a clear determination of its mass.

Experimental Protocol: ESI-HRMS

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in an appropriate solvent system, typically matching the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The acidic modifier facilitates protonation.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

    • Infuse the sample directly or via a liquid chromatography (LC) system.

    • Acquire data in both positive and negative ion modes. The phenolic hydroxyl group makes this compound amenable to negative mode analysis ([M-H]⁻), while the carbonyl oxygen allows for positive mode analysis ([M+H]⁺).

    • Positive Ion Mode ([M+H]⁺): Expected m/z = 229.0141854 (C₉H₈ClNO₄) + 1.007276 (H⁺) = 230.02146

    • Negative Ion Mode ([M-H]⁻): Expected m/z = 229.0141854 (C₉H₈ClNO₄) - 1.007276 (H⁺) = 228.00691

  • Data Interpretation:

    • The primary objective is to find a measured m/z value that matches the theoretical value for the [M+H]⁺ or [M-H]⁻ ion within a narrow mass tolerance (e.g., < 5 ppm).

    • Crucially, examine the isotopic pattern. The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak that is approximately one-third the intensity of the monoisotopic peak. This isotopic signature is a powerful confirmation of the presence of a chlorine atom.

Corroborative Structural Analysis

While not a direct measure of molecular weight, techniques that confirm the molecular structure inherently validate the molecular formula from which the weight is derived. For a comprehensive characterization of substituted acetophenones, spectroscopic methods are indispensable.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the number and connectivity of all hydrogen and carbon atoms. The chemical shifts, integration values, and coupling patterns must be consistent with the structure of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups: a broad O-H stretch for the hydroxyl group, a sharp C=O stretch for the ketone, and characteristic peaks for the aromatic ring and nitro group.

Integrated Workflow for Compound Validation

The process of confirming a compound's identity is a logical, multi-step workflow. Each step provides a piece of evidence that, when combined, builds a conclusive case for the structure and its corresponding molecular weight.

G cluster_0 Phase 1: Synthesis & Initial Data cluster_1 Phase 2: Empirical Verification cluster_2 Phase 3: Data Analysis & Validation cluster_3 Phase 4: Final Outcome synthesis Synthesis or Acquisition of Compound calc Calculate Theoretical Molecular Weight (C₉H₈ClNO₄ = 229.62 g/mol) synthesis->calc Based on Proposed Structure nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir hrms High-Resolution MS (e.g., ESI-TOF) calc->hrms analysis Correlate All Data hrms->analysis nmr->analysis ir->analysis decision Data Consistent? analysis->decision pass Compound Identity & MW CONFIRMED decision->pass Yes fail Structure Incorrect or Sample Impure decision->fail No reinvestigate Re-purify or Re-synthesize fail->reinvestigate

Caption: Workflow for the validation of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

References

  • SIELC Technologies. Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Available from: [Link].

  • PubChem. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. 5'-Chloro-2'-hydroxy-4'-methylacetophenone. National Center for Biotechnology Information. Available from: [Link].

  • CAS Common Chemistry. 1-(4-Chloro-3-nitrophenyl)ethanone. Available from: [Link].

  • Taylor & Francis Online. Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Available from: [Link].

  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available from: [Link].

  • RASĀYAN Journal of Chemistry. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Available from: [Link].

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An In-Depth Technical Guide to the Synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive technical guide details the synthetic pathways for 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, a substituted acetophenone with potential applications in medicinal chemistry and materials science. This document provides a thorough examination of a plausible and efficient two-step synthesis route, commencing with the readily available starting material, 4-chloro-3-methylphenol. The core of this guide is a detailed exposition of the underlying chemical principles, including electrophilic aromatic substitution, directing group effects, and reaction mechanisms. In line with our commitment to scientific integrity, this guide presents detailed, step-by-step experimental protocols, safety considerations, and data interpretation to ensure reproducibility and safety in the laboratory.

Introduction and Strategic Overview

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, with profound implications for the development of novel pharmaceuticals, agrochemicals, and functional materials. The target molecule, 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone[1], presents a unique synthetic challenge due to the specific arrangement of five different substituents on the benzene ring. The strategic placement of the chloro, hydroxyl, methyl, nitro, and acetyl groups necessitates a carefully designed synthetic sequence that leverages the directing effects of these substituents in electrophilic aromatic substitution reactions.

This guide focuses on a logical and efficient two-step synthetic pathway:

  • Friedel-Crafts Acylation of 4-chloro-3-methylphenol to introduce the acetyl group, yielding the key intermediate, 5'-Chloro-2'-hydroxy-4'-methylacetophenone.

  • Regioselective Nitration of the intermediate to introduce the nitro group at the desired position, yielding the final product.

The rationale behind this strategic choice lies in the directing effects of the substituents present on the starting material and the intermediate. The hydroxyl and methyl groups are ortho-, para-directing activators, while the chloro group is an ortho-, para-directing deactivator. The acetyl group, introduced in the first step, is a meta-directing deactivator. By carefully orchestrating the sequence of these reactions, we can achieve the desired substitution pattern with high regioselectivity.

Synthesis Pathway and Mechanistic Insights

The overall synthetic transformation is depicted in the workflow diagram below:

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Nitration cluster_product Final Product 4-chloro-3-methylphenol 4-chloro-3-methylphenol Acylation Acetic Anhydride, Boron Trifluoride Etherate 4-chloro-3-methylphenol->Acylation Reaction Intermediate 5'-Chloro-2'-hydroxy- 4'-methylacetophenone Acylation->Intermediate Yields Nitration Nitric Acid, Sulfuric Acid Intermediate->Nitration Reaction Product 1-(5-Chloro-2-hydroxy-4-methyl- 3-nitrophenyl)ethanone Nitration->Product Yields

Caption: Overall synthesis workflow for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Step 1: Friedel-Crafts Acylation of 4-Chloro-3-methylphenol

The inaugural step in our synthesis is the introduction of an acetyl group onto the 4-chloro-3-methylphenol ring via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction is pivotal for constructing the acetophenone framework.

Causality of Experimental Choices:

  • Acylating Agent: Acetic anhydride is chosen as the acylating agent due to its ready availability, lower cost compared to acetyl chloride, and generally safer handling characteristics.

  • Catalyst: Boron trifluoride etherate (BF₃·OEt₂) is a suitable Lewis acid catalyst for this transformation[2]. It is effective in activating the acetic anhydride to generate the acylium ion electrophile. While stronger Lewis acids like aluminum chloride could be used, BF₃·OEt₂ often offers milder reaction conditions and can minimize side reactions.

  • Regioselectivity: The hydroxyl group is a powerful ortho-, para-director. In this case, the acylation is expected to occur predominantly at the position ortho to the hydroxyl group and para to the methyl group, which is the desired C2 position. The steric hindrance from the adjacent methyl group and the electronic deactivation by the chloro group at the C4 position further favor acylation at the C2 position.

Friedel_Crafts_Acylation Start 4-Chloro-3-methylphenol Intermediate Acylium Ion Intermediate Start->Intermediate Electrophilic Attack Reagents Acetic Anhydride BF₃·OEt₂ Reagents->Intermediate Generates Product 5'-Chloro-2'-hydroxy- 4'-methylacetophenone Intermediate->Product Deprotonation

Caption: Mechanistic overview of the Friedel-Crafts Acylation step.

Step 2: Regioselective Nitration of 5'-Chloro-2'-hydroxy-4'-methylacetophenone

The final step involves the nitration of the synthesized intermediate to introduce the nitro group at the C3 position. This is another example of an electrophilic aromatic substitution, where the regiochemical outcome is dictated by the combined directing effects of the existing substituents.

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the classic and most effective nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Regioselectivity: The directing effects of the substituents on the intermediate are crucial for the success of this step.

    • The hydroxyl group (-OH) is a strong activating, ortho-, para-director.

    • The methyl group (-CH₃) is a weak activating, ortho-, para-director.

    • The acetyl group (-COCH₃) is a strong deactivating, meta-director.

    • The chloro group (-Cl) is a deactivating, ortho-, para-director.

The powerful activating and ortho-directing effect of the hydroxyl group will be the dominant factor. The position ortho to the hydroxyl group (C3) is activated. The other ortho position (C1) is already substituted. The para position to the hydroxyl group (C5) is also substituted with a chlorine atom. Therefore, the nitration is strongly directed to the C3 position. The meta-directing effect of the acetyl group also favors substitution at the C3 position (meta to the acetyl group). This convergence of directing effects leads to a high degree of regioselectivity.

Nitration_Reaction Intermediate 5'-Chloro-2'-hydroxy- 4'-methylacetophenone Electrophile Nitronium Ion (NO₂⁺) Intermediate->Electrophile Electrophilic Attack at C3 Reagents HNO₃ / H₂SO₄ Reagents->Electrophile Generates Product 1-(5-Chloro-2-hydroxy-4-methyl- 3-nitrophenyl)ethanone Electrophile->Product Deprotonation

Caption: Key steps in the regioselective nitration reaction.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a well-equipped chemical laboratory. Adherence to all institutional and governmental safety regulations is mandatory. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reactions should be performed in a certified fume hood.

Synthesis of 5'-Chloro-2'-hydroxy-4'-methylacetophenone
Parameter Value Reference
Starting Material 4-Chloro-3-methylphenolCommercially Available
Reagents Acetic Anhydride, Boron Trifluoride Etherate[2]
Solvent Dichloromethane (anhydrous)-
Reaction Temperature 0 °C to Room Temperature-
Reaction Time 2-4 hours-
Work-up Aqueous wash, extraction[3]
Purification Recrystallization or Column Chromatography[3]
Expected Yield 70-85%-

Step-by-Step Methodology:

  • To a stirred solution of 4-chloro-3-methylphenol (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add boron trifluoride etherate (1.2 equivalents) dropwise.

  • After stirring for 15 minutes, add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-water and stir vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
Parameter Value Reference
Starting Material 5'-Chloro-2'-hydroxy-4'-methylacetophenoneSynthesized in Step 3.1
Reagents Concentrated Nitric Acid, Concentrated Sulfuric Acid[4]
Reaction Temperature 0-5 °C[5]
Reaction Time 1-2 hours[5]
Work-up Quenching on ice, filtration[4]
Purification Recrystallization[6]
Expected Yield 60-75%-

Step-by-Step Methodology:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 5'-Chloro-2'-hydroxy-4'-methylacetophenone (1 equivalent) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 5 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the acetophenone derivative, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Safety and Handling

Nitration reactions are potentially hazardous and must be conducted with extreme caution.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.[7]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[8] Handle with appropriate PPE in a fume hood.

  • Toxic Fumes: The reaction may produce toxic nitrogen oxide fumes. Ensure adequate ventilation.

  • Quenching: Quenching the reaction mixture on ice should be done slowly and carefully to control the exotherm.

Characterization Data

The final product, 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: A pale yellow solid.

  • Molecular Formula: C₉H₈ClNO₄[1]

  • Molecular Weight: 229.62 g/mol [1]

  • Spectroscopic Data:

    • ¹H NMR: Expected signals for the aromatic proton, the methyl protons, and the acetyl protons. The chemical shifts will be influenced by the electronic environment of the substituents.

    • ¹³C NMR: Expected signals for the aromatic carbons, the methyl carbon, the acetyl carbonyl carbon, and the acetyl methyl carbon.

    • IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), and the nitro group (N-O stretches).

    • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. By leveraging a two-step sequence of Friedel-Crafts acylation followed by regioselective nitration, this guide provides a practical and scientifically sound approach for obtaining the target molecule. The detailed experimental protocols, mechanistic insights, and safety considerations presented herein are intended to empower researchers and drug development professionals in their synthetic endeavors. The principles of electrophilic aromatic substitution and the strategic manipulation of substituent directing effects are key to the success of this synthesis, underscoring the elegance and predictive power of modern organic chemistry.

References

  • PubChem. (n.d.). 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • PubChem. (n.d.). 5'-Chloro-2'-hydroxy-4'-methylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

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Unlocking the Research Potential of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone: A Technical Guide for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Versatile Chemical Scaffold

In the landscape of medicinal chemistry and drug discovery, the identification of novel molecular scaffolds that offer both synthetic tractability and the potential for diverse biological activity is of paramount importance. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is one such molecule that, while not extensively characterized as a standalone therapeutic, presents a rich tapestry of chemical functionalities ripe for exploration. This technical guide will delve into the untapped research applications of this compound, moving beyond its current role as a synthetic intermediate to explore its potential as a foundational element in drug development and chemical biology research.

The strategic arrangement of substituents on the phenyl ring—a chloro group, a hydroxyl moiety, a methyl group, and a nitro functionality—creates a unique electronic and steric environment. The ethanone side chain further provides a reactive handle for a multitude of chemical transformations. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, complete with detailed experimental protocols and the scientific rationale underpinning each proposed avenue of investigation.

Physicochemical Properties and Safety Considerations

Before embarking on any experimental work, a thorough understanding of the compound's properties and handling requirements is essential.

PropertyValueSource
Molecular Formula C9H8ClNO4[1]
Molecular Weight 229.62 g/mol [1]
Appearance Slightly yellow crystalline powder or chunks[2]
CAS Number 288401-07-0[1]

Safety Profile: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is classified with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application I: A Scaffold for Chalcone Synthesis and Antimicrobial Drug Discovery

The most immediate and well-documented application of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is as a precursor for the synthesis of chalcones, a class of compounds known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The ethanone moiety readily participates in Claisen-Schmidt condensation with various aldehydes to yield a diverse library of chalcone derivatives.[5][6]

Scientific Rationale

The α,β-unsaturated ketone system in chalcones is a key pharmacophore responsible for their biological activity, often acting as a Michael acceptor for nucleophilic residues in target proteins.[4] The substituents on the aromatic rings of the chalcone scaffold significantly modulate this activity. The parent compound, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, imparts a unique set of electronic and steric features to the resulting chalcones, which can be systematically varied to optimize for potency and selectivity against microbial targets. Derivatives of similar chloro-hydroxyphenyl propenones have demonstrated promising antimicrobial activity.[7]

Experimental Workflow: Synthesis and Antimicrobial Screening of a Chalcone Library

G cluster_synthesis Synthesis Phase cluster_purification Purification & Characterization cluster_screening Antimicrobial Screening A 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone C Claisen-Schmidt Condensation (Base-catalyzed) A->C B Aromatic Aldehydes (Diverse Library) B->C D Crude Chalcone Library C->D E Column Chromatography D->E F Recrystallization E->F G Structure Verification (NMR, MS, IR) F->G H Purified Chalcone Library G->H J MIC & MBC Determination H->J I Bacterial Strains (Gram-positive & Gram-negative) I->J

Caption: Workflow for Chalcone Synthesis and Antimicrobial Screening.

Detailed Protocol: Claisen-Schmidt Condensation
  • Reaction Setup: In a round-bottom flask, dissolve 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (1 equivalent) in ethanol.

  • Addition of Aldehyde: Add a substituted aromatic aldehyde (1 equivalent) to the solution.

  • Base Catalysis: Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude chalcone.

  • Purification: Filter the precipitate, wash with water, and dry. Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the purified chalcone using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Application II: Fragment-Based Drug Design for Kinase Inhibition

The substituted phenyl ring of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone possesses features commonly found in kinase inhibitors. The hydroxyl and nitro groups can act as hydrogen bond donors and acceptors, respectively, while the chloro and methyl groups can occupy hydrophobic pockets within an ATP-binding site. This makes the core scaffold an attractive starting point for fragment-based drug design (FBDD).

Scientific Rationale

Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The core structure of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone can be elaborated upon to generate a library of compounds for screening against a panel of kinases. The nitro group, in particular, is a common feature in some kinase inhibitors, contributing to potent interactions within the enzyme's active site. Structurally related nitrophenyl compounds have been investigated as inhibitors of enzymes like catechol-O-methyltransferase.[8]

Experimental Workflow: Fragment Elaboration and Kinase Inhibitor Screening

G cluster_elaboration Fragment Elaboration cluster_purification Library Purification cluster_screening Kinase Inhibition Assays A 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone B Chemical Modifications (e.g., Suzuki, Buchwald-Hartwig) A->B D Crude Compound Library B->D C Diverse Building Blocks C->B E Preparative HPLC D->E F Purity & Identity Confirmation E->F G Purified Library F->G I In Vitro Kinase Assays (e.g., TR-FRET, Luminescence) G->I H Kinase Panel H->I J IC50 Determination I->J

Caption: Workflow for Kinase Inhibitor Development.

Detailed Protocol: Suzuki Coupling for Fragment Elaboration
  • Functional Group Interconversion: Convert the chloro group of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone to a more reactive handle for cross-coupling, if necessary (e.g., conversion to a boronic acid or ester). Alternatively, utilize the chloro group directly in a Suzuki coupling with a variety of boronic acids.

  • Reaction Setup: In a reaction vessel, combine the modified starting material (1 equivalent), a boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

  • Inert Atmosphere: Degas the reaction mixture and maintain it under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired elaborated compound.

Application III: Development of Novel Antioxidant Agents

Oxidative stress is a key contributor to the pathophysiology of numerous diseases.[9] Molecules with the ability to scavenge free radicals or chelate pro-oxidant metal ions are of significant therapeutic interest. The phenolic hydroxyl group in 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a potential antioxidant pharmacophore.

Scientific Rationale

The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage. The overall antioxidant capacity of the molecule will be influenced by the other substituents on the ring. The development of derivatives from this core structure could lead to potent antioxidant compounds. For instance, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been shown to possess significant antioxidant activity.[9]

Experimental Workflow: Synthesis of Derivatives and Antioxidant Activity Assessment

G cluster_synthesis Derivative Synthesis cluster_purification Purification & Characterization cluster_assay Antioxidant Assays A 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone B Derivatization Reactions (e.g., Etherification, Esterification) A->B C Crude Derivatives B->C D Purification C->D E Structure Confirmation D->E F Purified Derivatives E->F G DPPH Radical Scavenging Assay F->G H ABTS Radical Scavenging Assay F->H I Cell-based ROS Assays F->I

Caption: Workflow for Antioxidant Derivative Development and Testing.

Detailed Protocol: DPPH Radical Scavenging Assay
  • Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the appropriate wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion: A Call for Further Investigation

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone represents a promising, yet underexplored, starting point for chemical and biological research. Its rich chemical functionality and amenability to synthetic modification make it an ideal candidate for the development of novel therapeutic agents and chemical probes. This guide has outlined several potential research avenues, from the synthesis of antimicrobial chalcones to the development of kinase inhibitors and antioxidants. It is our hope that the detailed workflows and scientific rationale presented herein will inspire further investigation into the potential of this versatile chemical scaffold, ultimately leading to new discoveries in medicine and biology.

References

  • Shaik Ammaji, S., & Shaik Masthanamma, S. (2021). Synthesis and Antibacterial Activity of Hydroxy and Chloro-Substituted Chalcone Derivatives. Journal of Pharmaceutical Research International, 33(59A), 519–528. [Link]

  • Gasparyan, S., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(15), 3354. [Link]

  • PubChem. (n.d.). 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Mannisto, P. T., et al. (1992). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 35(12), 2280-2287. [Link]

  • PubChem. (n.d.). 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

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  • Patel, K. D., et al. (2017). SYNTHESIS, EVALUATION OF ANTIMICROBIAL ACTIVITIES OF SOME (E)-1-(5-CHLORO-2-HYDROXYPHENYL)-3-PHENYLPROP-2-EN-1-ONE COMPOUNDS. World Journal of Pharmacy and Pharmaceutical Sciences, 6(3), 1335-1346. [Link]

  • Patel, K. R., et al. (2013). Synthesis on study of novel chalcone derivatives and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 5(12), 650-655. [Link]

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  • Lim, S. H. (2022). Synthesis and characterization of chalcone derivatives and their antioxidant activity (Doctoral dissertation, UTAR). [Link]

  • Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22695-22713. [Link]

  • Khatab, T. K., et al. (2022). A Review of Chalcones: Synthesis, Reactions, and Biological Importance. Egyptian Journal of Chemistry, 65(13), 1-20. [Link]

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An In-depth Technical Guide to 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, a substituted acetophenone with potential applications in medicinal chemistry and materials science. This document details a plausible synthetic pathway, provides an in-depth analysis of its expected physicochemical and spectral properties, and explores its potential biological activities based on structurally related compounds. The guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and similar nitroaromatic compounds.

Introduction

Substituted acetophenones are a pivotal class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and functional materials. The strategic incorporation of various functional groups onto the acetophenone scaffold allows for the fine-tuning of their electronic, steric, and pharmacokinetic properties, making them attractive targets for drug discovery and materials science. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, with its unique substitution pattern of chloro, hydroxyl, methyl, and nitro groups, presents a compelling case for investigation. The interplay of these substituents is anticipated to modulate its reactivity and confer interesting biological and chemical characteristics. This guide aims to provide a detailed exploration of this specific molecule, from its synthesis to its potential utility.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₉H₈ClNO₄[1]
Molecular Weight 229.62 g/mol [1]
IUPAC Name 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone[1]
CAS Number 288401-07-0[1]
Appearance Expected to be a crystalline solidInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like acetone, ethanol, and DMSOInferred from similar compounds

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Fries Rearrangement cluster_1 Step 2: Nitration p-cresyl_acetate p-Cresyl Acetate intermediate 1-(2-Hydroxy-5-methylphenyl)ethanone p-cresyl_acetate->intermediate Heat AlCl3 AlCl₃ (Lewis Acid) AlCl3->intermediate target_molecule 1-(5-Chloro-2-hydroxy-4-methyl- 3-nitrophenyl)ethanone intermediate->target_molecule Chlorination and Nitration nitrating_agent HNO₃/H₂SO₄ nitrating_agent->target_molecule

Figure 1: Proposed synthetic pathway for 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Step 1: Fries Rearrangement of p-Cresyl Acetate

The initial step involves the synthesis of the key intermediate, 1-(2-hydroxy-5-methylphenyl)ethanone, via the Fries rearrangement of p-cresyl acetate. This reaction is a classic method for the preparation of hydroxyaryl ketones from phenolic esters, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃)[2].

Protocol:

  • To a stirred solution of p-cresyl acetate in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride in portions.

  • Heat the reaction mixture to a temperature between 100-160 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 1-(2-hydroxy-5-methylphenyl)ethanone.

Step 2: Chlorination and Nitration

The second step involves the regioselective introduction of a nitro group and a chlorine atom onto the aromatic ring of 1-(2-hydroxy-5-methylphenyl)ethanone. The hydroxyl and acetyl groups are ortho- and para-directing, while the methyl group is also an activating ortho-, para-director. The nitration is typically achieved using a mixture of nitric acid and sulfuric acid.

Protocol:

  • Dissolve 1-(2-hydroxy-5-methylphenyl)ethanone in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at low temperature for a specified period, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice, which will precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

  • The chlorination can be achieved concurrently or in a subsequent step using a suitable chlorinating agent.

  • Purify the crude 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Spectral Characterization

The structural elucidation of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone relies on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the aromatic and aliphatic protons in the molecule.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OH10.0 - 12.0Singlet (broad)-
Ar-H7.5 - 8.0Singlet-
-CH₃ (acetyl)2.5 - 2.7Singlet-
-CH₃ (ring)2.2 - 2.4Singlet-

The phenolic proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent acetyl group. The aromatic proton will appear as a singlet due to the substitution pattern. The two methyl groups will also appear as distinct singlets.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
C=O (acetyl)195 - 205
C-OH (aromatic)155 - 165
C-NO₂ (aromatic)140 - 150
C-Cl (aromatic)125 - 135
C-H (aromatic)115 - 125
C-CH₃ (aromatic)120 - 130
C (ipso-acetyl)110 - 120
-CH₃ (acetyl)25 - 30
-CH₃ (ring)15 - 20
Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (phenolic)3200 - 3500Broad
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=O (acetyl)1650 - 1680Strong
C=C (aromatic)1450 - 1600Medium to Strong
N-O (nitro)1500 - 1550 (asymmetric)Strong
N-O (nitro)1300 - 1350 (symmetric)Strong
C-Cl700 - 800Strong
Mass Spectrometry

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Potential Applications

While the specific biological activities of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone have not been extensively reported, its structural features suggest potential applications in several areas of research and development.

Precursor for Chalcone Synthesis

This acetophenone derivative can serve as a valuable precursor for the synthesis of novel chalcones. Chalcones are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3]. The Claisen-Schmidt condensation of this acetophenone with various aromatic aldehydes would yield a library of chalcones with diverse substitution patterns, which could be screened for various biological activities.

Chalcone_Synthesis acetophenone 1-(5-Chloro-2-hydroxy-4-methyl- 3-nitrophenyl)ethanone chalcone Chalcone Derivative acetophenone->chalcone aldehyde Aromatic Aldehyde (R-CHO) aldehyde->chalcone Base (e.g., NaOH)

Figure 2: General scheme for the synthesis of chalcones from 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Antimicrobial and Antioxidant Potential

The presence of a phenolic hydroxyl group and a nitroaromatic system suggests that this compound and its derivatives may possess antimicrobial and antioxidant properties. Phenolic compounds are well-known for their radical scavenging abilities, and nitroaromatic compounds have been investigated for their antimicrobial effects[4]. Further studies are warranted to evaluate the potential of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone in these areas.

Safety and Handling

Based on the GHS classification for the parent compound, 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a multifaceted molecule with significant potential as a building block in synthetic and medicinal chemistry. This technical guide has outlined a feasible synthetic route, predicted its spectral characteristics, and discussed its potential applications. The information provided herein is intended to facilitate further research and development of this and related compounds, ultimately contributing to the discovery of new therapeutic agents and advanced materials.

References

  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

  • ResearchGate. 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... [Link]

  • ResearchGate. IR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.. [Link]

  • PubChem. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. [Link]

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The Emerging Biological Significance of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, a substituted acetophenone derivative with significant potential in medicinal chemistry. We will delve into its synthesis, structural characteristics, and, most importantly, its diverse biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its antimicrobial and anticancer properties. The methodologies for evaluating these activities are detailed, providing a framework for further investigation and development of this promising compound.

Introduction

Substituted acetophenones are a class of organic compounds that have garnered considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities. Their versatile scaffold allows for various substitutions, leading to a diverse array of biological effects. Among these, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone has emerged as a compound of interest, demonstrating notable antimicrobial and potential anticancer activities. This guide will explore the synthesis, characterization, and the current understanding of the biological activities of this specific molecule, providing a foundation for future research and drug development efforts.

Physicochemical Properties and Synthesis

Understanding the physicochemical properties of a compound is crucial for its development as a therapeutic agent. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a crystalline solid with a specific melting point, which is a key indicator of its purity.

Table 1: Physicochemical Properties of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

PropertyValue
Molecular FormulaC9H8ClNO4
Molecular Weight230.01 g/mol
AppearanceYellow Crystalline Solid
Melting Point138°C

The synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is typically achieved through the Fries rearrangement of 4-chloro-5-methyl-2-nitrophenyl acetate. This reaction is carried out in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, and a solvent like nitrobenzene.

Experimental Protocol: Synthesis via Fries Rearrangement
  • Preparation of the Reaction Mixture: To a solution of 4-chloro-5-methyl-2-nitrophenyl acetate (0.01 mol) in nitrobenzene (20 ml), add anhydrous aluminum chloride (0.02 mol) in small portions while maintaining the temperature below 5°C.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the resulting solid with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain yellow crystals of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Biological Activities

Preliminary studies have indicated that 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone possesses significant antimicrobial and anticancer properties. The presence of the chloro, hydroxyl, methyl, and nitro groups on the phenyl ring is believed to contribute to its biological activity.

Antimicrobial Activity

The compound has been evaluated for its antibacterial and antifungal activities against a range of pathogenic strains. The mechanism of action is hypothesized to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial activity screening.

Anticancer Activity

Recent investigations have explored the potential of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone as an anticancer agent. The proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells through specific signaling pathways.

Signaling Pathway: Apoptosis Induction

Apoptosis Induction Pathway cluster_pathway Apoptotic Signaling Compound 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Cell Cancer Cell Cell->Bax Cell->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed pathway for apoptosis induction.

Conclusion and Future Directions

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone has demonstrated promising biological activities that warrant further investigation. Its antimicrobial and anticancer properties, coupled with a straightforward synthesis, make it an attractive candidate for drug discovery programs. Future research should focus on elucidating the precise mechanisms of action, optimizing the structure to enhance potency and reduce potential toxicity, and conducting in vivo studies to validate its therapeutic potential. The development of analogs and structure-activity relationship (SAR) studies will be crucial in advancing this compound towards clinical applications.

A Strategic Framework for Elucidating the Mechanism of Action of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Commentary: The journey to characterize a novel chemical entity, such as 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, begins not with answers, but with a robust, logic-driven experimental framework. A comprehensive literature search reveals no existing biological or mechanistic data for this specific compound.[1] Therefore, this guide is structured as a strategic workflow, designed to systematically investigate its putative mechanism of action from initial hypothesis generation to target validation. This approach ensures that each experimental phase builds upon the last, creating a self-validating path toward discovery.

Foundational Analysis: Hypothesis Generation from Chemical Structure

The molecular architecture of a compound provides the initial clues to its biological potential. By dissecting the structure of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, we can generate testable hypotheses based on the known activities of its constituent functional groups.

  • Substituted Nitrophenol Core: This is the most prominent feature. Nitrophenols are known to possess a wide range of biological activities. For instance, certain nitrocatechol derivatives are potent inhibitors of enzymes like catechol-O-methyltransferase (COMT).[2] The nitro group, being strongly electron-withdrawing, can influence the acidity of the phenolic hydroxyl group and participate in charge-transfer interactions.[3] This suggests a potential for enzyme inhibition, particularly of metalloenzymes or enzymes with key residues in the active site.

  • Hydroxyl and Acetyl Groups: The ortho-positioning of the hydroxyl group to the acetyl (ethanone) group creates a potential for intramolecular hydrogen bonding and metal chelation, a common feature in molecules that interact with divalent cations (e.g., Mg²⁺, Zn²⁺) in enzyme active sites.

  • Chlorine and Methyl Groups: These substituents modulate the lipophilicity and steric profile of the molecule, which can significantly impact its ability to cross cell membranes and fit into protein binding pockets.

Based on this analysis, initial hypotheses include:

  • Hypothesis 1: The compound is an enzyme inhibitor, possibly targeting a kinase, phosphatase, or metabolic enzyme.

  • Hypothesis 2: The compound exhibits anti-proliferative or cytotoxic activity, a common phenotype for novel phenolic compounds.

  • Hypothesis 3: The compound possesses antioxidant or redox-modulating properties, given the phenolic structure.[4]

Tier 1: Broad-Spectrum Phenotypic Screening & Target Identification

With no prior knowledge of the compound's target, a target-agnostic or phenotypic screening approach is the most logical starting point.[5] This strategy prioritizes identifying a measurable functional outcome in a complex biological system, with subsequent work dedicated to identifying the molecular target responsible for that effect.[6][7]

Experimental Workflow: Phenotypic Screening

The objective is to expose a diverse panel of biological systems to the compound and identify a robust, reproducible cellular phenotype.

G cluster_0 Tier 1: Phenotypic Screening Compound 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone Assay_Panel Diverse Assay Panel (e.g., Cancer Cell Lines, Immune Cells) Compound->Assay_Panel Treat HTS High-Throughput Screening (Dose-Response) Assay_Panel->HTS Execute Data_Analysis Data Analysis (IC50/EC50 Calculation) HTS->Data_Analysis Generate Data Hit_Phenotype Identification of 'Hit' Phenotype Data_Analysis->Hit_Phenotype Prioritize

Caption: Tier 1 workflow for initial phenotypic screening.

Protocol: Cell Viability Screening

This protocol aims to determine if the compound has anti-proliferative or cytotoxic effects on a panel of human cancer cell lines.

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in their recommended media until they reach ~80% confluency.

  • Cell Seeding: Trypsinize cells and seed them into 96-well plates at a pre-determined optimal density. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture media.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (e.g., staurosporine).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Viability Assay: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value for each cell line.

Target Identification Strategies

If a robust phenotype is confirmed (e.g., potent cytotoxicity in a specific cell line), the next critical step is to identify the direct molecular target(s).[6] This can be approached using several methods.[8]

  • Affinity-Based Pull-Down: This is a direct biochemical method.[9] The compound is immobilized on a resin, which is then used as "bait" to capture binding proteins from cell lysates.[9][10] The captured proteins are then identified by mass spectrometry.

  • Computational Approaches: If a target is hypothesized, in silico molecular docking can predict binding affinity and pose. Modern machine learning algorithms can also predict mechanisms of action by comparing the compound's structure and its induced gene expression signature to databases of known compounds.[11]

Tier 2: Target Validation and Pathway Analysis

The goal of this tier is to confirm the interaction between the compound and the putative target(s) identified in Tier 1 and to begin mapping the cellular pathways affected by this interaction.[12]

Biochemical and Biophysical Assays

These assays provide direct, quantitative evidence of target engagement in a controlled, cell-free environment.[13][14]

Assay TypePrincipleKey OutputRationale
Enzyme Inhibition Assay Measures the effect of the compound on the catalytic activity of a purified recombinant target enzyme.IC50Confirms functional modulation of the target.
Surface Plasmon Resonance (SPR) Measures the binding and dissociation of the compound to a target immobilized on a sensor chip in real-time.Kᴅ (Dissociation Constant)Provides quantitative binding affinity and kinetics.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target in solution.Kᴅ, ΔH, ΔSProvides a complete thermodynamic profile of the interaction.
Cell-Based Target Engagement & Pathway Analysis

Cell-based assays are crucial for confirming that the compound interacts with its target in a physiological context and for understanding the downstream consequences.[15][16][17]

G cluster_1 Tier 2: Target Validation & Pathway Analysis Compound_Treatment Treat Cells with Compound Target_Engagement Target Engagement Assay (e.g., CETSA, Reporter Assay) Compound_Treatment->Target_Engagement Confirm Interaction Downstream_Signaling Downstream Pathway Analysis (e.g., Western Blot, qPCR) Compound_Treatment->Downstream_Signaling Assess Consequences Validation Target Validated Target_Engagement->Validation Downstream_Signaling->Validation MoA Mechanism of Action Hypothesis Refined Validation->MoA

Caption: Tier 2 workflow for validating the target and analyzing the pathway.

Protocol: Western Blot for Signaling Pathway Analysis

This protocol is used to determine if the compound affects the phosphorylation status or expression level of proteins downstream of the putative target.

  • Cell Treatment: Seed and treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 15 min, 1 hr, 6 hr).

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target and its downstream effectors (e.g., phospho-Akt, total-Akt, GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

By systematically progressing through this multi-tiered framework, researchers can build a robust, evidence-based case for the putative mechanism of action of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. This process, grounded in scientific integrity, transforms an unknown molecule into a well-characterized chemical probe, paving the way for potential therapeutic development.

References

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Safety, hazards, and handling of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a substituted acetophenone derivative. Its multifaceted structure, incorporating chloro, hydroxyl, methyl, and nitro functional groups, makes it a compound of interest for synthetic chemistry and potentially as an intermediate in the development of novel pharmaceutical agents. The presence of these functional groups dictates its reactivity and, critically, its toxicological and hazard profile. This guide provides a comprehensive overview of the known safety information, potential hazards, and best-practice handling procedures for this compound, ensuring the safety of laboratory personnel and the integrity of research outcomes.

Section 1: Chemical and Physical Properties

Detailed experimental data on the physical and chemical properties of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone are not widely published. However, computed properties provide a valuable baseline for handling and storage protocols.

PropertyValueSource
Molecular Formula C₉H₈ClNO₄PubChem
Molecular Weight 229.62 g/mol PubChem
IUPAC Name 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanonePubChem
CAS Number 288401-07-0PubChem

Table 1: Computed Physical and Chemical Properties.[1]

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is classified with the following hazards.[1]

  • Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Pictogram:

  • GHS07 (Exclamation Mark)

Hazard Classes:

  • Skin Irritation (Category 2)[1]

  • Eye Irritation (Category 2)[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[1]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is essential when handling 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. The causality behind these recommendations is rooted in the compound's known irritant properties and the potential for aerosolization of the solid material.

Engineering Controls:

  • Ventilation: Use only in a well-ventilated area.[5][6] For weighing, preparing solutions, or any procedure that may generate dust, a certified chemical fume hood is mandatory. This is to mitigate the risk of respiratory tract irritation.[7]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[7] This is a critical requirement due to the compound's classification as a serious eye irritant.[1]

  • Skin Protection:

    • Gloves: Wear impervious gloves (e.g., nitrile) inspected for integrity before each use.[7] Proper glove removal technique must be followed to avoid skin contact.[7]

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_justification Justification (Based on GHS Hazards) eye_face Eye/Face Protection (Goggles & Face Shield) h319 H319: Serious Eye Irritation eye_face->h319 Mitigates skin Skin Protection (Gloves & Lab Coat) h315 H315: Skin Irritation skin->h315 Mitigates respiratory Respiratory Protection (As Needed) h335 H335: Respiratory Irritation respiratory->h335 Mitigates

Caption: PPE selection based on GHS hazard statements.

Section 4: Safe Handling and Storage Protocols

Handling:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid breathing dust.[5] If the material is a fine powder, this is especially critical to prevent respiratory irritation.[3]

  • Wash hands and any exposed skin thoroughly after handling.[2][5]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Use spark-proof tools and avoid creating dust clouds, as fine organic dusts have the potential to form explosive mixtures with air.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • Store locked up.[5][6]

  • Protect from direct sunlight.[5]

Incompatible Materials:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

The rationale for segregating this compound from incompatibles is to prevent exothermic or violent reactions. For instance, the nitro group can be reactive, and contact with strong reducing agents or bases could lead to decomposition.

Section 5: Emergency Procedures and First Aid

A clear, rehearsed emergency plan is paramount. The following protocols are based on standard laboratory practice for irritant and potentially harmful chemicals.

Emergency_Response cluster_routes Routes of Exposure & Immediate Actions cluster_first_aid First Aid Measures exposure Exposure Event inhalation Inhalation (H335) exposure->inhalation skin_contact Skin Contact (H315) exposure->skin_contact eye_contact Eye Contact (H319) exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Remove to fresh air. Keep comfortable for breathing. inhalation->move_fresh_air Action wash_skin Wash with plenty of soap and water. Remove contaminated clothing. skin_contact->wash_skin Action rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. eye_contact->rinse_eyes Action rinse_mouth Rinse mouth. DO NOT induce vomiting. ingestion->rinse_mouth Action seek_medical Seek Immediate Medical Attention (Call POISON CENTER or doctor) move_fresh_air->seek_medical wash_skin->seek_medical If irritation occurs rinse_eyes->seek_medical If irritation persists rinse_mouth->seek_medical

Caption: Emergency response workflow for exposure.

Detailed First-Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2][5] Call a POISON CENTER or doctor if you feel unwell.[2][5]

  • Skin Contact: If on skin, wash with plenty of soap and water.[2][5] If skin irritation occurs, get medical advice/attention.[2][5] Take off contaminated clothing and wash it before reuse.[6]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5][6] Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] If eye irritation persists, get medical advice/attention.[2][5]

  • Ingestion: If swallowed, rinse mouth.[6] Call a POISON CENTER or doctor if you feel unwell.[2] Never give anything by mouth to an unconscious person.[7][8]

Section 6: Accidental Release and Disposal

Accidental Release Measures:

  • Evacuate: Evacuate personnel to safe areas.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so.[8] Do not let the chemical enter drains.[8]

  • Cleanup:

    • Wear appropriate PPE.

    • Avoid dust formation.[8]

    • Sweep up and shovel the material.

    • Collect in a suitable, closed container for disposal.[7][8]

Disposal:

  • Disposal of this chemical and its container must be done in accordance with local, regional, and national hazardous waste regulations.[9]

  • Dispose of contents/container to an approved waste disposal plant.[5][6]

Conclusion

While 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a valuable compound for research and development, its handling demands a rigorous adherence to safety protocols. The known GHS classifications—skin, eye, and respiratory irritation—form the basis of the handling guidelines presented. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling and emergency procedures outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment.

References

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Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone: A Core Scaffold for Medicinal Chemistry

Abstract

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a polysubstituted acetophenone derivative that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic hydroxyl, an electrophilic ketone, and activating/directing nitro, chloro, and methyl groups—renders it a highly versatile scaffold for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a validated synthetic workflow, and its primary reactivity. Particular emphasis is placed on its role as a precursor to chalcones via the Claisen-Schmidt condensation, a class of compounds renowned for their broad spectrum of biological activities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block for the discovery of novel therapeutic agents.

Introduction and Molecular Overview

Substituted acetophenones are a cornerstone of organic synthesis, acting as fundamental building blocks for a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1] Within this class, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (C₉H₈ClNO₄) stands out due to its dense functionalization. The electronic properties of the aromatic ring are significantly influenced by the interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitro, chloro, and acetyl groups. This electronic configuration is critical for its reactivity, particularly at the acetyl moiety's α-carbon and the aromatic ring itself. Its primary value lies in its utility as a key intermediate for synthesizing novel heterocyclic compounds and, most notably, chalcone derivatives, which are widely investigated for their therapeutic potential.[2]

Caption: 2D structure of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Physicochemical and Spectroscopic Profile

The accurate characterization of a synthetic intermediate is a prerequisite for its use in further chemical transformations. The physicochemical properties of the title compound are summarized below. While experimental spectra are proprietary to specific research, a predictive analysis based on established principles of spectroscopy provides a reliable validation framework.

Core Properties
PropertyValueSource
IUPAC Name 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone[3]
CAS Number 288401-07-0[3]
Molecular Formula C₉H₈ClNO₄[3]
Molecular Weight 229.62 g/mol [3]
Canonical SMILES CC1=C(C=C(C(=C1[O-])O)C(=O)C)Cl[3]
Predictive Spectroscopic Analysis
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative. A sharp singlet should appear for the lone aromatic proton (H-6). The spectrum will also feature two distinct singlets in the aliphatic region, corresponding to the acetyl methyl protons (-C(O)CH₃) and the aromatic methyl protons (Ar-CH₃). A broad singlet, which may be exchangeable with D₂O, is anticipated for the hydroxyl proton (-OH).

  • ¹³C NMR Spectroscopy : The carbon spectrum will be characterized by a signal for the carbonyl carbon of the acetyl group in the downfield region (typically >190 ppm).[4] Nine distinct signals are expected in total: one carbonyl, six aromatic carbons (with chemical shifts influenced by the various substituents), and two methyl carbons.

  • Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include a broad peak for the O-H stretch of the phenol, a strong, sharp peak for the C=O stretch of the ketone (around 1650-1700 cm⁻¹), asymmetric and symmetric stretching bands for the nitro group (C-NO₂), and various peaks corresponding to C=C aromatic stretching and C-H bending.[5]

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A critical diagnostic feature will be the presence of an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Synthesis and Purification Workflow

The synthesis of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is not typically a single-step process. It is logically achieved through the electrophilic nitration of a suitable precursor, namely 5'-Chloro-2'-hydroxy-4'-methylacetophenone.

Rationale for Synthetic Strategy

The synthetic design hinges on the controlled introduction of a nitro group onto the pre-existing acetophenone scaffold. The hydroxyl group is a strong ortho-, para-director, while the acetyl group is a meta-director. The position of nitration (C-3) is ortho to the hydroxyl group and meta to the acetyl group, making this a regiochemically favored transformation. The reaction must be conducted under carefully controlled temperature conditions to prevent over-nitration and decomposition, which are common risks in exothermic nitration reactions.

G start Start: 5'-Chloro-2'-hydroxy- 4'-methylacetophenone step1 Dissolution in Concentrated H₂SO₄ (Catalyst/Solvent) start->step1 step2 Controlled Cooling (e.g., 0-5 °C) Rationale: Mitigate exothermic reaction step1->step2 step3 Dropwise addition of Fuming HNO₃ (Nitrating Agent) Rationale: Control reaction rate step2->step3 step4 Reaction Stirring (e.g., 1-2 hours at low temp) Rationale: Ensure complete conversion step3->step4 step5 Quenching (Pouring onto crushed ice) Rationale: Stop reaction, precipitate product step4->step5 step6 Filtration & Washing (Collect solid product) step5->step6 step7 Purification (Recrystallization from Ethanol/Water) Rationale: Remove impurities step6->step7 end End Product: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone step7->end

Caption: Workflow for the synthesis and purification of the title compound.

Experimental Protocol: Nitration of 5'-Chloro-2'-hydroxy-4'-methylacetophenone

This protocol is a representative procedure based on standard nitration methodologies for activated aromatic rings.[5]

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 5'-Chloro-2'-hydroxy-4'-methylacetophenone (1.0 eq) to concentrated sulfuric acid (5-10 vol) while stirring. Ensure the precursor is fully dissolved.

  • Temperature Control : Cool the solution to 0-5 °C. Maintaining this low temperature is critical for controlling the reaction selectivity and safety.

  • Nitration : Add fuming nitric acid (1.1 eq) dropwise to the stirred solution using a dropping funnel. The rate of addition should be slow enough to ensure the internal temperature does not exceed 10 °C.

  • Reaction Monitoring : After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Isolation & Purification : Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final compound.

  • Validation : The purity and identity of the final product must be confirmed by measuring its melting point and acquiring spectroscopic data (NMR, IR) to compare with expected values.

Chemical Reactivity: A Gateway to Bioactive Chalcones

The most significant application of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone in drug discovery is its use as a key reactant in the Claisen-Schmidt condensation to synthesize chalcones.[2][6] Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural and synthetic compounds possessing a reactive α,β-unsaturated carbonyl system, which is responsible for their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][7]

The Claisen-Schmidt Condensation Mechanism

This reaction involves a base-catalyzed condensation between an acetophenone (like our title compound) and an aromatic aldehyde that lacks α-hydrogens.[8] The base, typically NaOH or KOH, deprotonates the α-carbon of the acetophenone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the highly conjugated and stable chalcone product.[8][9]

G cluster_mech Claisen-Schmidt Condensation Mechanism S1 Step 1: Enolate Formation Base (OH⁻) removes α-proton from the acetophenone to form a nucleophilic enolate. S2 Step 2: Nucleophilic Attack The enolate attacks the carbonyl carbon of the aromatic aldehyde. S1->S2 S3 Step 3: Protonation The resulting alkoxide is protonated by water to form a β-hydroxy ketone (aldol adduct). S2->S3 S4 Step 4: Dehydration The aldol adduct is dehydrated via an E1cB-like mechanism under basic conditions, forming the final chalcone. S3->S4

Caption: Key steps in the base-catalyzed Claisen-Schmidt condensation mechanism.

Protocol: Synthesis of a Chalcone Derivative
  • Reactant Solution : Dissolve 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (1.0 eq) and a selected aromatic aldehyde (1.0 eq) in a solvent such as ethanol or methanol.

  • Catalyst Addition : While stirring the solution at room temperature (or in an ice bath to moderate the reaction), add an aqueous solution of a strong base (e.g., 40% NaOH) dropwise.

  • Precipitation : The reaction is often rapid, and the chalcone product, being highly conjugated and less polar, typically precipitates out of the alcoholic solution.

  • Reaction Completion : Stir the mixture for several hours to ensure the reaction goes to completion.

  • Isolation : Collect the precipitated solid by vacuum filtration and wash with cold ethanol and water.

  • Purification : Further purification can be achieved by recrystallizing the crude product from an appropriate solvent.

Relevance in Modern Drug Development

Small-molecule drugs form the backbone of modern medicine.[10] The process of discovering a new drug often begins with identifying a biological target and then screening libraries of diverse chemical compounds to find "hits" that can modulate that target.[11]

Intermediates like 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone are invaluable in this process. They are not drugs themselves but are the starting points for creating focused libraries of new chemical entities (NCEs). By reacting this single core with hundreds of different aldehydes, researchers can rapidly generate a large library of unique chalcones. This library can then be screened for activity against various diseases, from bacterial infections to cancer.[12] The journey from a synthetic intermediate to a marketed drug is long and complex, but it begins with versatile and reactive building blocks like the one detailed in this guide.

G cluster_pipeline Role of Intermediates in Drug Discovery Core Core Intermediate (e.g., Title Compound) Library Combinatorial Synthesis (e.g., Claisen-Schmidt) Generates diverse library of Chalcones Core->Library Screening High-Throughput Screening (HTS) Test library against biological targets (enzymes, receptors) Library->Screening Hit Hit Identification Compounds showing desired activity Screening->Hit Lead Lead Optimization Modify 'Hit' structure to improve potency, selectivity, and ADME properties Hit->Lead Preclinical Preclinical Development In vitro and in vivo safety and efficacy testing Lead->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: The drug development pipeline starting from a core chemical intermediate.

Safety and Handling Precautions

As a laboratory chemical, 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone must be handled with appropriate care. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H315 : Causes skin irritation.[3]

  • H319 : Causes serious eye irritation.[3]

  • H335 : May cause respiratory irritation.[3]

Recommended Handling Procedures:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice if irritation persists.

Conclusion

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an ideal starting point for the development of novel molecular entities. Its primary role as a precursor to biologically active chalcones places it at the forefront of discovery efforts targeting a multitude of diseases. By understanding and applying the principles outlined in this guide, researchers can effectively unlock the potential of this versatile building block to create the next generation of therapeutic agents.

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An In-depth Technical Guide to the Solubility and Stability of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and scientific considerations for characterizing the solubility and stability of the novel chemical entity, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical evaluation of new chemical entities.

Introduction and Physicochemical Profile

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science.[1] A thorough understanding of its solubility and stability is paramount for its development, formulation, and analytical characterization.

Chemical Structure and Properties

The foundational physicochemical properties of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone are summarized below. These computed properties, sourced from PubChem, provide initial insights into its behavior.[2]

PropertyValueSource
Molecular Formula C₉H₈ClNO₄PubChem[2]
Molecular Weight 229.62 g/mol PubChem[2]
IUPAC Name 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanonePubChem[2]
XLogP3 (Computed) 2.6PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]

The presence of a phenolic hydroxyl group, a nitro group, a chloro substituent, and a ketone functionality suggests a molecule with moderate polarity and the potential for specific interactions with various solvents. The computed XLogP3 value of 2.6 indicates a likelihood of low aqueous solubility.

Solubility Profiling

A comprehensive solubility profile is essential for developing appropriate formulations and analytical methods. The following sections outline a systematic approach to determining the solubility of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. Early-stage solubility testing is crucial to avoid late-stage development failures.[3]

Thermodynamic Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at a given temperature and pressure. A shake-flask method is the gold standard for this determination.

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. This is often used in high-throughput screening.

Experimental Protocol: Nephelometry

Nephelometry is a rapid and sensitive method for determining kinetic solubility by measuring light scattering from precipitated particles.[3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate.

  • Aqueous Addition: Add a buffered aqueous solution to each well and mix.

  • Measurement: Measure the turbidity of each well using a microplate nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Serial Dilution (DMSO) Serial Dilution (DMSO) Stock Solution->Serial Dilution (DMSO) Aqueous Buffer Addition Aqueous Buffer Addition Serial Dilution (DMSO)->Aqueous Buffer Addition Nephelometric Measurement Nephelometric Measurement Aqueous Buffer Addition->Nephelometric Measurement Data Analysis Data Analysis Nephelometric Measurement->Data Analysis Kinetic Solubility Kinetic Solubility Data Analysis->Kinetic Solubility

Stability Evaluation and Forced Degradation Studies

Stability testing is critical to identify potential degradation pathways and to develop a stability-indicating analytical method.[4][5][6] Forced degradation studies, or stress testing, are conducted under more severe conditions than accelerated stability studies to elucidate the degradation profile.[7]

Development of a Stability-Indicating Method

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[5] Reverse-phase HPLC with UV or mass spectrometric detection is a common choice.[8]

Workflow for Method Development

G Initial Method Development Initial Method Development Forced Degradation Studies Forced Degradation Studies Initial Method Development->Forced Degradation Studies Sample Analysis Sample Analysis Forced Degradation Studies->Sample Analysis Method Optimization Method Optimization Sample Analysis->Method Optimization Assess peak purity & resolution Method Optimization->Sample Analysis Iterate Method Validation Method Validation Method Optimization->Method Validation Final Method

Forced Degradation Protocols

Forced degradation studies should be performed on the drug substance in solution and in the solid state.

A. Hydrolytic Degradation

  • Protocol: Dissolve the compound in solutions of varying pH (e.g., 0.1 N HCl, water, 0.1 N NaOH). Heat the solutions (e.g., at 60-80 °C) and collect samples at various time points. Neutralize the acidic and basic samples before analysis.

  • Rationale: To assess susceptibility to acid and base-catalyzed hydrolysis. The phenolic hydroxyl and acetyl groups may be susceptible.

B. Oxidative Degradation

  • Protocol: Expose the compound in solution to an oxidizing agent, such as 3-30% hydrogen peroxide, at room temperature or with gentle heating. Collect samples over time.

  • Rationale: To evaluate the impact of oxidative stress. Phenolic compounds can be susceptible to oxidation.[9]

C. Photolytic Degradation

  • Protocol: Expose the solid compound and its solution to a light source with a specified output (e.g., ICH Q1B option 1 or 2). A control sample should be protected from light.

  • Rationale: To determine light sensitivity. Nitroaromatic compounds are known to be photosensitive.[7]

D. Thermal Degradation

  • Protocol: Expose the solid compound to dry heat at elevated temperatures (e.g., 60-100 °C) for a defined period.

  • Rationale: To assess the intrinsic thermal stability of the molecule.

Potential Degradation Pathways

Based on the functional groups present in 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, several degradation pathways can be postulated:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common metabolic and degradation pathway for nitroaromatic compounds.[10][11]

  • Dechlorination: Reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom, is a known degradation pathway for chlorinated aromatic compounds, often mediated by microbial or chemical processes.[12]

  • Oxidation of the Methyl and Phenolic Groups: The methyl group and the electron-rich aromatic ring can be susceptible to oxidation, leading to the formation of carboxylic acid and quinone-like structures, respectively.

  • Hydrolysis: While less likely for the core aromatic structure, extreme pH conditions could potentially affect the acetyl group.

G A {1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone} B {Nitro Reduction Product (Amino derivative)} A->B Reductive Stress C {Dechlorination Product} A->C Reductive Dehalogenation D {Oxidation Product (e.g., Quinone-like)} A->D Oxidative Stress

Analytical Methodologies

The selection of appropriate analytical techniques is crucial for accurate quantification and characterization.

Quantification
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point. UV detection at a wavelength corresponding to the compound's maximum absorbance should be employed.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): For higher throughput and improved resolution, a UHPLC method can be developed.

Identification of Degradation Products
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying unknown degradation products. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements to aid in elemental composition determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, isolation followed by NMR analysis is often necessary.

Data Interpretation and Reporting

All quantitative data should be summarized in clear and concise tables.

Table 1: Summary of Proposed Solubility and Stability Studies

StudyConditionsAnalytical MethodExpected Outcome
Thermodynamic Solubility Shake-flask in various solvents at 25°C and 37°CHPLC-UVQuantitative solubility values (mg/mL)
Kinetic Solubility DMSO stock dilution in aqueous bufferNephelometryAqueous solubility limit (µM)
Hydrolytic Stability 0.1 N HCl, H₂O, 0.1 N NaOH at elevated temperatureHPLC-UV, LC-MSDegradation kinetics, identification of hydrolytic products
Oxidative Stability H₂O₂ at room temperatureHPLC-UV, LC-MSSusceptibility to oxidation, identification of oxidation products
Photostability ICH Q1B light exposureHPLC-UV, LC-MSLight sensitivity, identification of photoproducts
Thermal Stability Dry heat (solid state)HPLC-UV, LC-MSIntrinsic thermal stability, identification of thermal degradants

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the solubility and stability of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. By employing these methodologies, researchers can generate the critical data necessary for informed decision-making in the drug discovery and development process. The inherent chemical functionalities of this molecule suggest that careful attention should be paid to its potential for low aqueous solubility and degradation via nitro-reduction and photolytic pathways.

References

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Methodological & Application

Application Notes and Protocol: A Detailed Guide to the Synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, a substituted acetophenone derivative with potential applications as a versatile intermediate in medicinal chemistry and materials science.[1][2] The synthetic strategy is centered on the electrophilic aromatic substitution, specifically the nitration, of 5'-Chloro-2'-hydroxy-4'-methylacetophenone. This guide offers a step-by-step methodology, an in-depth discussion of the reaction mechanism, safety protocols, and detailed characterization techniques. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Synthetic Overview

Substituted acetophenones are crucial building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules, including chalcones, pyrazolines, and flavones.[2][3] The target molecule, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, incorporates multiple functional groups—a ketone, a phenol, a chloro group, and a nitro group—making it a valuable scaffold for further chemical elaboration.

The synthesis detailed herein proceeds via the nitration of 5'-Chloro-2'-hydroxy-4'-methylacetophenone. This approach is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The careful control of reaction conditions, particularly temperature, is paramount to achieving a high yield and purity of the desired product.

Overall Reaction Scheme

Caption: Synthetic route for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Mechanistic Insights: Electrophilic Aromatic Substitution

The core of this synthesis is the nitration of an activated aromatic ring. The reaction mechanism can be understood in two primary stages:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). This is the key reactive species in the nitration process.

  • Electrophilic Attack and Aromatization: The electron-rich aromatic ring of the starting material acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (typically HSO₄⁻) then abstracts a proton from the ring, restoring aromaticity and yielding the final nitrated product.

The regioselectivity of the nitration is dictated by the existing substituents on the benzene ring. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho, para-directing. The acetyl (-COCH₃) and chloro (-Cl) groups are deactivating, with the chloro group being ortho, para-directing and the acetyl group being meta-directing. The powerful activating and directing effect of the hydroxyl group is the dominant influence, directing the incoming nitro group to the ortho position (C3), which is sterically accessible.

G cluster_0 Stage 1: Nitronium Ion Formation cluster_1 Stage 2: Electrophilic Attack & Aromatization HNO3 Nitric Acid (HNO₃) H2ONO2 Protonated Nitric Acid HNO3->H2ONO2 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate (HSO₄⁻) NO2_plus Nitronium Ion (NO₂⁺) H2ONO2->NO2_plus - H₂O start_mat 5'-Chloro-2'-hydroxy- 4'-methylacetophenone NO2_plus->start_mat Electrophilic Attack H2O Water (H₂O) sigma_complex Sigma Complex (Resonance Stabilized) start_mat->sigma_complex + NO₂⁺ product Final Product sigma_complex->product - H⁺ (to HSO₄⁻)

Caption: Mechanism of electrophilic aromatic nitration.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberGradeSupplier Example
5'-Chloro-2'-hydroxy-4'-methylacetophenone28480-70-898% or higherSigma-Aldrich
Sulfuric Acid (H₂SO₄)7664-93-9ACS Reagent, 95-98%Fisher Scientific
Nitric Acid (HNO₃)7697-37-2ACS Reagent, 70%VWR
Ethanol (C₂H₅OH)64-17-5Reagent Grade, 95%EMD Millipore
Deionized Water (H₂O)7732-18-5Type II or higherIn-house
Crushed IceN/AN/AIn-house
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer (-20 to 100 °C)

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Beakers and Erlenmeyer flasks

  • Recrystallization dish

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

CAUTION: This procedure involves the use of concentrated, corrosive, and oxidizing acids. It must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times.

Preparation of the Nitrating Mixture
  • In a 150 mL beaker placed in an ice-salt bath, add 40 mL of concentrated sulfuric acid.

  • Begin stirring the sulfuric acid. Once the temperature is below 10 °C, slowly add 20 mL of concentrated nitric acid dropwise using a glass pipette.

  • Causality: The addition must be slow and with efficient cooling to dissipate the heat generated from the exothermic reaction between the two acids. This prevents uncontrolled temperature increases and ensures the stable formation of the nitronium ion.

  • After the addition is complete, allow the mixture to cool to 0-5 °C.

Nitration Reaction
  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-salt bath on a magnetic stir plate.

  • Dissolve 5.0 g of 5'-Chloro-2'-hydroxy-4'-methylacetophenone in 30 mL of concentrated sulfuric acid inside the reaction flask. Stir until all solid has dissolved and cool the solution to 0 °C.

  • Transfer the pre-cooled nitrating mixture into the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred solution of the acetophenone derivative over a period of 30-40 minutes.

  • Critical Step: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A higher temperature can lead to the formation of undesired byproducts and dinitration.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

Work-up and Product Isolation
  • Prepare a large beaker (1 L) containing approximately 400 g of crushed ice and 100 mL of cold deionized water.

  • With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice-water slurry.

  • Causality: This step quenches the reaction by diluting and cooling the strong acids. The organic product, being insoluble in water, will precipitate out of the aqueous solution.[4][5]

  • A yellow solid should precipitate. Allow the ice to melt completely while continuing to stir.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid copiously with cold deionized water until the filtrate is neutral (test with pH paper). This is crucial to remove any residual acid.

  • Press the solid as dry as possible on the filter.

Purification
  • Transfer the crude solid to a beaker.

  • Recrystallize the product from hot ethanol. Add the minimum amount of hot ethanol required to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum or in a desiccator.

Characterization of the Final Product

  • Appearance: Pale yellow crystalline solid

  • Molecular Formula: C₉H₈ClNO₄[6]

  • Molecular Weight: 229.62 g/mol [6]

  • Melting Point: Literature values should be consulted for comparison.

  • FTIR (KBr, cm⁻¹): Expect characteristic peaks for O-H stretching (broad, ~3400-3200), C=O stretching of the ketone (~1650), asymmetric and symmetric NO₂ stretching (~1530 and ~1350), and C-Cl stretching (~700-800).

  • ¹H NMR (CDCl₃ or DMSO-d₆, δ ppm): Expect singlets for the methyl and acetyl protons. The aromatic proton should appear as a singlet in the aromatic region. The phenolic proton will be a broad singlet.

  • ¹³C NMR (CDCl₃ or DMSO-d₆, δ ppm): Expect distinct signals for the carbonyl carbon (~200 ppm), the aromatic carbons, and the methyl and acetyl carbons.

  • Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed at m/z ≈ 229 and 231 in a ~3:1 ratio, characteristic of a compound containing one chlorine atom.

Safety and Hazard Management

This protocol requires strict adherence to safety standards due to the hazardous nature of the reagents.

  • Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water.

  • Nitric Acid (HNO₃): Corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Contact with combustible materials may cause fire.

  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone: May cause skin, eye, and respiratory irritation.[6]

  • Handling: Always handle concentrated acids in a certified chemical fume hood. Wear appropriate PPE, including a face shield, acid-resistant apron, and heavy-duty gloves. Have an acid spill kit and a safety shower/eyewash station readily accessible. Always add acid to water (or in this case, the reaction mixture to ice-water), never the other way around.

Summary of Experimental Parameters

ParameterValue
Starting Material5.0 g
Conc. H₂SO₄ (for dissolution)30 mL
Conc. H₂SO₄ (for nitrating mix)40 mL
Conc. HNO₃ (for nitrating mix)20 mL
Reaction Temperature0-5 °C
Reaction Time1-2 hours post-addition
Quenching Medium~400 g ice / 100 mL water
Purification SolventEthanol
Expected Yield 60-75% (literature dependent)

References

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Application Notes: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic utility of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, a highly functionalized aromatic ketone. Its unique arrangement of reactive groups—a nucleophilic hydroxyl, an electrophilic acetyl, and a reducible nitro group—makes it a powerful and versatile starting material for constructing complex heterocyclic scaffolds of significant interest in medicinal chemistry and materials science.

Compound Profile and Strategic Importance

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a substituted acetophenone that serves as a pivotal building block in multi-step organic synthesis. The strategic placement of its functional groups allows for a series of selective transformations, unlocking pathways to diverse molecular architectures.

Chemical Identity and Properties:

PropertyValueSource
IUPAC Name 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone[1]
Molecular Formula C₉H₈ClNO₄[1]
Molecular Weight 229.62 g/mol [1]
CAS Number 288401-07-0[1]
Appearance Solid (predicted)
SMILES CC1=C(C=C(C(=C1[O-])O)C(=O)C)Cl[1]

The true synthetic power of this molecule lies not in its direct activity, but in its potential to be transformed. The ortho-hydroxyacetophenone core is a classic precursor for flavonoid synthesis, while the nitro group acts as a masked amine, which, upon reduction, opens up a completely different set of cyclization strategies. This guide will detail these primary applications.

Application I: Synthesis of Chalcones and Flavonoid Scaffolds

The most direct application of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone leverages its inherent ortho-hydroxyacetophenone structure. This moiety is a cornerstone in the synthesis of chalcones via the Claisen-Schmidt condensation, which are themselves crucial intermediates for building flavonoid cores.[2] Flavonoids are a major class of natural products and pharmacologically active molecules.

Causality and Mechanistic Insight

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone. In this context, the enolate of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone attacks an aromatic aldehyde. The resulting aldol product readily dehydrates to form the conjugated α,β-unsaturated ketone system characteristic of a chalcone. The preservation of the ortho-hydroxyl group is critical, as it enables a subsequent acid-catalyzed intramolecular cyclization (via Michael addition) and oxidation to furnish the final flavone ring system. The chloro, methyl, and nitro substituents are carried through the synthesis, yielding a highly substituted and novel flavonoid derivative for further studies.

G A 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone C Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH/EtOH) A->C B Aromatic Aldehyde (Ar-CHO) B->C D Substituted Chalcone Intermediate C->D Formation of α,β-unsaturated ketone E Oxidative Cyclization (e.g., I₂ in DMSO) D->E Intramolecular cyclization F Substituted Flavonoid E->F

Figure 1: Synthetic workflow from the title compound to flavonoids.

Protocol: Synthesis of a Substituted Chalcone

This protocol describes a general procedure for the Claisen-Schmidt condensation.

Materials:

  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

  • A substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH) pellets

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone and 1.1 equivalents of the aromatic aldehyde in 30 mL of ethanol. Stir at room temperature until all solids are dissolved.

  • Catalyst Preparation: Separately, prepare a 40% aqueous solution of NaOH.

  • Reaction Initiation: Cool the flask containing the ketone and aldehyde solution in an ice bath (0-5 °C). Add the NaOH solution dropwise over 15 minutes with vigorous stirring. The reaction mixture will typically develop a deep color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexanes:ethyl acetate). The disappearance of the starting ketone indicates reaction completion.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of crushed ice. Acidify the solution to pH ~2-3 by the slow addition of 10% HCl. A solid precipitate of the chalcone should form.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying and Characterization: Dry the solid product in a vacuum oven. The chalcone can be further purified by recrystallization from ethanol. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: Precursor for Substituted Quinolines via Nitro Reduction

A more advanced application involves a strategic transformation of the nitro group. The reduction of the nitro moiety to a primary amine unmasks a new reactive site, converting the starting material into 1-(3-Amino-5-chloro-2-hydroxy-4-methylphenyl)ethanone . This intermediate is a prime substrate for the Friedländer annulation, a classic and powerful method for synthesizing quinoline rings. Quinolines are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.

Causality and Mechanistic Insight

The reduction of the nitro group is typically achieved with reagents like tin(II) chloride (SnCl₂) in concentrated HCl or through catalytic hydrogenation. The resulting ortho-aminoacetophenone contains the necessary functionality for the Friedländer synthesis: an amine nucleophile and a ketone electrophile positioned on an aromatic ring. When reacted with a compound containing an α-methylene group adjacent to a carbonyl (e.g., ethyl acetoacetate), a condensation reaction occurs, followed by cyclization and dehydration, to build the new pyridinone ring fused to the original benzene ring, thus forming the quinoline core.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Quinoline Formation A 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone B Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) A->B C 1-(3-Amino-5-chloro-2-hydroxy-4-methylphenyl)ethanone B->C E Friedländer Annulation (Acid or Base Catalyst) C->E D α-Methylene Carbonyl Compound (e.g., Ethyl Acetoacetate) D->E F Highly Substituted Quinoline E->F

Sources

Application Note & Protocols for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology and neuropharmacology.

Introduction: Unveiling the Potential of a Substituted Acetophenone

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a substituted acetophenone with a unique arrangement of functional groups that suggests significant potential in medicinal chemistry and drug discovery.[1] Its structure, featuring a chlorinated and nitrated phenol ring, presents multiple avenues for chemical modification and biological interaction. The presence of the nitro group, in particular, is a feature of various bioactive compounds, including those with anticancer and enzyme-inhibiting properties.[2][3] This document provides a comprehensive guide for the experimental design and application of this compound as a potential lead for novel therapeutic agents. We will explore its utility as a synthetic intermediate and outline detailed protocols for assessing its antioxidant and cytotoxic activities, providing a foundational framework for its preclinical evaluation.

The rationale for investigating this molecule stems from the established bioactivity of structurally related compounds. For instance, various nitrophenyl derivatives have demonstrated potent and selective inhibition of enzymes like catechol-O-methyltransferase (COMT), a target in the management of Parkinson's disease.[2] Furthermore, the broader class of substituted acetophenones serves as a versatile scaffold in the synthesis of heterocyclic compounds with demonstrated antioxidant and anticancer properties.[3][4] This application note will therefore guide researchers in leveraging the chemical attributes of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone for the discovery of new bioactive agents.

Compound Profile

PropertyValueSource
IUPAC Name 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanonePubChem[1]
CAS Number 288401-07-0PubChem[1]
Molecular Formula C9H8ClNO4PubChem[1]
Molecular Weight 229.62 g/mol PubChem[1]
Physical Form Solid (predicted)---
Safety Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]PubChem[1]

Experimental Applications: A Two-Pronged Approach

Based on the structural motifs of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone and the biological activities of related compounds, we propose a dual-track experimental approach to unlock its therapeutic potential:

  • Antioxidant Activity Screening: The phenolic hydroxyl group suggests inherent antioxidant potential. We will outline a protocol for the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to quantify its radical scavenging ability.

  • Cytotoxicity Profiling in Cancer Cell Lines: The nitroaromatic moiety is a common feature in cytotoxic compounds. A detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be provided to assess its potential as an anticancer agent.

Workflow for Preclinical Evaluation

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis & Lead Optimization synthesis Synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antioxidant Antioxidant Assay (DPPH) characterization->antioxidant cytotoxicity Cytotoxicity Assay (MTT) on Cancer Cell Lines characterization->cytotoxicity data_analysis IC50 Determination antioxidant->data_analysis cytotoxicity->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: Preclinical evaluation workflow for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Protocols

Protocol 1: Synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

This protocol is a proposed synthetic route based on standard electrophilic aromatic substitution reactions.

Materials:

  • 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Ice bath

  • Magnetic stirrer

  • Round bottom flask

  • Dropping funnel

  • Standard laboratory glassware

  • Solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

  • In a round bottom flask equipped with a magnetic stirrer, dissolve 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone in a minimal amount of concentrated sulfuric acid at 0°C (ice bath).

  • Slowly add a nitrating mixture (a pre-cooled mixture of nitric acid and sulfuric acid) dropwise to the solution while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Dry the purified product under vacuum and characterize its structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: DPPH Radical Scavenging Assay

This protocol assesses the antioxidant capacity of the synthesized compound.

Materials:

  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

  • Prepare a series of dilutions of the test compound from the stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • For the positive control, use ascorbic acid at various concentrations.

  • For the blank, use 100 µL of methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 3: MTT Cytotoxicity Assay

This protocol evaluates the cytotoxic effect of the compound on a selected cancer cell line (e.g., HeLa, A549).

Materials:

  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare a stock solution of the test compound in DMSO and dilute it with the culture medium to obtain various concentrations.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compound.

  • Use doxorubicin as a positive control and medium with DMSO as a vehicle control.

  • Incubate the plate for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_control) x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Interpretation and Next Steps

The IC50 values obtained from the DPPH and MTT assays will provide a quantitative measure of the antioxidant and cytotoxic potential of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

AssayParameterInterpretation
DPPH IC50 (µg/mL or µM)A lower IC50 value indicates higher antioxidant activity.
MTT IC50 (µM)A lower IC50 value indicates higher cytotoxicity against the tested cancer cell line.

Should the compound exhibit promising activity in these initial screens, subsequent steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to identify key structural features responsible for its activity.

  • Mechanism of Action Studies: Investigating the molecular pathways through which the compound exerts its effects (e.g., apoptosis induction, cell cycle arrest, specific enzyme inhibition).

  • In Vivo Studies: Evaluating the efficacy and toxicity of the compound in animal models.

Conclusion

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone represents a promising starting point for the development of novel therapeutic agents. Its unique chemical structure warrants investigation into its biological activities. The protocols outlined in this application note provide a robust framework for the initial preclinical evaluation of this compound, paving the way for its potential development as a lead molecule in drug discovery programs.

References

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available at: [Link]

  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. PubChem. Available at: [Link]

  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed. Available at: [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health (NIH). Available at: [Link]

  • 1-(4-Chloro-3-nitrophenyl)ethanone - CAS Common Chemistry. CAS. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

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Sources

Application Notes & Protocols: Unlocking the Medicinal Chemistry Potential of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Substituted Acetophenone Scaffold

In the landscape of medicinal chemistry, the acetophenone scaffold represents a privileged structure, serving as a cornerstone for the synthesis of a diverse array of biologically active compounds.[1][2][3][4] The strategic functionalization of the phenyl ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the discovery of novel therapeutic agents.[4] This guide focuses on a particularly intriguing, yet underexplored, derivative: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone .

The unique arrangement of electron-withdrawing (chloro and nitro groups) and electron-donating (hydroxyl and methyl groups) substituents on the phenyl ring suggests a rich potential for diverse biological activities. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to explore the medicinal chemistry applications of this compound. We will delve into its physicochemical properties, propose potential therapeutic applications based on analogous structures, and provide detailed protocols for its evaluation.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a drug candidate.

Table 1: Physicochemical Properties of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

PropertyValueSource
Molecular Formula C₉H₈ClNO₄PubChem[5]
Molecular Weight 229.62 g/mol PubChem[5]
XLogP3 2.6PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 4PubChem[5]
Rotatable Bond Count 1PubChem[5]

Safety and Handling:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Proposed Therapeutic Applications and Mechanistic Insights

While direct biological data for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is limited, the broader class of substituted acetophenones and related chalcones has demonstrated significant potential in several therapeutic areas.[4][6] Based on this, we propose the following avenues of investigation:

Antimicrobial Activity

The presence of a halogen (chlorine) and a nitro group on the aromatic ring are features often associated with antimicrobial activity.[6][7] These groups can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Proposed Mechanism of Action: The compound may interfere with microbial growth through various mechanisms, including:

  • Inhibition of cell wall synthesis: The ethanone moiety could potentially interact with penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall biosynthesis.[7]

  • Disruption of cell membrane integrity: The lipophilic nature of the compound could lead to the perturbation of the microbial cell membrane, causing leakage of intracellular components.

  • Inhibition of essential enzymes: The electrophilic nature of the nitro group might enable it to react with nucleophilic residues in the active sites of essential microbial enzymes.

antimicrobial_moa cluster_compound 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone cluster_bacterium Bacterial Cell Compound Compound CellWall Cell Wall Synthesis (e.g., PBPs) Compound->CellWall Inhibition CellMembrane Cell Membrane Integrity Compound->CellMembrane Disruption Enzymes Essential Enzymes Compound->Enzymes Inhibition Lysis Bacterial Cell Lysis CellWall->Lysis CellMembrane->Lysis Enzymes->Lysis

Caption: Proposed antimicrobial mechanisms of action.

Anti-inflammatory Activity

Chalcones and related acetophenone derivatives have been reported to possess anti-inflammatory properties.[8][9] The hydroxyl and nitro groups on the phenyl ring of the target compound could play a role in modulating inflammatory pathways.

Proposed Mechanism of Action: The anti-inflammatory effects could be mediated through:

  • Inhibition of pro-inflammatory enzymes: The compound may inhibit enzymes like cyclooxygenase-2 (COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation.

  • Modulation of inflammatory signaling pathways: It could potentially interfere with signaling cascades such as the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[9]

  • Antioxidant activity: The phenolic hydroxyl group may contribute to antioxidant effects by scavenging reactive oxygen species (ROS), which are known to perpetuate inflammation. Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown antioxidant activity.[10]

anti_inflammatory_moa cluster_compound 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone cluster_cell Inflammatory Cell (e.g., Macrophage) Compound Compound COX2 COX-2 Compound->COX2 Inhibition NFkB NF-κB Pathway Compound->NFkB Modulation ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging Prostaglandins Prostaglandins COX2->Prostaglandins Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inflammation Inflammation ROS->Inflammation

Caption: Proposed anti-inflammatory mechanisms of action.

Experimental Protocols

The following protocols provide a framework for the initial screening and evaluation of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Protocol 1: Evaluation of Antimicrobial Activity

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a quantitative technique to assess antimicrobial efficacy.[11][12]

1. Materials and Reagents:

  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[11]

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

2. Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13] Dilute this suspension 1:100 in MHB to obtain a final inoculum of 1.5 x 10⁶ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

mic_workflow A Prepare Compound Stock Solution (in DMSO) C Serial Dilution of Compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC (Visual or Spectrophotometric) E->F

Caption: Workflow for MIC determination.

Protocol 2: Evaluation of Anti-inflammatory Activity (In Vitro)

This protocol describes an in vitro assay to assess the compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[14]

1. Materials and Reagents:

  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

2. Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

  • Cell Viability Assay (MTT): To ensure that the observed reduction in NO production is not due to cytotoxicity, perform an MTT assay on the remaining cells. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.

no_assay_workflow A Seed RAW 264.7 Cells in 96-well Plate B Treat Cells with Test Compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Measure Nitrite in Supernatant (Griess Assay) D->E F Assess Cell Viability (MTT Assay) D->F

Caption: Workflow for in vitro anti-inflammatory assay.

Future Directions and Conclusion

The preliminary in silico analysis and comparison with structurally related compounds suggest that 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a promising candidate for further investigation in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for initiating its biological evaluation.

Should the compound exhibit significant antimicrobial or anti-inflammatory activity, further studies would be warranted, including:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and reduce toxicity.

  • In vivo efficacy studies: Evaluating the compound's activity in relevant animal models of infection or inflammation.[8]

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways through which the compound exerts its effects.

By systematically applying these methodologies, the scientific community can unlock the full therapeutic potential of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone and contribute to the development of novel and effective medicines.

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  • Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives - Lesson. [Link]

  • Tiekink, E. R. T., & Tan, Y. Y. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1123-1127. [Link]

  • de Oliveira, A. C. C., et al. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 11(11), 1599. [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6. [Link]

  • Salehi, B., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds, 60(2), 1-28. [Link]

  • Aprofood. (n.d.). Anti-inflammatory Activity Assessment. Retrieved from [Link]

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Application Notes and Protocols: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Multifunctional Scaffolding Molecule

In the landscape of fine chemicals for research and development, substituted acetophenones represent a cornerstone class of compounds, valued for their utility as precursors in the synthesis of a wide array of more complex molecules.[1][2] Among these, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone emerges as a particularly compelling starting material. Its structure is richly decorated with functional groups—a phenolic hydroxyl, a reactive acetyl moiety, and an electron-withdrawing nitro group, all strategically positioned on a chlorinated benzene ring. This unique arrangement offers multiple avenues for chemical modification, making it an ideal scaffold for the synthesis of novel heterocyclic compounds, potential drug candidates, and functional materials.[3][4]

These application notes provide researchers, medicinal chemists, and material scientists with a comprehensive guide to the properties and potential applications of this versatile molecule. We will delve into its role as a synthetic intermediate and provide detailed, field-proven protocols for its derivatization.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is paramount for its effective and safe use in a research setting. The key physicochemical characteristics of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone are summarized below.

PropertyValueSource
Molecular Formula C₉H₈ClNO₄PubChem[5]
Molecular Weight 229.62 g/mol PubChem[5]
IUPAC Name 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanonePubChem[5]
CAS Number 288401-07-0PubChem[5]
Appearance Likely a crystalline solidInferred from similar compounds[6]
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and sparingly soluble in water.General chemical principles

Safety and Handling:

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Applications: A Gateway to Molecular Diversity

The true value of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone lies in its potential as a precursor for a multitude of more complex molecules. The strategic placement of its functional groups allows for a variety of chemical transformations.

Application 1: Synthesis of Amino-Substituted Acetophenones via Nitro Group Reduction

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This opens up a vast array of subsequent reactions, including diazotization, amide formation, and the synthesis of various nitrogen-containing heterocycles.[7] The resulting amino compound, 1-(3-amino-5-chloro-2-hydroxy-4-methylphenyl)ethanone, is a valuable intermediate in its own right, particularly in the synthesis of quinolones and other bioactive scaffolds.[3]

Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction

This protocol describes a standard and generally high-yielding method for the reduction of an aromatic nitro group using palladium on carbon as a catalyst.

Materials:

  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

  • Palladium on carbon (10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or a pad of Celite®)

Procedure:

  • In a round-bottom flask, dissolve 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% palladium on carbon (typically 5-10 mol % of the substrate).

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(3-amino-5-chloro-2-hydroxy-4-methylphenyl)ethanone, which can be purified by recrystallization or column chromatography.

Workflow for Nitro Group Reduction and Subsequent Derivatization

G start 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone reduction Nitro Group Reduction (e.g., H2, Pd/C) start->reduction amino_intermediate 1-(3-Amino-5-chloro-2-hydroxy-4-methylphenyl)ethanone reduction->amino_intermediate derivatization Further Derivatization amino_intermediate->derivatization heterocycles Synthesis of N-Heterocycles (e.g., Quinolones, Benzoxazoles) derivatization->heterocycles amides Amide Formation derivatization->amides

Caption: Synthetic pathway from the title compound to valuable amino intermediates.

Application 2: Precursor for Chalcone and Flavonoid Synthesis

The acetyl group of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a key functional handle for Claisen-Schmidt condensation reactions with aromatic aldehydes. This reaction yields chalcones, which are important intermediates in the synthesis of flavonoids and other biologically active heterocyclic compounds.[1] Flavonoids are a well-known class of natural products with a wide range of therapeutic properties.[3]

Protocol 2: Base-Catalyzed Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of a chalcone derivative.

Materials:

  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

  • An appropriate aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (1.0 eq) and the aromatic aldehyde (1.0-1.2 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add a concentrated aqueous solution of NaOH or KOH dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC. The formation of a precipitate often indicates product formation.

  • Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Logical Flow of Chalcone Synthesis

G acetophenone 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone condensation Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) acetophenone->condensation aldehyde Aromatic Aldehyde aldehyde->condensation chalcone Substituted Chalcone condensation->chalcone cyclization Cyclization chalcone->cyclization flavonoid Flavonoid/Heterocycle cyclization->flavonoid

Caption: Pathway for the synthesis of chalcones and flavonoids.

Potential Biological and Medicinal Chemistry Applications

While the specific biological activities of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone have not been extensively reported, its structural motifs are present in molecules with known bioactivities. This suggests that the title compound and its derivatives are promising candidates for biological screening.

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties.[8] The presence of the hydroxyl group on the aromatic ring suggests that this compound could be investigated for its ability to scavenge free radicals. Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated potent antioxidant activity.[8]

  • Enzyme Inhibition: Nitrocatechol structures are known inhibitors of enzymes such as catechol-O-methyltransferase (COMT).[9] The nitrophenolic structure of the title compound makes it a candidate for screening against various enzymes.

  • Antimicrobial and Antiparasitic Agents: The core structure can be elaborated to synthesize compounds with potential antimicrobial or antiparasitic effects. For instance, a nitrophenyl-containing compound has shown amoebicidal effects against Entamoeba histolytica.[10]

Protocol 3: General Protocol for DPPH Radical Scavenging Assay (Antioxidant Screening)

This assay is a common and straightforward method to evaluate the antioxidant potential of a compound.

Materials:

  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid (as a positive control)

  • UV-Vis spectrophotometer

  • 96-well microplate (optional, for high-throughput screening)

Procedure:

  • Prepare a stock solution of the test compound in methanol. Also, prepare a series of dilutions to determine the IC₅₀ value.

  • Prepare a stock solution of DPPH in methanol (typically around 0.1 mM). The solution should have a deep violet color.

  • In a test tube or microplate well, add a fixed volume of the DPPH solution.

  • Add varying concentrations of the test compound solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer.

  • The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Activity (%) = [(A₀ - A₁) / A₀] x 100, where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance in the presence of the test compound.

  • Plot the scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a fine chemical with significant untapped potential. Its multifunctional nature makes it an excellent starting material for the synthesis of a diverse range of organic molecules. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules for applications in drug discovery, materials science, and beyond.

References

  • Gedawy, E. M., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(11), 2937. Available from: [Link]

  • El-Gamal, M. I., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127. Available from: [Link]

  • Soares-da-Silva, P., et al. (2000). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 43(25), 4745-4755. Available from: [Link]

  • Wojciechowska, N., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. International Journal of Molecular Sciences, 23(21), 13327. Available from: [Link]

  • PubChem. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. Available from: [Link]

  • Al-Majidi, S. M. H., et al. (2021). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Chemical Review and Letters, 4(1), 1-8. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Corporate Profile. Available from: [Link]

  • Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN J. Chem., 18(2). Available from: [Link]

  • Organic Syntheses. m-NITROPHENOL. Available from: [Link]

  • Google Patents. US5414148A - Preparation of p-nitrophenolic compounds.
  • Wisdom Lib. Substituted acetophenone: Significance and symbolism. Available from: [Link]

  • Hussain, Z., et al. (2018). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: A. Physical and Computational Sciences, 55(2), 39-44. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of nitro compounds. Available from: [Link]

  • ResearchGate. Recent advances in the application of acetophenone in heterocyclic compounds synthesis. Available from: [Link]

  • Ciorîța, A., et al. (2018). Effect of Phenolic Compounds on the Synthesis of Gold Nanoparticles and Its Catalytic Activity in the Reduction of Nitro Compounds. Nanomaterials, 8(11), 932. Available from: [Link]

  • Pérez-Villanueva, J., et al. (2020). Amoebicidal effect of 5,5'-[(4-nitrophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone), a new drug against Entamoeba histolytica. Archiv der Pharmazie, 353(12), e2000201. Available from: [Link]

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Application Notes and Protocols for Developing Biochemical Assays with 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Acetophenone

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a substituted acetophenone, a class of organic compounds recognized for their diverse biological activities.[1] The unique arrangement of functional groups on its aromatic ring—a halogen (chloro), a hydroxyl, a methyl, and a nitro group—suggests a rich potential for interaction with biological systems. The presence of electron-withdrawing groups like chloro and nitro can significantly influence the compound's electrophilicity and, consequently, its reactivity and biological efficacy.[2]

Substituted acetophenones have been widely explored as scaffolds in drug discovery, demonstrating activities ranging from antimicrobial and antifungal to enzyme inhibition.[1][3][4] For instance, hydroxy-substituted acetophenones are noted for their antifungal properties, while other derivatives have been investigated for anticancer and antibacterial applications.[1][2] Notably, a structurally related compound, 2-hydroxy-5-methyl-3-nitroacetophenone, has been shown to inhibit glutathione S-transferase (GST), an important enzyme in cellular detoxification and a target in cancer therapy.[3]

These precedents provide a strong rationale for investigating the biochemical profile of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. This guide presents detailed protocols for two fundamental biochemical assays designed to probe its potential as both an antimicrobial agent and an enzyme inhibitor. These protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.

Application Note 1: Antimicrobial Susceptibility Testing via Broth Microdilution

Principle of the Assay

Antimicrobial susceptibility testing is a cornerstone for the evaluation of novel antimicrobial compounds.[5][6] The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This assay involves challenging several strains of bacteria with serial dilutions of the test compound in a 96-well microtiter plate format. The growth of the bacteria is typically assessed by visual inspection for turbidity or by using a metabolic indicator dye.

This protocol provides a quantitative measure of the compound's potency, allowing for comparison across different bacterial strains and with standard antibiotics. It is a critical first step in characterizing the antimicrobial spectrum of a new chemical entity.[7]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare serial dilutions of 1-(5-Chloro-2-hydroxy-4-methyl -3-nitrophenyl)ethanone in DMSO D Dispense diluted compound into wells (2-fold serial dilution) A->D Dispense B Prepare standardized bacterial inoculum (0.5 McFarland) C Dilute inoculum in Cation-Adjusted Mueller-Hinton Broth B->C E Add diluted bacterial inoculum to all wells (except sterility control) C->E Inoculate D->E G Incubate plate at 37°C for 18-24 hours E->G F Include Positive (bacteria only) & Negative (broth only) Controls F->G H Read results visually or with a plate reader (OD600) G->H I Determine MIC: Lowest concentration with no visible bacterial growth H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Method

Materials:

  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

  • Multichannel pipette

  • Incubator (37°C)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone in sterile DMSO.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of working concentrations.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Assay Plate Setup:

    • In a sterile 96-well plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the appropriate compound working solution to the corresponding wells, creating a final volume of 100 µL and achieving the desired final concentrations.

    • The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.

    • Controls:

      • Positive Control (Growth): 50 µL CAMHB + 50 µL bacterial inoculum.

      • Negative Control (Sterility): 100 µL CAMHB only.

      • Solvent Control: 50 µL CAMHB with 1% DMSO + 50 µL bacterial inoculum.

    • Add 50 µL of the diluted bacterial inoculum to all wells except the negative control.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • Following incubation, visually inspect the wells for turbidity. A button or haze at the bottom of the well indicates bacterial growth.

    • Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Data Analysis and Interpretation

The MIC is the lowest concentration of the compound at which there is no visible growth (or a significant reduction in OD₆₀₀ compared to the positive control). The results should be recorded and compared against different strains to determine the compound's spectrum of activity.

Table 1: Example MIC Data for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusGram-positive16
Bacillus subtilisGram-positive8
Escherichia coliGram-negative64
Pseudomonas aeruginosaGram-negative>128

Application Note 2: Glutathione S-Transferase (GST) Inhibition Assay

Principle of the Assay

Enzyme assays are fundamental for identifying and characterizing potential drug candidates that modulate the activity of a specific biological target.[8][9] Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of reduced glutathione (GSH) to a variety of electrophilic substrates. This assay measures GST activity by monitoring the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The resulting product, S-(2,4-dinitrophenyl)glutathione (DNP-SG), absorbs light at 340 nm.

By measuring the rate of increase in absorbance at 340 nm in the presence and absence of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, its inhibitory effect on GST can be quantified. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[10]

Mechanism: GST Catalysis and Inhibition

GST_Mechanism cluster_reaction GST-Catalyzed Reaction cluster_inhibition Inhibition Pathway GST GST Enzyme Product DNP-SG Conjugate (Absorbs at 340 nm) GST->Product Inhibited_GST Inhibited GST (Inactive Complex) GSH GSH (Glutathione) GSH->GST CDNB CDNB (Substrate) CDNB->GST Inhibitor 1-(5-Chloro-2-hydroxy-4-methyl -3-nitrophenyl)ethanone Inhibitor->GST Binds to enzyme

Caption: Inhibition of the GST-catalyzed conjugation of GSH to CDNB.

Detailed Protocol: Spectrophotometric GST Assay

Materials:

  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

  • Recombinant human GST enzyme

  • Reduced glutathione (GSH)

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • UV-transparent 96-well plates or cuvettes

  • UV-Vis spectrophotometer with kinetic reading capabilities

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 6.5.

    • GSH Solution: Prepare a 100 mM stock in assay buffer. Dilute to a final assay concentration of 1 mM.

    • CDNB Solution: Prepare a 100 mM stock in ethanol. Dilute to a final assay concentration of 1 mM.

    • Enzyme Solution: Dilute the GST enzyme stock in assay buffer to a working concentration that gives a linear rate of reaction for at least 5-10 minutes.

    • Inhibitor Solutions: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in assay buffer.

  • Assay Setup (for a 200 µL final volume in a 96-well plate):

    • Add 150 µL of assay buffer to each well.

    • Add 20 µL of the GSH solution to each well.

    • Add 10 µL of the inhibitor solution (or DMSO for control) to the appropriate wells.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the CDNB solution.

    • Immediately place the plate in the spectrophotometer.

  • Kinetic Measurement:

    • Measure the absorbance at 340 nm every 30 seconds for 10 minutes.

    • The rate of reaction (V) is the change in absorbance per unit time (ΔAbs/min).

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Determine the reaction rate for the control (V_control) and for each inhibitor concentration (V_inhibitor).

    • Percent Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Determine IC₅₀:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Table 2: Example Inhibition Data for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone against GST

Inhibitor Conc. (µM)Reaction Rate (ΔAbs/min)Percent Inhibition (%)
0 (Control)0.0500
10.04510
50.03530
100.02648
250.01570
500.00884
Calculated IC₅₀ 10.4 µM

References

  • Zubkov, V. A., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(15), 5869. [Link]

  • Rasayan, J. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN Journal of Chemistry, 18(2). [Link]

  • Washington, J. A. (1976). The assay of antimicrobial compounds. Human pathology, 7(3), 287-295. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2023). Structures and opposite bioeffects of acetophenone (1) and its 2-hydroxy-5-methyl-3-nitro-substituted derivative (2): A comparative computational study. Computational and Theoretical Chemistry, 1221, 114050. [Link]

  • Meeran, M. N., & Kumar, R. S. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6. [Link]

  • Deshmukh, R. D., & Patil, S. B. (2014). Biological Significance of Some Substituted Novel Chalcones of 4-Bromoacetophenone. Journal of Chemical and Pharmaceutical Research, 6(5), 1034-1038. [Link]

  • Van der Berg, L., Claessens, E., De Smedt, T., & Vandenberghe, M. (2024). Biochemical evaluation of novel antibacterial compounds. Journal of Pharmacognosy and Phytochemistry, 8(2), 70-75. [Link]

  • Porta, E. O. J., Kalesh, K., Isern, J., & Steel, P. G. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. bioRxiv. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

  • Linnaeus Bioscience. (2024). Antimicrobial Assays. [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Smith, P. A., & Beck, B. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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Application Notes and Protocols for the Derivatization of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a substituted aromatic ketone with multiple reactive sites, making it a valuable starting material for the synthesis of a diverse range of chemical entities. Its structure incorporates a phenolic hydroxyl group, a nitro group, and a ketone, each amenable to chemical modification. This guide provides a detailed exploration of methods for the derivatization of this compound, offering insights into the strategic manipulation of its functional groups to generate novel molecules with potential applications in medicinal chemistry and materials science.

The strategic derivatization of this molecule allows for the modulation of its physicochemical properties, such as solubility, lipophilicity, and electronic character, which can in turn influence its biological activity or material properties. This document outlines detailed protocols for the modification of the hydroxyl, nitro, and ketone functionalities, supported by mechanistic insights and practical considerations to guide researchers in their synthetic endeavors.

Characterization of the Starting Material

A thorough characterization of the starting material is paramount before proceeding with any derivatization. The following table summarizes the key physical and spectroscopic properties of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

PropertyValue
Molecular Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol
Appearance Pale yellow to yellow solid
Melting Point 98.5-99.5 °C[1]

Spectroscopic data for related compounds suggest the following characteristic signals. Experimental verification for the specific target molecule is recommended.

Spectroscopy Expected Signals
¹H NMR Signals corresponding to the aromatic proton, the methyl protons of the acetyl group, and the methyl protons on the aromatic ring.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (including those bearing the chloro, hydroxyl, nitro, and methyl groups), and the methyl carbons.
IR (KBr, cm⁻¹) Characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and nitro (N-O stretches) groups.

Derivatization Strategies and Protocols

The multifaceted reactivity of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone allows for a variety of derivatization approaches. This section details protocols for the modification of each key functional group.

Derivatization of the Hydroxyl Group

The phenolic hydroxyl group is a prime target for derivatization, enabling the synthesis of ethers and esters. These modifications can significantly alter the compound's solubility and potential for hydrogen bonding.

The Williamson ether synthesis is a robust method for the formation of ethers from an alkoxide and a primary alkyl halide.[2][3]

Reaction Scheme:

G start 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone reagents + R-X (e.g., CH3I, C2H5Br) Base (e.g., K2CO3) Solvent (e.g., Acetone, DMF) start->reagents product 1-(5-Chloro-2-alkoxy-4-methyl-3-nitrophenyl)ethanone reagents->product

Caption: O-Alkylation via Williamson Ether Synthesis.

Protocol: Synthesis of 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone

Causality: The use of a weak base like potassium carbonate is sufficient to deprotonate the acidic phenolic hydroxyl group to form the corresponding phenoxide. The resulting nucleophilic phenoxide then attacks the alkyl halide in an Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this reaction.

Materials:

  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

  • Methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired O-methylated derivative.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the phenolic -OH peak in the IR spectrum and the appearance of a new methoxy signal in the ¹H NMR spectrum.

Esterification of the phenolic hydroxyl group can be achieved by reaction with a carboxylic acid in the presence of an acid catalyst, or more efficiently with an acyl chloride or anhydride.[4][5][6][7][8]

Reaction Scheme:

G start 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone reagents + R-COCl (e.g., Acetyl chloride) Base (e.g., Pyridine) Solvent (e.g., DCM) start->reagents product 1-Acetyl-5-chloro-2-hydroxy-4-methyl-3-nitrobenzene O-acetate reagents->product

Caption: O-Acylation to form an ester derivative.

Protocol: Synthesis of (5-Chloro-2-acetyl-4-methyl-3-nitrophenyl) acetate

Causality: The reaction with a highly reactive acylating agent like acetyl chloride in the presence of a base such as pyridine proceeds readily. Pyridine acts as a nucleophilic catalyst and also scavenges the HCl byproduct.

Materials:

  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

  • Acetyl chloride (CH₃COCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by recrystallization or column chromatography.

Self-Validation: Successful esterification is indicated by the appearance of a new ester carbonyl peak in the IR spectrum and a new acetyl methyl signal in the ¹H NMR spectrum, along with the disappearance of the phenolic proton signal.

Derivatization of the Nitro Group

The aromatic nitro group is a versatile functional group that can be reduced to an amino group, which can then be further derivatized.

Reaction Scheme:

G start 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone reagents Reducing Agent (e.g., Raney Ni, H2 or SnCl2, HCl) Solvent (e.g., Ethanol, Propan-2-ol) start->reagents product 1-(3-Amino-5-chloro-2-hydroxy-4-methylphenyl)ethanone reagents->product

Caption: Reduction of the nitro group to an amine.

Protocol: Reduction of the Nitro Group using Raney Nickel

Causality: Catalytic hydrogenation using Raney nickel is an effective method for the reduction of aromatic nitro groups to amines under relatively mild conditions. The reaction proceeds via transfer hydrogenation with hydrogen gas. A similar substrate has been successfully reduced under these conditions.[9]

Materials:

  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

  • Raney Nickel (slurry in water)

  • Propan-2-ol

  • Diethyl ether

  • Hydrogen gas supply

Procedure:

  • In a flask suitable for hydrogenation, dissolve 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (1.0 eq) in propan-2-ol.

  • Carefully add a catalytic amount of Raney Nickel slurry (handle with care as it is pyrophoric when dry).

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Heat the reaction mixture to reflux and stir vigorously for 6-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully filter off the Raney Nickel catalyst through a pad of celite. Caution: Do not allow the catalyst to dry on the filter paper.

  • Dilute the filtrate with diethyl ether to precipitate the product.

  • Filter the precipitate, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the amino derivative.

  • The product can be further purified by recrystallization from a suitable solvent like propan-2-ol.

Self-Validation: The reduction can be confirmed by the disappearance of the nitro group stretching frequencies in the IR spectrum and the appearance of N-H stretching bands. ¹H NMR will show the appearance of a new signal for the amino protons.

Derivatization of the Ketone Group

The acetyl group provides a handle for carbon-carbon bond formation, most notably through condensation reactions to form chalcones.

The Claisen-Schmidt condensation involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, in the presence of a base, to form an α,β-unsaturated ketone (chalcone).[10][11][12][13]

Reaction Scheme:

G start 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone reagents + Ar-CHO (e.g., Benzaldehyde) Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) start->reagents product Chalcone Derivative reagents->product

Caption: Synthesis of a chalcone via Claisen-Schmidt condensation.

Protocol: Synthesis of (2E)-1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)-3-phenylprop-2-en-1-one

Causality: A strong base like sodium hydroxide deprotonates the α-carbon of the acetophenone to generate an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily dehydrates to form the stable conjugated chalcone.

Materials:

  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

  • Benzaldehyde (or other aromatic aldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a flask.

  • Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise with stirring.

  • Continue stirring at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the product completely.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude chalcone and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Self-Validation: The formation of the chalcone can be confirmed by ¹H NMR spectroscopy, which will show characteristic signals for the vinylic protons of the α,β-unsaturated system. The IR spectrum will show a shift in the carbonyl stretching frequency due to conjugation.

Conclusion

The derivatization of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone offers a gateway to a wide array of novel chemical structures. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this versatile scaffold. It is important to note that while these protocols are based on established chemical principles and analogous reactions, optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and scales. Thorough characterization of all synthesized derivatives is essential to confirm their structures and purity.

References

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs. Retrieved January 28, 2026, from [Link]

  • A Synthesis of the elusive 3,3'-dihydroxy chalcone. (n.d.). Whatcom Digital Commons. Retrieved January 28, 2026, from [Link]

  • CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). (2024). YouTube. Retrieved January 28, 2026, from [Link]

  • Catalytic transfer hydrogenation reaction of acetophenone derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • 2-Hydroxy-3-nitroacetophenone CAS 28177-69-7. (n.d.). GM Chemical. Retrieved January 28, 2026, from [Link]

  • Esterification of alcohols (video). (n.d.). Khan Academy. Retrieved January 28, 2026, from [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. (n.d.). JOCPR. Retrieved January 28, 2026, from [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. (n.d.). SciHorizon. Retrieved January 28, 2026, from [Link]

  • Green synthesis method of 2-hydroxy-3-nitroacetophenone. (n.d.). Google Patents.
  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • 22 28 Hydrogenation of alkene catalyzed by Wilkinson's chloridotris(triphenylphosphine)rhodium(I). (2019). YouTube. Retrieved January 28, 2026, from [Link]

  • Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • A Novel De-O-chloroacetylation Reagent: 1-Selenocarbamoylpiperidine. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. (n.d.). Shri R.L.T. College of Science, Akola. Retrieved January 28, 2026, from [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Fischer Esterification to Make Esters from Carboxylic Acids. (2014). YouTube. Retrieved January 28, 2026, from [Link]

  • Investigation on Main Reaction and Side Reaction Mechanism in the Synthetic Process of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one Using Raman Spectroscopy. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • SYNTHESIS OF NOROXYMORPHONE BY N-DEMETHYLATION/ INTRAMOLECULAR ACYLATION OF OXYMORPHONE CATALYZED BY IRON(II) CHLORIDE. (2015). HETEROCYCLES. Retrieved January 28, 2026, from [Link]

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  • Chalcone Synthesis Mechanism-E2 vs E1cb. (2021). YouTube. Retrieved January 28, 2026, from [Link]

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  • 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. (2020). YouTube. Retrieved January 28, 2026, from [Link]

  • 13.13 Uses of 13C NMR Spectroscopy. (n.d.). NC State University Libraries. Retrieved January 28, 2026, from [Link]

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Rigorous Characterization

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a substituted acetophenone, a class of compounds that serves as a crucial building block in the synthesis of various pharmaceutical agents and biologically active molecules.[1][2] The precise arrangement of its functional groups—a hydroxyl, a nitro group, a chlorine atom, and an acetyl group on a methyl-substituted benzene ring—dictates its reactivity and suitability as a synthetic intermediate. Therefore, unambiguous confirmation of its structure and a thorough assessment of its purity are paramount to ensure the integrity and success of downstream applications in drug development and chemical synthesis.[3]

This guide provides a comprehensive, multi-technique analytical workflow designed for researchers and scientists. We move beyond simple data reporting to explain the causality behind methodological choices, ensuring each protocol is a self-validating system for the complete characterization of the title compound. The workflow integrates spectroscopic and chromatographic techniques to build a complete profile of the molecule, from elemental composition to three-dimensional structure.

Compound Profile:
  • IUPAC Name: 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone[4]

  • Molecular Formula: C₉H₈ClNO₄[4]

  • Molecular Weight: 229.62 g/mol [4]

  • CAS Number: 288401-07-0[4]

Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together, they offer a high-confidence confirmation of identity and purity.

Characterization_Workflow cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Definitive Structure start Synthesized Product (Crude Sample) hplc Purity & Quantification (HPLC) start->hplc nmr Proton & Carbon Skeleton (¹H & ¹³C NMR) hplc->nmr Purified Sample ftir Functional Group ID (FTIR) hplc->ftir Purified Sample ms Molecular Weight & Formula (Mass Spectrometry) hplc->ms Purified Sample uvvis Electronic Transitions (UV-Vis) hplc->uvvis Purified Sample end Fully Characterized Compound hplc->end nmr->end ftir->end ms->end uvvis->end xray 3D Molecular Structure (X-ray Crystallography) xray->end Optional, Gold Standard

Sources

Formulation of agrochemicals using 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Document ID: AN-AGRO-2026-HPPD | Version: 2.1 Audience: Formulation Chemists, R&D Scientists, Agrochemical Process Engineers[1][2]

Executive Summary

This application note details the technical roadmap for utilizing 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (hereafter referred to as CMN-Ac ) in the development of next-generation agrochemicals. CMN-Ac is a critical "warhead" precursor used to synthesize triketone herbicides (HPPD inhibitors), a class essential for managing glyphosate-resistant weeds.[1][2]

This guide moves beyond simple synthesis, focusing on the physicochemical profiling , bio-activation strategies , and formulation protocols required to transition this molecule from a raw intermediate into a field-ready crop protection system.[2]

Strategic Role & Mechanism of Action

CMN-Ac is not typically the final active ingredient (AI); rather, it is the lipophilic scaffold that provides the necessary steric and electronic properties for binding to the target enzyme.

  • Target: 4-Hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3]

  • Mechanism: The acetophenone moiety of CMN-Ac is chemically condensed with a dione (e.g., 1,3-cyclohexanedione) to form a triketone.[1][2] This final structure chelates the Fe(II) cofactor in the HPPD enzyme, arresting plastoquinone biosynthesis and causing the characteristic "bleaching" death in target weeds.

  • Why CMN-Ac? The specific substitution pattern (5-Cl, 4-Me, 3-NO2) optimizes lipophilicity (LogP) for cuticle penetration while maintaining metabolic stability in tolerant crops like maize.[1][2]

Development Workflow

The following diagram illustrates the critical path from CMN-Ac precursor to a stable Suspension Concentrate (SC) formulation.

HPPD_Development_Pipeline cluster_Formulation Formulation Engineering CMN Precursor: CMN-Ac (Solid, Hydrophobic) Deriv Chemical Derivatization (Claisen Condensation) CMN->Deriv + 1,3-Dione Active Active Triketone (Weak Acid, pKa ~5) Deriv->Active Rearrangement PreForm Solubility Profiling (Aromatic 200 vs. Water) Active->PreForm QC Check Mill Wet Milling (Bead Mill) Particle Size < 3µm PreForm->Mill Selection of Dispersants Stab Rheology Stabilization (Xanthan Gum/Silica) Mill->Stab Final Final Product (SC) High Efficacy/Low Drift Stab->Final

Figure 1: Critical path workflow for converting CMN-Ac into a bioactive formulation.

Pre-Formulation Profiling

Before formulation, the physicochemical boundaries of CMN-Ac must be mapped.[1][2] As a substituted acetophenone, it exhibits low water solubility and moderate melting point characteristics that dictate the formulation type.

Table 1: Physicochemical Profile & Formulation Implications
PropertyValue (Approx.)Formulation Consequence
Physical State Crystalline SolidRequires milling for SC; dissolution for EC.[1][2]
Melting Point 55°C - 98°C*Caution: Low MP solids can sinter (melt/fuse) during high-energy milling.[1][2] Temperature control is critical.
LogP (Octanol/Water) ~2.5 - 3.2Lipophilic.[1][2] Good candidate for oil-based dispersions (OD) or Emulsifiable Concentrates (EC).[1][2]
pKa (Phenolic OH) ~7.0 - 8.0pH-dependent solubility.[1][2] Formulation pH must be buffered < 6.0 to prevent ionization and Ostwald ripening.[2]
Nitro Group Position 3Susceptible to photolysis.[1][2] UV blockers (e.g., TiO2) may be needed in the final formulation.[2]

*Note: Melting point varies based on specific isomer purity and crystal polymorph.[2]

Detailed Protocols
Protocol A: Bio-Activation (Synthesis of the Model Active)

Objective: To convert the CMN-Ac intermediate into a biologically active triketone for formulation testing. Safety: CMN-Ac is a nitro-aromatic; handle with care.[1][2] Use fume hoods to avoid inhalation of dust.[2]

  • Charge: In a reaction vessel, dissolve 1.0 eq of CMN-Ac and 1.1 eq of 1,3-cyclohexanedione in acetonitrile.

  • Catalysis: Add 2.5 eq of Triethylamine (TEA) slowly. Add 0.1 eq of Acetone Cyanohydrin (catalyst source).

  • Reaction: Stir at 25°C for 4 hours. The mixture will darken as the enol ester forms.

  • Rearrangement: Add catalytic Potassium Cyanide (or a safer alternative like DMAP) to induce rearrangement to the triketone.[2]

  • Quench: Acidify with 2M HCl to pH 2. The product precipitates.[4]

  • Isolation: Filter, wash with cold water, and dry.[2]

    • Result: You now have the Active Ingredient (AI) .[2] The following protocols apply to this AI.

Protocol B: Solubility Screening for EC Formulation

Context: If the AI has high solubility in green solvents, an Emulsifiable Concentrate (EC) is preferred for better leaf penetration.

  • Solvent Selection: Prepare 10mL vials with the following solvents:

    • Aromatic 200 (Heavy Naphtha)[2]

    • N-Methyl-2-pyrrolidone (NMP) - Use sparingly due to toxicity concerns.[1][2]

    • Rhodiasolv® PolarClean (Green solvent alternative).[2]

    • Methyl Oleate (Fatty acid methyl ester).[2]

  • Saturation: Add 1.0g of AI to each vial. Vortex for 5 mins.

  • Thermal Stress: Heat to 54°C (just below MP) for 2 hours, then cool to 0°C for 24 hours.

  • Observation: Check for crystal growth.

    • Pass Criteria: Solution remains clear at 0°C.[2]

    • Fail Criteria: Sedimentation or cloudiness.[1][2]

Protocol C: Preparation of a Suspension Concentrate (SC)

Context: This is the industry standard for HPPD inhibitors. It suspends the solid AI in water, reducing solvent use and toxicity.

Materials:

  • Active Ingredient: 500g (Derived from CMN-Ac)[1][2]

  • Dispersant: Morwet® D-425 (Naphthalene sulfonate condensate) - 30g[2]

  • Wetting Agent: Pluronic® P-105 (Block copolymer) - 10g[2]

  • Antifreeze: Propylene Glycol - 60g[1][2]

  • Defoamer: Silicone emulsion - 2g[1][2]

  • Rheology Modifier: Xanthan Gum (2% solution) - 50g[1][2]

  • Water: Balance to 1 Liter.

Step-by-Step Methodology:

  • Slurry Preparation (Pre-Mix):

    • In a 2L stainless steel beaker, add water, propylene glycol, dispersant, and wetting agent.[2]

    • Mix using a high-shear mixer (e.g., Silverson) at 2000 RPM.

    • Slowly add the AI powder . Critical: Ensure no clumps form.[2] Increase speed to 4000 RPM for 5 minutes.

    • Add defoamer to collapse generated foam.[2]

  • Wet Milling (Particle Size Reduction):

    • Transfer the slurry to a bead mill (e.g., Dyno-Mill) filled with 0.8mm - 1.0mm Zirconium Oxide beads.[1][2]

    • Cooling: Set jacket temperature to 5°C. Reason: The AI has a low melting point. If the mill overheats (>45°C), the AI will melt, coat the beads, and cause catastrophic mill blockage.

    • Cycle: Recirculate the slurry until the particle size (D90) is < 3.0 microns (measured via Laser Diffraction).

  • Let-Down (Stabilization):

    • Transfer the milled base to a low-shear mixing vessel.

    • Slowly add the Xanthan Gum solution (Rheology modifier).[2]

    • Mechanism:[4][5][6][7][8] This creates a yield stress network that prevents the heavy AI particles from settling (sedimentation) during storage.[2]

  • QC Validation:

    • Measure Viscosity: Target 400-800 cP (Brookfield).

    • Suspensibility: >90% after 30 mins (CIPAC MT 161).[2]

Analytical & Stability Validation

To ensure the integrity of the CMN-Ac scaffold during formulation, use the following HPLC method.

HPLC Parameters:

  • Column: C18 Reverse Phase (4.6 x 150mm, 3.5µm).[2]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 310 nm (Nitro group).[2]

Stability Stress Test: Store the final formulation at 54°C for 2 weeks (CIPAC MT 46.3).

  • Acceptance: Degradation of AI < 5%. No significant crystal growth (Ostwald ripening) observed under microscopy.[2]

References
  • Syngenta Participations AG. (2010).[2] Herbicidal Compositions Comprising Bicyclopyrone.[1][2] World Intellectual Property Organization.[1][2]

  • Beaudegnies, R., et al. (2009).[2] The Discovery of Bicyclopyrone: A New HPPD Inhibitor. Bioorganic & Medicinal Chemistry.[1][2]

  • Food and Agriculture Organization (FAO). (2021). Manual on Development and Use of FAO and WHO Specifications for Pesticides.[2][2]

  • Knowles, A. (2008).[2] Recent Developments of Levy and Adjuvants Formulations.[2] Agrow Reports.[1][2] [2]

  • PubChem. (2024).[2] Compound Summary: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.[1][2][9] National Library of Medicine.[2] [2]

Sources

Application Note & Protocol: Optimized Synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, a potentially valuable intermediate in pharmaceutical and materials science research. This guide is designed to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for the chosen reaction conditions, empowering researchers to optimize the synthesis for their specific needs.

Introduction

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a substituted aromatic ketone. The presence of multiple functional groups—a halogen, a phenol, a nitro group, and a ketone—makes it a versatile scaffold for the synthesis of more complex molecules, including potential drug candidates and functional materials. The strategic placement of these substituents allows for a variety of subsequent chemical transformations. This application note details a reliable two-step synthetic route starting from the commercially available 4-chloro-2-methylphenol.

Synthetic Strategy Overview

The synthesis of the target molecule is achieved through a two-step process:

  • Fries Rearrangement / Friedel-Crafts Acylation: Introduction of an acetyl group onto the aromatic ring of 4-chloro-2-methylphenol to form 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone.

  • Regioselective Nitration: Introduction of a nitro group at the C3 position of the substituted acetophenone intermediate.

The overall synthetic workflow is depicted below:

Synthetic Workflow Start 4-Chloro-2-methylphenol Intermediate 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone Start->Intermediate Fries Rearrangement / Acylation (Acetyl Chloride, AlCl3) Product 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone Intermediate->Product Nitration (HNO3, H2SO4)

Figure 1: Overall synthetic workflow for the preparation of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Part 1: Fries Rearrangement for the Synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone

The introduction of the acetyl group is accomplished via a Fries rearrangement, which is mechanistically related to the Friedel-Crafts acylation. In this reaction, the phenolic starting material is first O-acylated, and then the acyl group rearranges to the aromatic ring, typically favoring the ortho and para positions, upon treatment with a Lewis acid catalyst.

Mechanistic Considerations

The regioselectivity of the Fries rearrangement is influenced by the directing effects of the substituents on the starting material, 4-chloro-2-methylphenol. The hydroxyl group is a strong activating group and is ortho, para-directing. The methyl group is also an activating, ortho, para-directing group. The chloro group is deactivating but also ortho, para-directing. The acylation is expected to occur at the position most activated and sterically accessible, which is the position ortho to the strongly activating hydroxyl group.

Fries Rearrangement Mechanism cluster_0 Step 1: O-Acylation cluster_1 Step 2: Rearrangement Phenol 4-Chloro-2-methylphenol Ester O-acylated intermediate Phenol->Ester + AcetylChloride Acetyl Chloride AcetylChloride->Ester + Ester_AlCl3 Ester-AlCl3 Complex Ester->Ester_AlCl3 + AlCl3 AcyliumIon Acylium Ion Intermediate Ester_AlCl3->AcyliumIon SigmaComplex Sigma Complex AcyliumIon->SigmaComplex + Aromatic Ring Product 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone SigmaComplex->Product - H+

Figure 2: Simplified mechanism of the Fries Rearrangement.

Optimal Reaction Conditions

The following table summarizes the optimized conditions for the Fries rearrangement of 4-chloro-2-methylphenol.

ParameterOptimal ConditionRationale
Starting Material 4-Chloro-2-methylphenolCommercially available and appropriately substituted precursor.
Acylating Agent Acetyl chlorideA reactive and common source of the acetyl group.[1]
Catalyst Anhydrous Aluminum Chloride (AlCl₃)A strong Lewis acid required to facilitate the rearrangement.[1][2]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Inert solvents that are suitable for Friedel-Crafts type reactions.
Temperature 0°C to room temperatureInitial cooling helps to control the exothermic reaction, followed by warming to drive the reaction to completion.
Reaction Time 2-4 hoursSufficient time for the rearrangement to occur.
Experimental Protocol

Materials:

  • 4-Chloro-2-methylphenol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

  • Cool the flask in an ice bath to 0°C.

  • Carefully add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring.

  • Slowly add acetyl chloride to the suspension.

  • In a separate flask, dissolve 4-chloro-2-methylphenol in anhydrous DCM.

  • Add the solution of 4-chloro-2-methylphenol dropwise to the stirred AlCl₃/acetyl chloride suspension at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Stir until the ice has melted and the layers have separated.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Regioselective Nitration of 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone

The second step involves the electrophilic aromatic substitution of the synthesized acetophenone intermediate to introduce a nitro group. The regioselectivity of this reaction is crucial for obtaining the desired product.

Mechanistic Considerations

The directing effects of the substituents on 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone will determine the position of nitration.

  • -OH group: Strongly activating and ortho, para-directing.

  • -CH₃ group: Activating and ortho, para-directing.

  • -Cl group: Deactivating but ortho, para-directing.

  • -COCH₃ group: Deactivating and meta-directing.

The powerful ortho-directing effect of the hydroxyl group, combined with the meta-directing effect of the acetyl group, strongly favors the introduction of the nitro group at the C3 position. The presence of the activating hydroxyl group allows for nitration under relatively mild conditions.[3]

Nitration Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack HNO3 Nitric Acid Nitronium Nitronium Ion (NO2+) HNO3->Nitronium + H2SO4 H2SO4 Sulfuric Acid H2SO4->Nitronium + Intermediate 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone SigmaComplex Sigma Complex Intermediate->SigmaComplex + NO2+ Product Final Product SigmaComplex->Product - H+

Figure 3: Simplified mechanism of electrophilic nitration.

Optimal Reaction Conditions

The following table outlines the optimized conditions for the nitration of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone.

ParameterOptimal ConditionRationale
Starting Material 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanoneThe product from the first synthetic step.
Nitrating Agent A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄)A standard and effective nitrating mixture that generates the nitronium ion (NO₂⁺) in situ.[4]
Solvent Acetic acid or sulfuric acidCan act as both a solvent and a catalyst.
Temperature 0-10°CLow temperature is crucial to control the exothermic reaction and prevent over-nitration or side reactions.[3]
Reaction Time 1-2 hoursGenerally sufficient for complete mononitration.
Experimental Protocol

Materials:

  • 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone

  • Nitric acid (HNO₃), concentrated

  • Sulfuric acid (H₂SO₄), concentrated

  • Ice

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, dissolve 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone in a minimal amount of glacial acetic acid or concentrated sulfuric acid.

  • Cool the solution in an ice bath to 0-5°C with constant stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of the acetophenone derivative, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • The solid product should precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • Dry the product, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, thoroughly. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.

  • Acetyl Chloride: Corrosive and lachrymatory. Reacts with moisture. Handle in a fume hood.

  • Concentrated Acids (HCl, HNO₃, H₂SO₄): Highly corrosive and can cause severe burns. Handle with extreme caution. Always add acid to water, never the other way around, when preparing dilutions.

  • Nitration Reaction: The nitration reaction is highly exothermic and can proceed uncontrollably if the temperature is not carefully managed. The use of an ice bath is mandatory.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Fries Rearrangement Incomplete reaction; impure reagents.Ensure all reagents and glassware are anhydrous. Increase reaction time or temperature slightly.
Formation of multiple products in nitration Temperature too high, leading to over-nitration or side reactions.Maintain a low reaction temperature (0-10°C) throughout the addition of the nitrating mixture.
Product difficult to purify Presence of starting material or isomers.Optimize the reaction conditions to improve selectivity. Use appropriate purification techniques like column chromatography or recrystallization.

References

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • Habibi, D., Zolfigol, M. A., Shiri, M., & Sedaghat, A. (2006). Nitration of Substituted Phenols by Different Efficient Heterogeneous Systems. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • McLaughlin, M., Belyk, K. M., Qian, G., Reamer, R. A., & Chen, C.-y. (2012). Synthesis of α-Hydroxyacetophenones. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • ResearchGate. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Available at: [Link]

  • National Center for Biotechnology Information. 2'-Hydroxy-4'-methylacetophenone. PubChem Compound Database. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. YouTube. Available at: [Link]

  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available at: [Link]

  • DergiPark. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Available at: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. Available at: [Link]

  • Google Patents. Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • Shibuya, K., et al. (2016). Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. PubMed. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Chad's Prep. Synthesis of Alcohols; Reduction of Ketones and Aldehydes. Available at: [Link]

  • Indian Academy of Sciences. Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Available at: [Link]

  • National Center for Biotechnology Information. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Quora. How to synthesise 2-nitroacetophenone by nitration of acetophenone. Available at: [Link]

  • Chad's Prep. (2021). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. YouTube. Available at: [Link]

  • Google Patents. Method for preparing 2-hydroxy-3-aminoacetophenone.
  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • Quora. What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?. Available at: [Link]

  • The Good Scents Company. 4-hydroxy-2-methyl acetophenone. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • National Center for Biotechnology Information. 4-Hydroxy-2-methylacetophenone. PubChem Compound Database. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. This guide is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Part 1: Frequently Asked Questions - Synthesis Strategy

This section covers high-level strategic decisions you might face before starting your experiment.

Q1: What are the most plausible synthetic routes for preparing 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone?

There are two primary, logical pathways for the synthesis of this molecule. The choice between them depends on the availability of starting materials and the specific challenges you are equipped to handle, such as complex purifications.

  • Route A: Direct Nitration. This route involves the direct electrophilic nitration of the precursor, 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone. This is the most direct method.

  • Route B: Fries Rearrangement followed by Nitration. This route begins with 4-chloro-2-methylphenyl acetate. A Lewis acid-catalyzed Fries rearrangement is performed to generate a hydroxyacetophenone intermediate, which is then nitrated.[1][2]

Workflow for the Synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

cluster_A Route A: Direct Nitration cluster_B Route B: Fries Rearrangement & Nitration A_start 1-(5-chloro-2-hydroxy- 4-methylphenyl)ethanone A_product Target Product A_start->A_product Nitration A_reagent Nitrating Agent (e.g., HNO3/H2SO4) A_reagent->A_product B_start 4-chloro-2-methylphenyl acetate B_intermediate 1-(5-chloro-2-hydroxy- 4-methylphenyl)ethanone B_start->B_intermediate Fries Rearrangement B_product Target Product B_intermediate->B_product Nitration B_reagent1 Lewis Acid (e.g., AlCl3) B_reagent1->B_intermediate B_reagent2 Nitrating Agent B_reagent2->B_product

Caption: Plausible synthetic routes to the target compound.

Q2: Which synthetic route is generally recommended for achieving the best yield and purity?

Route A (Direct Nitration) is generally the preferred method due to its atom economy and fewer synthetic steps. However, its success is highly dependent on controlling the regioselectivity of the nitration reaction. The phenyl ring has multiple activating and deactivating groups, which can lead to the formation of undesired isomers.

Route B (Fries Rearrangement) introduces an extra step, which may lower the overall yield. The Fries rearrangement itself can produce a mixture of ortho and para isomers, requiring a purification step before proceeding to nitration.[2] A key advantage is that if the intermediate 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone can be isolated with high purity, the subsequent nitration step becomes more predictable.

Recommendation: Begin with Route A. If isomer control proves difficult and leads to inseparable mixtures, Route B may provide a cleaner pathway, assuming the intermediate from the Fries rearrangement can be effectively purified.

Part 2: Troubleshooting Guide & In-Depth Protocols

This section addresses specific experimental issues in a question-and-answer format. Our primary focus will be on the critical nitration step common to both routes.

Q3: My nitration yield is consistently low. What are the most likely causes and how can I fix them?

Low yield in an electrophilic aromatic substitution like nitration often points to three critical parameters: the choice of nitrating agent, temperature control, and reaction time.

Causality: The substrate, 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone, contains a strongly activating hydroxyl group, making the ring highly susceptible to oxidation and over-nitration if conditions are too harsh. Conversely, the acetyl group is deactivating, requiring conditions sufficient to drive the reaction to completion.[3] Finding the balance is key.

Troubleshooting Steps:

  • Nitrating Agent Selection: The standard concentrated HNO₃/H₂SO₄ mixture is highly effective but can be overly aggressive for an activated phenol ring. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

    • Solution: Consider a milder nitrating agent. Acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or using nitric acid in acetic acid can provide a more controlled reaction.

  • Strict Temperature Control: This is arguably the most critical factor. Exothermic nitration reactions can easily run away, leading to decomposition of the starting material and the formation of tarry by-products.

    • Solution: Begin the reaction at a low temperature (e.g., -10 to 0 °C) by pre-chilling the reaction vessel in an ice-salt or dry ice/acetone bath. Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation. After the addition is complete, allow the reaction to slowly warm to room temperature.

  • Reaction Time Optimization: Insufficient reaction time will result in incomplete conversion, while excessive time can promote the formation of di-nitro or oxidation by-products.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Take aliquots from the reaction mixture every 15-30 minutes to determine the point of maximum product formation and minimal side-product accumulation.

Data Summary: Optimizing Nitration Conditions

ParameterCondition 1 (Aggressive)Condition 2 (Standard)Condition 3 (Mild)Rationale & Expected Outcome
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Conc. HNO₃ in Acetic AcidAcetyl NitrateBalance reactivity for the activated ring. Milder conditions may reduce by-products.
Temperature 0 °C to 25 °C-5 °C to 10 °C-10 °C to 0 °CLower temperatures are crucial to prevent oxidation and improve selectivity.
Time 1-2 hours2-4 hours3-6 hoursMonitor by TLC. Milder conditions will likely require longer reaction times for completion.
Q4: I am observing multiple products in my crude reaction mixture. How can I control the regioselectivity of the nitration?

The formation of multiple isomers is a direct consequence of the directing effects of the four substituents on the aromatic ring. Understanding their interplay is essential for predicting and controlling the outcome.

Mechanistic Insight:

  • -OH (Hydroxyl): A very strong activating group and an ortho, para-director.

  • -CH₃ (Methyl): A weak activating group and an ortho, para-director.

  • -Cl (Chloro): A deactivating group (due to induction) but an ortho, para-director (due to resonance).

  • -COCH₃ (Acetyl): A strong deactivating group and a meta-director.[3]

The desired product requires nitration at the C3 position. This position is ortho to the powerful hydroxyl directing group and meta to the acetyl group, making it an electronically favored position. However, other positions are also activated, leading to potential side products.

Directing Effects on the Phenyl Ring

Caption: Electronic influence of substituents on nitration.

Strategies for Improving Regioselectivity:

  • Solvent Choice: The polarity of the solvent can influence the transition state and, consequently, the isomer ratio. Non-polar solvents may favor one isomer over another. Experimenting with solvents like dichloromethane, chloroform, or acetic acid could alter the product distribution.

  • Bulky Nitrating Agents: Using a sterically hindered nitrating agent might favor substitution at the less hindered C3 position. However, this often comes at the cost of reduced reactivity.

  • Protective Group Chemistry: While adding steps, protecting the highly activating hydroxyl group as an acetate or other ester can be a powerful strategy. This would temper its activating influence, potentially leading to cleaner nitration. The protecting group would then be removed in a subsequent step.

Q5: I am having difficulty purifying the final product from the crude mixture. What is the recommended protocol?

Purification is often a significant challenge, especially when dealing with isomeric products with similar polarities.[4][5]

Recommended Purification Workflow:

  • Work-up: After the reaction is complete (as determined by TLC), quench the reaction by carefully pouring it onto crushed ice. This will precipitate the crude organic product and dilute the strong acids.

  • Extraction: If the product does not precipitate cleanly, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Recrystallization (Preferred for Solids): This is the most effective method for purifying a solid product if a suitable solvent can be found.

    • Solvent Screening: Test solubility in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof). The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.

    • Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Column Chromatography (If Recrystallization Fails): If the product is an oil or if isomers are present that co-crystallize, column chromatography is necessary.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): Use TLC to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35, with good separation from impurities.

Q6: If I choose Route B, what are the critical parameters for the Fries Rearrangement step?

The Fries rearrangement is a classic method for converting phenolic esters to hydroxyaryl ketones.[1] The yield and the ortho vs. para isomer ratio are highly sensitive to the reaction conditions.

Protocol: Fries Rearrangement of 4-chloro-2-methylphenyl acetate

This protocol is adapted from established procedures for similar substrates.[6]

Materials:

  • 4-chloro-2-methylphenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃) - Note: Must be handled in a moisture-free environment.

  • Anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane) or solvent-free conditions.

Procedure:

  • In a flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 4-chloro-2-methylphenyl acetate.

  • If using a solvent, add it now. For solvent-free conditions, gently heat the ester until it melts.

  • Slowly and carefully add anhydrous AlCl₃ in portions. The reaction is often exothermic. The amount of catalyst is critical; typically, slightly more than one equivalent is used.[7]

  • Heat the reaction mixture. The temperature significantly influences the isomer ratio.

    • Low Temperatures (e.g., < 60 °C): Generally favor the formation of the para-isomer.

    • High Temperatures (e.g., > 120 °C): Generally favor the formation of the ortho-isomer.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench by carefully adding dilute HCl over ice.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude hydroxyacetophenone, which will likely be a mixture of isomers requiring purification.

Critical Note: The success of the Fries Rearrangement hinges on the quality of the Lewis acid and the exclusion of moisture, which would rapidly deactivate the catalyst.

References

  • Simanavičius, M., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. Available at: [Link]

  • Chodyński, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Soud, Y. A., et al. (2012). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Dileep, C. S., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. Available at: [Link]

  • PubChem. (n.d.). 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • Simple Organic Chemistry. (2023). Electrophilic substitution reaction of acetophenone| Nitration. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]

  • Ben-remila, R., et al. (2013). Electrophilic Nitration of Electron-Rich Acetophenones. E-Journal of Chemistry. Available at: [Link]

  • Nambiar, N. (2023). Chalcone Synthesis Issues. ResearchGate. Available at: [Link]

  • Chen, B-C., et al. (2014). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Organic Process Research & Development. Available at: [Link]

  • Vinkler, E., et al. (1970). Fries rearrangement of some nitrophenolic esters in the absence of solvent. Acta Chimica Academiae Scientiarum Hungaricae. Available at: [Link]

  • Study.com. (n.d.). Chlorobenzene Properties, Uses & Nitration. Available at: [Link]

  • Google Patents. (2021). Synthesis of mono-chlorinated acetophenone.
  • N'Gompel, K., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules. Available at: [Link]

  • ResearchGate. (2016). Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. Available at: [Link]

  • Glamo-lija, J., et al. (2021). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules. Available at: [Link]

  • ResearchGate. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available at: [Link]

  • Michalchuk, A. A. L., et al. (2021). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ChemRxiv. Available at: [Link]

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Technical Support Center: Purification of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the purification of this key chemical intermediate. The information herein is structured to offer not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My final product yield is significantly lower than expected after recrystallization. What are the common causes and how can I improve it?

Answer: Low recovery is a frequent issue in crystallization processes. The primary goal of recrystallization is to achieve high purity, which sometimes necessitates sacrificing some yield. However, significant losses can often be mitigated. Here are the likely causes and solutions:

  • Causality & Solution:

    • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, leading to poor recovery. The ideal approach is to use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), the product will crystallize prematurely on the filter paper. To prevent this, use a pre-heated funnel and flask, and perform the filtration as quickly as possible.

    • Incomplete Crystallization: The cooling process might be too short or not cold enough. After initial cooling to room temperature, placing the flask in an ice bath can significantly increase the yield of precipitated crystals.

    • Transfer Losses: Physical loss of product during transfers between flasks, filters, and drying apparatus is common. Ensure you thoroughly scrape all vessels and rinse them with a small amount of the cold recrystallization solvent to recover any adhering product.[1]

Question 2: After recrystallization, my product is an oil or appears sticky, not crystalline. What went wrong?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to an inappropriate choice of solvent or the presence of significant impurities that depress the melting point.

  • Causality & Solution:

    • High Impurity Load: If the crude product is highly impure, the melting point of the mixture can be significantly lower than that of the pure compound. The initial oil may be a supersaturated solution of your product and impurities.

      • Solution: Try adding a small amount of a "co-solvent" in which your compound is less soluble to induce crystallization. Alternatively, an initial purification by flash column chromatography may be necessary to remove the bulk of impurities before attempting recrystallization.

    • Inappropriate Solvent: The solvent's boiling point may be too high, or the product's solubility may change too drastically over a small temperature range.

      • Solution: Select a solvent or solvent system with a lower boiling point. A good starting point for this class of compounds is an alcohol like ethanol, methanol, or isopropanol, as related structures have been successfully recrystallized from these.[2][3] You can also try a solvent pair, such as ethanol-water or ethyl acetate-hexanes. Dissolve the crude product in the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) dropwise at an elevated temperature until turbidity persists, then clarify with a few drops of the good solvent before cooling.

Question 3: I've performed column chromatography, but the separation between my product and a key impurity is poor. How can I improve the resolution?

Answer: Poor resolution in column chromatography indicates that the chosen mobile phase (eluent) has a similar affinity for both your product and the impurity. The key is to modify the eluent system to exploit subtle differences in polarity.

  • Causality & Solution:

    • Incorrect Eluent Polarity: If the eluent is too polar, all compounds will travel quickly down the column with little separation (low retention factor, Rf). If it's not polar enough, everything will remain at the top.

      • Solution: The ideal Rf value for your target compound on a Thin Layer Chromatography (TLC) plate should be between 0.25 and 0.35 for good separation. Systematically test different solvent systems using TLC. For aromatic ketones like this, a common starting point is a mixture of hexanes and ethyl acetate.[4]

      • Pro-Tip: To separate compounds of very similar polarity, use a less polar eluent system and run the column very slowly. A slow flow rate allows more time for equilibrium between the stationary and mobile phases, enhancing separation.[4] Sometimes, switching to a different solvent system with similar polarity but different chemical properties (e.g., dichloromethane/methanol) can alter the specific interactions and improve the separation.

Question 4: My purified product has a yellowish or brownish tint, but literature suggests it should be a lighter color. What does this indicate and can it be removed?

Answer: A persistent color often indicates the presence of highly conjugated, colored impurities or degradation products. These can arise from side reactions during synthesis, particularly nitration reactions which can produce colored byproducts.

  • Causality & Solution:

    • Oxidized or Polymeric Impurities: These are often highly polar and can be difficult to remove by simple recrystallization.

      • Solution 1 (Recrystallization): During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

      • Solution 2 (Chromatography): If the colored impurities have a different polarity from your product, they can be effectively removed by column chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone?

A1: Impurities typically stem from the starting materials or side reactions. Common impurities could include:

  • Isomeric Products: Nitration of substituted phenols can sometimes lead to the formation of other isomers, which may have very similar polarities, making them difficult to separate.[4]

  • Unreacted Starting Material: Incomplete reaction will leave residual 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone.

  • Di-nitrated Products: Over-nitration could lead to the formation of di-nitro species on the aromatic ring.

  • Degradation Products: Aromatic nitro compounds can be susceptible to degradation under harsh reaction conditions.[6]

Q2: How do I select an optimal solvent for recrystallization?

A2: The ideal recrystallization solvent should meet several criteria:

  • It should dissolve the compound completely when hot but poorly when cold.

  • It should not react with the compound.

  • It should dissolve impurities well at all temperatures or not at all.

  • It should be volatile enough to be easily removed from the crystals.

A systematic approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

Solvent SystemRationale & Expected Solubility
Isopropanol A derivative was successfully recrystallized from propan-2-ol.[2] Good general-purpose solvent for moderately polar compounds.
Ethanol/Methanol Commonly used for substituted phenols and acetophenones.[3]
Toluene Can be effective for aromatic compounds; may require cooling to a very low temperature for good crystal recovery.
Ethyl Acetate/Hexanes A solvent-pair system. Dissolve in minimal hot ethyl acetate, then add hexanes until cloudy. Good for fine-tuning solubility.

Q3: How can I confirm the purity of my final product?

A3: A combination of methods should be used:

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (typically < 2 °C). Impurities will cause the melting point to be depressed and broaden.

  • Thin Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate when eluted with an appropriate solvent system. Run the TLC with different polarity eluents to be certain.

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most definitive method for confirming the structure and assessing purity. The absence of signals corresponding to impurities is a strong indicator of high purity.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on standard laboratory procedures for purifying substituted nitrophenols.[2][7]

  • Solvent Selection: Based on small-scale trials (see FAQ 2), select an appropriate solvent (e.g., isopropanol).

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate). Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for 2-3 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated powder funnel and place it on a pre-heated receiving flask. Pour the hot solution through the funnel quickly. Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Analysis: Determine the yield and check the purity by measuring the melting point and running a TLC.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a standard method for purifying organic compounds.[8]

  • TLC Analysis: First, determine the best eluent system using TLC. Test mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1 v/v). The ideal system gives your product an Rf of ~0.3.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Plug the bottom of the column with cotton or glass wool, and add a layer of sand.

    • Pack the column with silica gel using either a dry packing or slurry method. Ensure the silica bed is level and free of cracks.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This is the "dry loading" method, which generally gives better separation.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution:

    • Carefully add the chosen eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

  • Analysis: Confirm purity via melting point and spectroscopy.

Visualizations & Data

Purification Workflow Decision Diagram

This diagram outlines the general decision-making process for purifying the crude product.

PurificationWorkflow Crude Crude Product TLC_Analysis Assess Purity (TLC) Crude->TLC_Analysis Decision Impurity Profile? TLC_Analysis->Decision Recrystallize Recrystallization Decision->Recrystallize One major spot, minor baseline impurities Column Column Chromatography Decision->Column Multiple spots, close Rf values Purity_Check Final Purity Check (TLC, m.p.) Recrystallize->Purity_Check Column->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General workflow for purification method selection.

Troubleshooting Recrystallization Diagram

This flowchart helps diagnose and solve common recrystallization problems.

TroubleshootingRecrystallization Start Problem During Recrystallization Problem What is the issue? Start->Problem OilingOut Product 'Oiled Out' Problem->OilingOut Liquid layer forms NoCrystals No Crystals Formed Problem->NoCrystals Solution remains clear ColoredCrystals Product is Colored Problem->ColoredCrystals Impure color LowYield Low Yield Problem->LowYield Little solid recovered Sol_Oil Add co-solvent OR Redissolve & cool slower OilingOut->Sol_Oil Sol_NoCry 1. Scratch flask sides 2. Add a seed crystal 3. Concentrate solution NoCrystals->Sol_NoCry Sol_Color Redissolve, treat with activated charcoal, and re-filter hot ColoredCrystals->Sol_Color Sol_Yield Concentrate mother liquor & re-cool LowYield->Sol_Yield

Caption: Decision tree for troubleshooting recrystallization issues.

References

  • Organic Syntheses Procedure. (n.d.). n-methyl-3,4-dihydroxyphenylalanine. Organic Syntheses. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-chloro-3-nitrophenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]ethanone dihydrochloride. Retrieved from [Link]

  • Vaitkienė, D., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(15), 2789. MDPI. Retrieved from [Link]

  • Jasinski, J. P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1133–1137. National Institutes of Health (PMC). Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • de Oliveira, B. G., et al. (2018). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society. SciELO. Retrieved from [Link]

  • Bugatti, K. (2019). How can I purify two different-substituted aromatic compounds? ResearchGate. Retrieved from [Link]

  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Masaryk University. Retrieved from [Link]

  • J. Peter Guthrie, et al. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of ketones.
  • Google Patents. (n.d.). Preparation method of m-nitroacetophenone.
  • Google Patents. (n.d.). Acetophenone purification.
  • Reddit. (2022). Separating ketones from reaction mixture. r/Chempros. Retrieved from [Link]

  • Borchardt, T. B., et al. (2006). The Crystallization of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. Molecular Crystals and Liquid Crystals. ResearchGate. Retrieved from [Link]

  • Al-Majidi, S. M. H., et al. (2020). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. Chemical Review and Letters. Retrieved from [Link]

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science. CSCanada. Retrieved from [Link]

  • Wang, Y., et al. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. Molecules, 28(23), 7868. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9355-9358. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2012). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Groups. Journal of Heterocyclic Chemistry, 49(6), 1308-1321. National Institutes of Health (PMC). Retrieved from [Link]

  • ResearchGate. (2005). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

[1]

Executive Summary

You are likely working with 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone , a critical intermediate often utilized in the synthesis of anti-arrhythmic agents (e.g., Changrolin analogs) and specialized agrochemical scaffolds.[1]

This molecule presents a unique "stability paradox."[1][2] While the intramolecular hydrogen bond between the carbonyl oxygen and the phenolic hydroxyl group confers some hydrolytic stability, the ortho-nitro positioning introduces significant photochemical and redox vulnerabilities.[2] This guide addresses the specific degradation pathways you are likely encountering: photo-induced rearrangement, oxidative discoloration, and pH-dependent hydrolysis.[1]

Part 1: The Degradation Landscape (Visual Logic)

Before addressing specific symptoms, review the degradation logic below. This molecule is not statically unstable; it is conditionally reactive.[1][2]

DegradationPathwaysCompoundTarget Molecule(Nitro-Acetophenone)Intermediate1Aci-Nitro / NitriteIntermediateCompound->Intermediate1 ESIPT ( excited-stateproton transfer)Intermediate2Phenolate Anion(Deep Yellow/Red)Compound->Intermediate2 DeprotonationProduct1Nitroso Derivatives(Brown Tars)Compound->Product1 Intramolecular Redox(High Temp)LightUV/Vis Light(<400nm)Light->CompoundBaseBasic pH(>8.0)Base->CompoundHeatThermal Stress(>60°C)Heat->CompoundIntermediate1->Product1 RearrangementProduct2Quinone Species(Oxidative Degradation)Intermediate2->Product2 Oxidation (Air)

Figure 1: Mechanistic degradation pathways showing the critical role of Light (ESIPT) and pH in destabilizing the acetophenone core.[2]

Part 2: Troubleshooting Guides (Symptom-Based)
Issue 1: The compound has turned from pale yellow to deep orange/brown.

Diagnosis: Oxidative Phenolate Formation. The phenolic proton at the C2 position is acidic.[2] If your storage environment is even slightly basic (e.g., trace detergent on glassware) or if exposed to moisture and air, the phenol deprotonates to form a phenolate anion.[2] This anion is highly susceptible to oxidation, forming quinoid-like impurities which are deeply colored.[1][2]

  • The Mechanism: The electron-withdrawing nitro group at C3 increases the acidity of the neighboring hydroxyl group, making it easier to deprotonate than a standard phenol.[2]

  • Corrective Protocol:

    • Acid Wash: Re-dissolve the solid in Ethyl Acetate and wash with dilute HCl (0.1 N) to reprotonate the phenol.[2]

    • Inert Storage: Store under Argon or Nitrogen.[1][2] Oxygen is the enemy of the phenolate form.[2]

Issue 2: HPLC shows new impurity peaks (RRT ~0.8-0.9) after benchtop handling.

Diagnosis: Photochemical Nitro-Nitrite Rearrangement. Ortho-nitrobenzyl systems are classic photocages.[1] Even under standard lab lighting, the nitro group can abstract the phenolic proton in an Excited State Intramolecular Proton Transfer (ESIPT) process.[2]

  • The Mechanism: UV absorption leads to an aci-nitro intermediate, which can rearrange into a nitroso ketone or degrade into radical species (NO release).[1][2]

  • Corrective Protocol:

    • Amber Glassware: Mandatory for all solutions.[1][2]

    • Foil Wrap: If amber glassware is unavailable, wrap reaction vessels in aluminum foil immediately.

    • Check Wavelength: Ensure your HPLC detector is not triggering degradation during the run. Use a diode array to check for peak shape distortion at the absorption max.[1][2]

Issue 3: Inconsistent Melting Point (Expected: 54-56°C).

Diagnosis: Residual Acid or Solvation. If synthesized via nitration of 1-(5-chloro-2-hydroxyphenyl)ethanone, residual nitric or sulfuric acid can remain trapped in the lattice.[1] This lowers the melting point and accelerates shelf-degradation.[1]

  • Corrective Protocol:

    • Recrystallization: Use Isopropanol (IPA) or an Ethanol/Water mix.[1][2] Avoid benzene/toluene as they can co-crystallize.[1][2]

    • Drying: Vacuum dry at 40°C over P₂O₅ to remove trace water/acid.[1][2] Do not exceed 60°C during drying to prevent thermal decomposition.[1][2]

Part 3: Solvent Compatibility Matrix

Use this table to select the correct solvent for your application.

Solvent SystemCompatibilityTechnical Notes
Water Poor Insoluble.[1] High pH water causes rapid discoloration (phenolate).[1][2]
Methanol/Ethanol Moderate Good solubility, but protic solvents can facilitate photon-induced proton transfer.[1][2] Keep dark.
Ethyl Acetate Excellent Recommended for extraction and short-term storage.[1]
DMSO/DMF Caution Soluble, but these solvents are hygroscopic.[1][2] Absorbed water + basicity of DMSO can trigger slow degradation.[1][2]
Chloroform/DCM Good Good for NMR.[1][2] Ensure solvent is acid-free (stabilized).[1][2]
Part 4: Frequently Asked Questions (FAQs)

Q: Can I heat this compound to >100°C for reaction acceleration? A: Proceed with extreme caution. While not a high explosive like TNT, the structural combination of a nitro group ortho to a methyl group (C4-Methyl, C3-Nitro) creates a risk of intramolecular redox reactions at high temperatures.

  • Recommendation: Run Differential Scanning Calorimetry (DSC) before scaling up.[1][2] Keep reaction temperatures below 80°C where possible.

Q: Is the chlorine atom at position 5 labile? Can I use it for cross-coupling? A: No, it is relatively deactivated. The chlorine is meta to the activating hydroxyl group and meta to the acetyl group.[2] It is not in a highly activated position for Nucleophilic Aromatic Substitution (

212

Q: Why does the NMR spectrum show a broad singlet at >12 ppm? A: This is a feature, not a bug. This peak corresponds to the phenolic hydroxyl proton involved in a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group.[2] This hydrogen bond locks the molecule in a planar conformation, which actually aids its stability against hydrolysis.[2] If this peak is absent or shifted upfield, your sample is likely wet or deprotonated.[1][2]

Part 5: Analytical Troubleshooting Workflow

Follow this logic flow when validating batch purity.

TroubleshootingFlowStartStart: Purity CheckVisualVisual Inspection:Is it Yellow/White?Start->VisualDarkAction: Recrystallize(IPA/Water)Visual->DarkNo (Brown/Orange)HPLCHPLC Analysis(Acidic Mobile Phase)Visual->HPLCYesGhostPeaksIssue: Ghost Peaks(Broad/Tailing)HPLC->GhostPeaksPoor Peak ShapeSharpPeaksResult: Sharp Single PeakHPLC->SharpPeaksCleanFixHPLCFix: Add 0.1% Formic Acidto Mobile PhaseGhostPeaks->FixHPLCPhenol TailingFixHPLC->HPLC

Figure 2: Step-by-step decision tree for validating compound purity.

References
  • PubChem. (2025).[1][2][3] 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • Li, L. Q., et al. (1979).[2][4] Studies on a new antiarrhythmic drug changrolin.[1][2][4] Scientia Sinica.[1][2][4] (Contextual grounding for the acetophenone intermediate in Changrolin synthesis). Link

  • Umabala, A. M. (2016).[1][2] Effective visible light photodegradation of ortho and para-nitrophenols.[1][2][5][6] International Journal of Engineering and Applied Sciences.[1][2][5] (Mechanistic evidence for ortho-nitrophenol photolability). Link

  • Zhao, J., et al. (2010).[2] Photolysis of nitrophenols in gas phase and aqueous environment.[1][2][7][8] Royal Society of Chemistry.[1][2] (Detailed kinetics of nitro-group excited states). Link

  • ChemicalBook. (2025).[1][2][9] 1-(5-Chloro-2-hydroxyphenyl)ethanone Properties. (Data on the non-nitro precursor confirming melting point ranges). Link

Technical Support Center: Navigating the Synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during this specific electrophilic aromatic substitution reaction. Our aim is to equip you with the scientific rationale behind the experimental choices to ensure a successful and reproducible synthesis.

Understanding the Synthesis: A Multi-Substituent Challenge

The synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone involves the nitration of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone. This seemingly straightforward reaction is nuanced by the complex interplay of the directing effects of four distinct substituents on the aromatic ring. A thorough understanding of these effects is paramount to predicting the reaction's outcome and troubleshooting potential issues.

The substituents and their electronic effects are as follows:

  • -OH (Hydroxyl): A strongly activating group and an ortho, para-director.

  • -CH₃ (Methyl): A weakly activating group and an ortho, para-director.

  • -Cl (Chloro): A deactivating group that is paradoxically an ortho, para-director.

  • -COCH₃ (Acetyl): A deactivating group and a meta-director.

The position of the incoming nitro group (-NO₂) is determined by the cumulative influence of these substituents. The powerful activating and directing effect of the hydroxyl group is expected to be the dominant factor.

Reaction Pathway Diagram

G Start Starting Material: 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) Start->Reagents Electrophilic Attack Intermediate Wheland Intermediate (Arenium Ion) Reagents->Intermediate Formation Product Desired Product: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone Intermediate->Product Deprotonation (Major Pathway) Byproducts Potential Byproducts: - Isomeric Products - Di-nitro Products - Oxidation Products (Tar) Intermediate->Byproducts Alternative Deprotonation & Side Reactions

Caption: General workflow of the electrophilic nitration.

Troubleshooting Guide: A Question and Answer Approach

This section addresses specific issues that may arise during the synthesis in a practical, question-and-answer format, providing not just solutions but the underlying chemical principles.

Question 1: My reaction is producing a complex mixture of isomers. How can I improve the regioselectivity for the desired 3-nitro product?

Answer: Achieving high regioselectivity in this reaction is challenging due to the multiple directing groups. The hydroxyl group strongly directs ortho and para to itself. The position para to the hydroxyl is occupied by the chloro group. The two ortho positions are C3 and C1. The C1 position is already substituted with the acetyl group. Therefore, the primary site of electrophilic attack is the C3 position. However, other isomers can form.

  • Causality: The formation of other isomers is likely due to the influence of the other substituents and the reaction conditions. For instance, the methyl group also directs ortho (to C3 and C5) and para (to C1). The chloro group directs ortho (to C6 and C4) and para (to C2). While the hydroxyl group's influence is dominant, aggressive reaction conditions can lead to less selective nitration.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature (0-5 °C). Higher temperatures provide more energy for the formation of less stable intermediates, leading to a wider range of isomeric byproducts.

    • Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a very strong nitrating agent. Consider using a milder agent, such as dilute nitric acid, which can be effective for highly activated rings like phenols.[1] For instance, the synthesis of a similar compound, 1-(5-chloro-2-hydroxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid, was achieved using 30% nitric acid.[1]

    • Order of Addition: Add the nitrating agent slowly to the solution of the starting material. This maintains a low concentration of the nitronium ion and helps to control the reaction rate and exotherm.

Question 2: My reaction mixture is turning dark brown or black, and I'm getting a low yield of the desired product. What is causing this, and how can I prevent it?

Answer: The formation of a dark, tarry substance is a common problem in the nitration of phenols.

  • Causality: Phenols are highly susceptible to oxidation, especially under the strongly acidic and oxidizing conditions of nitration. The nitrating mixture can oxidize the phenol, leading to the formation of polymeric, tar-like byproducts. This is often exacerbated by elevated temperatures.

  • Troubleshooting Steps:

    • Strict Temperature Control: As with improving regioselectivity, maintaining a low temperature is crucial to minimize oxidation.

    • Control of Nitric Acid Concentration: Using fuming nitric acid or a large excess of concentrated nitric acid can increase the rate of oxidation. Use the stoichiometric amount or a slight excess of the nitrating agent.

    • Reaction Time: Monitor the reaction progress carefully (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed. Prolonged reaction times increase the likelihood of byproduct formation.

    • Quenching: Quench the reaction by pouring the reaction mixture into a large volume of ice-water. This rapidly dilutes the acid and lowers the temperature, stopping the reaction and precipitating the organic products.

Question 3: I've isolated my product, but I suspect it's contaminated with a di-nitro byproduct. How can I confirm this and how can I avoid its formation?

Answer: The formation of di-nitro byproducts is possible due to the highly activated nature of the starting material.

  • Causality: The introduction of the first nitro group deactivates the ring to some extent. However, the continued presence of the strongly activating hydroxyl group can still allow for a second nitration to occur, especially under harsh conditions. The most likely position for the second nitro group would be at the C5 position, which is ortho to the hydroxyl group and meta to the first nitro group.

  • Troubleshooting & Identification:

    • Analytical Confirmation:

      • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the di-nitro compound (C₉H₇ClN₂O₆, MW ≈ 274.6 g/mol ).

      • Nuclear Magnetic Resonance (NMR): ¹H NMR of the di-nitro compound would show fewer aromatic protons than the mono-nitro product.

    • Prevention:

      • Milder Nitrating Agent: Use a less reactive nitrating agent.

      • Stoichiometry: Use a precise 1:1 molar ratio of the starting material to the nitrating agent.

      • Temperature: Maintain a low reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the nitration of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone?

A1: The major product is expected to be 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. The directing effects of the substituents on the aromatic ring are the key to understanding the regioselectivity of this reaction. The hydroxyl group is a powerful activating ortho, para-director. The position para to the hydroxyl group is blocked by the chloro substituent. Of the two ortho positions, one is already substituted with the acetyl group. This leaves the C3 position as the most sterically and electronically favored site for electrophilic attack by the nitronium ion (NO₂⁺).

Q2: What are the most likely byproducts in this synthesis?

A2: The most probable byproducts include:

  • Isomeric Mono-nitro Products: Nitration at other positions on the ring, although less favored, can occur.

  • Di-nitro Products: A second nitration can occur, likely at the C5 position.

  • Oxidation Products: Dark-colored, polymeric "tar" resulting from the oxidation of the phenol ring.

  • Unreacted Starting Material: If the reaction does not go to completion.

Q3: What analytical techniques are best suited for monitoring the reaction and characterizing the products and byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product mixture, allowing for the separation and quantification of the desired product and isomeric byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile components of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the unambiguous structural elucidation of the final product and any isolated byproducts.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups in the product.

Q4: How can I purify the final product from the byproducts?

A4:

  • Recrystallization: This is often the most effective method for purifying the solid product. A suitable solvent system will need to be determined empirically.

  • Column Chromatography: If recrystallization is ineffective at separating isomers, silica gel column chromatography can be employed. A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically used.

Experimental Protocols

Protocol 1: Nitration of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone

Materials:

  • 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of the starting material, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (monitor by TLC).

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: HPLC Analysis of Reaction Mixture

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where all components have significant absorbance (e.g., 254 nm or 280 nm).

  • Column Temperature: 30 °C

Procedure:

  • Prepare a standard solution of the starting material and, if available, the desired product.

  • Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample into the HPLC system and record the chromatogram.

  • Identify peaks by comparing retention times with the standards. The formation of byproducts will be indicated by the appearance of new peaks.

Byproduct Identification Workflow

G Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC Initial Assessment HPLC HPLC Analysis Crude->HPLC Quantitative Analysis Purification Purification (Column Chromatography/Recrystallization) HPLC->Purification Guide Separation Isolated Isolated Byproduct Purification->Isolated MS Mass Spectrometry Isolated->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Isolated->NMR Structural Information Structure Structure Elucidation MS->Structure NMR->Structure

Sources

Technical Support Center: Optimization of Nitration Parameters for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #NIT-OPT-305 Subject: Thermodynamic Control & Regioselectivity in the Nitration of Polysubstituted Acetophenones Applicable Substrate: 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone (CAS: 28480-70-8) Target Product: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone[1]

System Overview: The Thermodynamic Challenge

The synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone requires the introduction of a nitro group into a sterically crowded and electronically complex aromatic ring.[1] As a researcher, you are likely balancing three competing factors:

  • Electronic Activation: The hydroxyl (-OH) and methyl (-CH₃) groups strongly activate the ring, directing the electrophile (

    
    ) to the ortho and para positions.
    
  • Steric Hindrance: The target C3 position is "sandwiched" between the -OH and -CH₃ groups.[1]

  • Deactivation/Directing Effects: The acetyl group (-COCH₃) is electron-withdrawing (meta-director), while the chlorine (-Cl) is deactivating (ortho/para-director).[1]

The Critical Insight: The C3 position is the only electronically favorable site (Ortho to OH, Ortho to Me, Meta to Acetyl). However, due to steric crowding, the reaction requires a precise temperature ramp to overcome the activation energy barrier without triggering ipso-substitution (displacement of the acetyl or chloro groups) or benzylic oxidation of the methyl group.

Optimization Protocol: The Temperature Ramp

Do not run this reaction isothermally. Field data suggests a Three-Phase Temperature Profile is required to maximize yield and purity.[1]

Phase 1: The Kinetic Control Zone (Addition)
  • Temperature:

    
     to 
    
    
    
  • Objective: Suppress exotherms and prevent ipso-attack.

  • Protocol:

    • Dissolve the starting material (1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone) in concentrated sulfuric acid (

      
      ).[1]
      
    • Cool the vessel to

      
      .
      
    • Add the nitrating agent (typically Fuming

      
       or 
      
      
      
      ) dropwise.
    • CRITICAL: Maintain internal temperature

      
      . If the temperature spikes, stop addition immediately. High temperatures at this stage favor the displacement of the acetyl group (ipso-nitration), leading to by-products like 4-chloro-5-methyl-2-nitrophenol.[1]
      
Phase 2: The Thermodynamic Push (Reaction)
  • Temperature:

    
     to 
    
    
    
  • Objective: Overcome steric hindrance at the C3 position.

  • Protocol:

    • Once addition is complete, allow the reaction to stir at

      
       for 30 minutes.
      
    • Slowly remove the ice bath and allow the mixture to warm to ambient temperature (

      
      ).
      
    • Why? The kinetic product might be a weak

      
      -complex or an intermediate sigma complex.[1] Thermal energy is required to drive the re-aromatization and lock the nitro group into the crowded C3 position.
      
Phase 3: Quenching & Stabilization[1]
  • Temperature:

    
     (Quench media)
    
  • Objective: Prevent hydrolysis of the acetyl group.

  • Protocol:

    • Pour the reaction mixture into crushed ice/water.

    • Do not pour water into the acid (risk of violent boiling).

    • Maintain the slurry below

      
       to prevent acid-catalyzed hydrolysis of the ketone or migration of the nitro group.
      

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways managed by temperature control.

ReactionPathway Start Precursor: 5-Chloro-2-hydroxy-4-methylacetophenone Sigma Intermediate Sigma Complex Start->Sigma Add HNO3 (-5°C to 0°C) Nitronium Nitrating Agent (NO2+) Nitronium->Sigma Target TARGET PRODUCT (3-Nitro Isomer) Sigma->Target Controlled Warming (20°C - 25°C) Ipso By-Product: Ipso-Nitration (Loss of Acetyl) Sigma->Ipso Overheating during Addition (>10°C) Oxidation By-Product: Benzylic Oxidation (COOH formation) Sigma->Oxidation Prolonged Heating (>40°C)

Figure 1: Reaction pathway showing the critical temperature-dependent divergence between the target product and common impurities.

Troubleshooting Guide (FAQ)

Use this guide to diagnose yield issues based on your analytical data (HPLC/NMR).

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Temperature too low during Phase 2.[1]The steric bulk at C3 prevents reaction at

. Extend the warming phase (

) by 2-4 hours.
Loss of Acetyl Group Ipso-substitution occurred.The initial addition was too fast or too hot (

). The

attacked the acetyl-bearing carbon. Improve cooling capacity.
Unknown Carboxylic Acid Benzylic oxidation of the 4-methyl group.[1]Reaction temperature exceeded

, or the reaction was left too long in strong oxidant (

). Quench immediately after TLC indicates consumption of starting material.
"Tar" or Black Oil Polymerization/Oxidation of Phenol.Nitric acid concentration is too high locally. Ensure vigorous stirring (high shear) during addition to prevent "hot spots."
Exotherm Runaway Accumulation of reagents.SAFETY HAZARD. You added HNO3 too fast at low temp, it didn't react, then "kicked off" all at once upon warming. Stop addition if no exotherm is observed initially; ensure initiation before adding the bulk.

Decision Tree for Process Optimization

OptimizationTree Start Start Optimization CheckYield Check HPLC Yield Start->CheckYield GoodYield >85% Yield Process Validated CheckYield->GoodYield Pass LowYield <60% Yield CheckYield->LowYield Fail AnalyzeImp Analyze Impurities LowYield->AnalyzeImp Imp_SM High Starting Material AnalyzeImp->Imp_SM Incomplete Rxn Imp_By High By-Products AnalyzeImp->Imp_By Over-reaction Action_Heat Action: Increase Phase 2 Temp to 25-30°C Imp_SM->Action_Heat Action_Cool Action: Reduce Phase 1 Temp to -10°C Imp_By->Action_Cool

Figure 2: Logic flow for optimizing reaction parameters based on analytical feedback.

References

  • Nitration of Activated Acetophenones: Malecki, N., Carato, P., Houssin, R., Cotelle, P., & Hénichart, J. P. (2005).[1][2] Electrophilic Nitration of Electron-Rich Acetophenones. Monatshefte für Chemie, 136, 1601–1606.[1][2]

  • Ipso-Nitration Mechanisms: Budde, M., et al. (2025).[1] Biocatalytic Strategies for Nitration Reactions. JACS Au.[3]

  • Safety of Nitrated Ketones: NOAA Cameo Chemicals. 3-Nitroacetophenone Safety Data.

  • General Synthesis of Hydroxy-Nitro-Acetophenones: Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone. PubMed.[3]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone and Nitric Acid before proceeding.[1] Nitration reactions carry a risk of thermal runaway and explosion.[1]

Sources

Technical Support Center: Solvent Effects on the Synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Target Molecule: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (CAS: 288401-07-0) Precursor: 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone Critical Reaction: Electrophilic Aromatic Substitution (Nitration)[1]

This guide addresses the critical role of solvent selection in the nitration of the substituted acetophenone precursor. The presence of the phenolic hydroxyl group at position 2 and the acetyl group at position 1 creates a "push-pull" electronic system. The target position (C3) is electronically activated by the ortho-hydroxyl and ortho-methyl groups, but sterically hindered.[1]

The Core Challenge: Inappropriate solvent choice leads to three primary failure modes:

  • Regiochemical Drift: Nitration at the C6 position (less hindered but electronically less favored).[1]

  • Solubility-Driven Runaways: Heterogeneous mixtures leading to "hot spots" and exothermic decomposition (tarring).[1]

  • Over-Nitration: Formation of dinitro species due to lack of thermal moderation.[1]

Solvent Selection Matrix: The Science of Causality

The choice of solvent dictates the mechanism of the nitronium ion (

Class A: Coordinating Solvents (Acetic Anhydride / Acetic Acid)[1]
  • Mechanism: Acetic anhydride reacts with nitric acid to form acetyl nitrate .[1] This species is less aggressive than the free nitronium ion.[1] Crucially, the acetyl nitrate can coordinate with the phenolic oxygen (C2-OH), directing the nitro group intramolecularly to the ortho position (C3).

  • Best For: High regioselectivity requirements; minimizing C6 isomers.[1]

  • Risk: Formation of O-acetylated byproducts if temperature exceeds 20°C.[1]

Class B: Strong Acid Media (Sulfuric Acid / Nitric Acid)[1]
  • Mechanism: Generates a high concentration of free

    
     (nitronium cation).[1] This is a "brute force" kinetic approach.[1]
    
  • Best For: Scale-up where cost is a driver and downstream purification can handle ~10% isomeric impurities.[1]

  • Risk: High exothermicity; potential for ipso-substitution (displacing the acetyl group) or oxidation of the methyl group.[1]

Class C: Biphasic/Inert Systems (DCM / Water)[1]
  • Mechanism: Relies on phase transfer or interfacial reaction.[1]

  • Best For: Not recommended for this specific synthesis due to poor solubility of the 5-chloro-4-methyl precursor, leading to dangerous induction periods.[1]

Visualizing the Decision Process

The following diagram illustrates the decision logic for solvent selection based on your specific purity and yield constraints.

SolventDecisionTreeStartStart: Precursor SelectionCheckPurityRequirement: Isomeric Purity > 98%?Start->CheckPurityCheckScaleScale: > 1kg?CheckPurity->CheckScaleNoSolventASolvent: Acetic Acid + Acetic AnhydrideCheckPurity->SolventAYesCheckScale->SolventANo (Pilot/Lab)SolventBSolvent: Conc. H2SO4CheckScale->SolventBYes (Industrial)MechAMechanism: Acetyl Nitrate Coordination(Ortho-Directing)SolventA->MechAOutcomeAHigh Regioselectivity (C3)Moderate YieldMechA->OutcomeAMechBMechanism: Free Nitronium Ion(Kinetic Control)SolventB->MechBOutcomeBHigh YieldRequires RecrystallizationMechB->OutcomeB

Caption: Decision matrix for selecting the optimal solvent system based on purity vs. throughput requirements.

Optimized Experimental Protocol (Class A Solvent System)

This protocol utilizes the Acetic Acid/Acetic Anhydride system to maximize regioselectivity toward the C3-nitro target.

Reagents:

  • 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone (1.0 eq)[1]

  • Glacial Acetic Acid (5.0 vol)[1]

  • Acetic Anhydride (1.2 eq)[1]

  • Fuming Nitric Acid (1.1 eq)[1]

Step-by-Step Methodology:

  • Dissolution (Critical): Charge the precursor and Glacial Acetic Acid into the reactor. Stir at 25°C until fully homogeneous. Note: If the solid does not dissolve, do not proceed. Add more acetic acid.[1]

  • Chelation Setup: Add Acetic Anhydride slowly. Cool the mixture to 0-5°C.

  • Nitration: Add Fuming Nitric Acid dropwise over 30 minutes.

    • Control Point: Maintain internal temperature < 10°C.[1]

    • Observation: The solution will darken (yellow/orange).[1]

  • Digestion: Allow the mixture to warm to 20°C and stir for 2 hours.

  • Quench: Pour the reaction mixture into crushed ice (10 vol) with vigorous stirring.

  • Isolation: The product, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, will precipitate as a yellow solid.[1] Filter and wash with cold water.[1]

Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Thermal runaway or oxidation.[1] Root Cause:

  • Solvent Failure: Using insufficient solvent caused the starting material to precipitate, followed by a sudden dissolution and massive exotherm upon adding acid.

  • Temperature: Exceeding 20°C during the addition of Nitric Acid. Corrective Action:

  • Ensure complete homogeneity before adding Nitric Acid.[1]

  • Increase solvent volume from 5 vol to 8 vol to act as a heat sink.

Issue 2: "I am seeing a significant impurity at RRT 0.95."

Diagnosis: Regioisomer formation (likely the 6-nitro isomer) or O-acetylation.[1] Root Cause:

  • If using Sulfuric Acid: Lack of chelation control allows attack at the sterically open C6 position.

  • If using Acetic Anhydride: Temperature was too high, promoting O-acetylation of the phenol. Corrective Action:

  • Switch to the Class A solvent system (Acetic Anhydride).[1]

  • Keep digestion temperature strictly below 25°C to prevent esterification.[1]

Issue 3: "The yield is low (<40%)."

Diagnosis: Solubility loss or over-nitration.[1] Root Cause:

  • The product is partially soluble in the acetic acid/water quench mix. Corrective Action:

  • After quenching on ice, adjust the pH to ~4-5 using Sodium Acetate.[1] This ensures the phenolic proton is protonated (insoluble) rather than existing as a phenolate, maximizing precipitation.

Data Summary: Solvent Performance Comparison

ParameterAcetic Acid / AnhydrideSulfuric Acid / Nitric AcidDichloromethane (DCM)
Solubility of Precursor ExcellentGood (Protonated)Poor
Regioselectivity (C3:C6) 95:5 80:20N/A (Slow Rxn)
Exotherm Risk Low (Moderated)High Moderate
Primary Impurity O-Acetyl esterDinitro speciesUnreacted SM
Recommended Use High Purity Synthesis Crude Bulk ProductionNot Recommended

Reaction Mechanism & Pathway Visualization

The following diagram details the "Ortho Effect" facilitated by the solvent choice, showing how the transition state is stabilized.

ReactionPathwaySMPrecursor(5-Cl-2-OH-4-Me)ComplexTransition State(H-Bond Stabilized)SM->Complex+ Ac2O/HNO3(Coordination)ByproductImpurity:6-Nitro IsomerSM->ByproductUncatalyzed(Steric Control)ProductTarget:3-Nitro IsomerComplex->ProductMajor Pathway(Fast)

Caption: The coordination of the nitrating species to the phenolic hydroxyl group (enhanced by acetic anhydride) lowers the activation energy for the C3-substitution, overriding steric hindrance.[1]

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757608, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. Retrieved from [Link][1]

  • Nitration Mechanisms: Schofield, K. (1980).[1] Aromatic Nitration. Cambridge University Press.[1] (Contextual grounding for nitronium ion kinetics in mixed acid media).

  • Solvent Effects on Phenols: Beilstein Journals.[1] Synthesis of substituted indanones and acetophenones. (Analogous chemistry for solvent-directed regioselectivity). Retrieved from [Link]

Disclaimer: This guide is intended for qualified research personnel only. Always consult the Safety Data Sheet (SDS) for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone before handling.[1] Nitration reactions carry a risk of thermal runaway.

Technical Support Center: Catalyst Selection and Optimization for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting.

The subject molecule, 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, is a highly functionalized aromatic ketone. Its utility as a synthetic intermediate is significant, but the presence of multiple reactive sites—a phenolic hydroxyl, a nitro group, an acetyl group, and a substituted aromatic ring—necessitates careful control over reaction conditions to achieve desired selectivity and yield. This guide explains the causality behind experimental choices to empower you to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone and how do they influence its chemistry?

A1: The molecule possesses several key functional groups that dictate its reactivity:

  • Acetyl Group (-COCH₃): The α-protons on the methyl group are acidic and can be deprotonated by a base to form an enolate. This is the key step for reactions like aldol or Claisen-Schmidt condensations, which are used to form chalcones and other α,β-unsaturated ketones.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic aromatic substitution.[1] However, it is readily susceptible to reduction to an amino group (-NH₂) using various catalytic systems (e.g., H₂/Pd-C, Sn/HCl).

  • Phenolic Hydroxyl Group (-OH): This is an activating, ortho-, para-directing group. It is acidic and can be deprotonated. Its presence can influence the reactivity of the adjacent acetyl group and the aromatic ring.

  • Aromatic Ring: The combination of activating (-OH, -CH₃) and deactivating (-NO₂, -Cl, -COCH₃) substituents makes further substitution on the ring complex and highly dependent on the specific reagents and catalysts used.

Q2: How is 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone typically synthesized?

A2: While specific literature on this exact molecule is sparse, polysubstituted acetophenones are generally synthesized through multi-step pathways. A plausible route involves the Friedel-Crafts acylation of a corresponding substituted phenol, followed by a regioselective nitration step. The conditions for nitration must be carefully controlled to avoid side reactions or ipso substitution, where a substituent other than hydrogen is replaced by the nitro group.[2]

Q3: What are the most common catalytic reactions performed with this substrate?

A3: The most prevalent reactions leverage the acetyl and nitro groups. These include:

  • Base- or Acid-Catalyzed Condensations: Specifically, the Claisen-Schmidt condensation with various aldehydes to synthesize chalcone derivatives. These chalcones are valuable scaffolds in medicinal chemistry.[3][4]

  • Catalytic Hydrogenation/Reduction: The reduction of the nitro group to an amine is a fundamental transformation. This opens up a vast array of subsequent reactions, such as diazotization or amide bond formation. The ketone can also be reduced, requiring selective catalysts if only the nitro group is targeted.[5]

Catalyst Selection and Optimization Guide

Choosing the correct catalyst is paramount to controlling the reaction outcome. The decision depends entirely on the desired transformation.

Logical Workflow for Catalyst Selection

The following diagram illustrates a decision-making process for selecting a suitable catalyst based on the target reaction.

G start Identify Desired Transformation cc_bond C-C Bond Formation (e.g., Chalcone Synthesis) start->cc_bond nitro_reduction Nitro Group Reduction (-NO2 to -NH2) start->nitro_reduction carbonyl_reduction Carbonyl Reduction (Ketone to Alcohol) start->carbonyl_reduction base_cat Base Catalysis (NaOH, KOH, Piperidine) cc_bond->base_cat  Most Common  High Yield acid_cat Acid Catalysis (HCl, H2SO4, Lewis Acids) cc_bond->acid_cat  Alternative  Can promote dehydration metal_cat Heterogeneous Metal Catalysis (Pd/C, PtO2, Raney Ni) nitro_reduction->metal_cat  Highly Selective  Standard Method hydride_cat Homogeneous/Hydride Catalysis (NaBH4, Ru-complexes) carbonyl_reduction->hydride_cat  Selective for Ketone  Mild Conditions metal_cat->carbonyl_reduction  Possible side reaction  Harsher conditions

Caption: Catalyst selection workflow based on the desired chemical transformation.

Comparative Analysis of Catalysts for Claisen-Schmidt Condensation

The formation of a chalcone via Claisen-Schmidt condensation is a common objective. The choice between a base or acid catalyst significantly impacts the reaction.

Catalyst TypeExamplesMechanismProsConsTypical Conditions
Base NaOH, KOH, Ba(OH)₂Deprotonation of the α-carbon of the acetophenone to form a reactive enolate.High yields, well-established protocols, often faster reactions.[3]Can promote side reactions (e.g., Cannizzaro), difficult for sensitive substrates.10-40% aq. or alcoholic solution, Room Temp to 50°C.
Acid HCl, H₂SO₄, BF₃-Et₂OProtonation of the aldehyde's carbonyl oxygen, making it more electrophilic.Useful for substrates that are sensitive to strong bases. Can directly catalyze the dehydration step.[6]Can be corrosive, may require higher temperatures, potential for polymerization of reactants.Gaseous HCl in alcohol or strong protic/Lewis acid, 0°C to Reflux.
Solid/Heterogeneous Mg(HSO₄)₂, Fe₃O₄@ZIF-8Provides an active surface for the reaction, simplifying purification.[7][8]Easy to remove from the reaction mixture (filtration), recyclable, can be more environmentally friendly.[7]Can have lower activity than homogeneous catalysts, potential for leaching.Solvent-free or in a non-polar solvent, 50-100°C.[7][8]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common problems in a Q&A format.

G problem Problem Encountered (Low Yield / No Reaction / Side Products) reagents 1. Verify Starting Materials problem->reagents catalyst 2. Evaluate Catalyst problem->catalyst conditions 3. Assess Reaction Conditions problem->conditions workup 4. Review Workup & Purification problem->workup purity Check Purity (NMR, GC/MS) Ensure dryness of solvents/reagents. reagents->purity stoich Confirm Stoichiometry (Especially for base/acid catalyst) reagents->stoich activity Use fresh/active catalyst. Consider catalyst loading. catalyst->activity deactivation Is the catalyst being poisoned? (e.g., by sulfur impurities) catalyst->deactivation temp Optimize Temperature (Too low = slow, Too high = side products) conditions->temp time Monitor with TLC Reaction may be faster/slower than expected. conditions->time solvent Check Solvent Polarity/Aprotic vs Protic conditions->solvent extraction Optimize extraction pH. Is product water-soluble? workup->extraction degradation Is product unstable to acid/base wash or silica gel? workup->degradation

Caption: A logical workflow for troubleshooting common organic synthesis problems.

Q: My Claisen-Schmidt condensation reaction is not proceeding or the yield is very low. What are the likely causes?

A: This is a common issue that can usually be traced to one of three areas:

  • Reagent Quality & Stoichiometry:

    • Cause: The α-protons of your acetophenone are not being efficiently removed, or the aldehyde is not sufficiently electrophilic. This can be due to wet solvents or reagents, which can quench the base or acid catalyst.

    • Solution: Ensure all reagents and solvents are pure and dry. Use freshly opened or distilled materials. Crucially, verify the stoichiometry. For base-catalyzed reactions, ensure you are using a sufficient molar equivalent of the base to drive the enolate formation.

  • Catalyst Inactivity or Deactivation:

    • Cause: The catalyst may be old, inactive, or poisoned. For heterogeneous catalysts, the active sites may be blocked. In some cases, the product can inhibit the catalyst.[9]

    • Solution: Use a fresh batch of catalyst. For heterogeneous systems like Pd/C, ensure it has been stored properly under an inert atmosphere. If catalyst poisoning is suspected, purifying the starting materials is critical. Monitor the reaction with Thin Layer Chromatography (TLC); if the reaction starts and then stops, catalyst deactivation is a strong possibility.[10]

  • Sub-optimal Reaction Conditions:

    • Cause: The reaction temperature may be too low, providing insufficient energy to overcome the activation barrier. Conversely, a temperature that is too high can lead to decomposition or side reactions, reducing the yield of the desired product.

    • Solution: Begin by running the reaction at a literature-reported temperature for a similar substrate. If it is slow, gradually increase the temperature by 10-20°C and monitor via TLC. If side products appear, reduce the temperature. The choice of solvent is also critical; a solvent that does not fully dissolve the reactants will slow the reaction rate.

Q: I am observing multiple products in my reaction mixture. How can I improve selectivity?

A: With a multi-functional molecule like this, selectivity is key.

  • For Nitro Group Reduction vs. Ketone Reduction:

    • Problem: Standard hydrogenation with H₂ over Pd/C can sometimes reduce both the nitro group and the ketone.

    • Solution: To selectively reduce the nitro group, use milder conditions (e.g., lower H₂ pressure, room temperature). Alternatively, chemical reduction methods like using tin(II) chloride (SnCl₂) in an acidic medium are highly selective for the nitro group over the aromatic ketone.

  • For Condensation vs. Ring Reactions:

    • Problem: Harsh basic or acidic conditions could potentially lead to undesired reactions involving the phenol or other parts of the molecule.

    • Solution: Employ milder catalysts. For base-catalyzed condensation, consider using a weaker organic base like piperidine or pyrrolidine instead of NaOH or KOH. For acid catalysis, a solid acid catalyst could offer higher selectivity and milder conditions.[8] Keeping the reaction temperature as low as possible while still achieving a reasonable rate is a universal strategy to minimize side product formation.

Experimental Protocol: Catalytic Synthesis of a Chalcone Derivative

This protocol describes a representative Claisen-Schmidt condensation using a base catalyst.

Reaction: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone + Benzaldehyde → (E)-1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)-3-phenylprop-2-en-1-one

Safety: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is classified as a skin and eye irritant.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform the reaction in a well-ventilated fume hood.

Materials:

  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Ethanol (or Methanol)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone in ethanol (approx. 10 mL per gram of acetophenone).

  • Addition of Aldehyde: Add benzaldehyde to the stirred solution.

  • Catalyst Preparation: Separately, prepare a 40% aqueous solution of KOH.

  • Reaction Initiation: Cool the flask containing the ketone and aldehyde to 0-5°C in an ice bath. Slowly add the KOH solution dropwise over 15-20 minutes. The reaction is often exothermic; maintain the temperature below 25°C. A color change and/or precipitation of the product may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, pour the mixture into a beaker of cold deionized water.

  • Neutralization: While stirring, slowly acidify the mixture with 1 M HCl until it is neutral to slightly acidic (pH ~6-7). This will precipitate the chalcone product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and melting point analysis.

References

  • Kiełczewska, U., et al. (2022). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. Available at: [Link]

  • PubChem. (n.d.). 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • Zaccheria, F., et al. (2022). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Green Chemistry. Available at: [Link]

  • Pavia, D. L., et al. (2008). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
  • Laina, R., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Google Patents. (n.d.). CN110124744B - Catalyst for catalytic synthesis of chalcone compounds and application thereof.
  • Al-Amin, M., et al. (2023). Solvent-free synthesis of chalcones using Mg(HSO4)2. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Electrophilic Nitration of Electron-Rich Acetophenones. Available at: [Link]

  • Ballesteros-Gómiz, E., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. Available at: [Link]

  • Valdés, H., et al. (2019). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]

  • Automate.video. (2024). Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. Available at: [Link]

  • ResearchGate. (n.d.). (I) Acetophenone with vanillin derived chalcone and its derivatives,... Available at: [Link]

Sources

Technical Support Center: Crystallization of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges encountered during the purification of this compound.

Compound Profile

PropertyValueSource
IUPAC Name 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanonePubChem
Molecular Formula C₉H₈ClNO₄PubChem
Molecular Weight 229.62 g/mol PubChem
Appearance Expected to be a crystalline solidGeneral knowledge
Melting Point Not available for the target compound. A similar compound, 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, has a melting point of 132-135 °C.Sigma-Aldrich

Troubleshooting Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Q1: My compound is "oiling out" and not forming crystals. What should I do?

A1: "Oiling out" is a common issue with polar organic compounds where the solute separates from the solution as a liquid phase instead of a solid. This is often due to high supersaturation at a temperature above the compound's melting point in the solvent system. Here’s a systematic approach to resolve this:

  • Re-dissolution and Dilution: If an oil has formed, gently heat the solution to re-dissolve the oil completely. Then, add a small amount of the hot solvent to decrease the saturation level.

  • Slow Cooling: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool slowly and undisturbed to room temperature. You can insulate the flask to slow down the cooling process further.

  • Solvent Selection: The choice of solvent is critical. If oiling out persists, consider a solvent with a lower boiling point. For this particular compound, acetone and isopropanol have been reported as suitable solvents for similar structures.

  • Mixed Solvent System: A mixed solvent system can be highly effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., water or hexane) dropwise until the solution becomes slightly turbid. Add a few drops of the good solvent to clarify the solution and then allow it to cool slowly.

Q2: No crystals are forming even after the solution has cooled. How can I induce crystallization?

A2: The absence of crystal formation upon cooling indicates that the solution is not sufficiently supersaturated or that nucleation is kinetically hindered. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a small amount of the pure crystalline compound, add a "seed crystal" to the cooled solution. This will provide a template for crystal growth.

  • Concentration: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to the precipitation of impurities.

  • Lowering the Temperature: Once the solution has reached room temperature, place it in an ice bath or a refrigerator to further decrease the solubility of the compound.

Q3: The crystals I obtained are colored, but I expect a pure compound to be colorless or pale yellow. How can I remove colored impurities?

A3: Colored impurities are common in organic synthesis. Here's how to address them:

  • Activated Charcoal: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight of your compound). The charcoal will adsorb the colored impurities.

  • Hot Filtration: It is crucial to perform a hot filtration to remove the charcoal while the solution is still hot. If the solution cools, your desired product may crystallize prematurely along with the charcoal. Use a pre-heated funnel and flask to prevent this.

  • Solvent Choice: Ensure the solvent you are using does not react with your compound to produce colored byproducts, especially at elevated temperatures.

Q4: I suspect my product is a mixture of polymorphs. How can I control this?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for nitro-derivatives of hydroxy acetophenones. Different polymorphs can have different physical properties, including solubility and melting point. Controlling polymorphism is crucial for consistency.

  • Solvent Polarity and Cooling Rate: The formation of different polymorphs can be influenced by the polarity of the solvent and the rate of cooling. Experiment with solvents of varying polarities (e.g., alcohols, ketones, esters) and control the cooling rate precisely. Slower cooling generally favors the formation of the most stable polymorph.

  • Seeding: Seeding the solution with a crystal of the desired polymorph can direct the crystallization towards that specific form.

  • Characterization: Use analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify and characterize the different polymorphic forms.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the crystallization of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone?

A1: Based on literature for structurally similar compounds, good starting points for solvent screening are acetone and isopropanol . A single crystal of a closely related compound, 5-chloro-2-hydroxy-3-nitroacetophenone, was successfully grown from acetone. Another similar molecule was recrystallized from propan-2-ol (isopropanol)[1]. A general rule of thumb is that solvents with functional groups similar to the compound of interest can be effective[2]. Given that the target molecule has a ketone and a hydroxyl group, polar protic and aprotic solvents are good candidates.

Q2: What are the likely impurities I need to remove during crystallization?

A2: The synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone likely involves the nitration of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone. The directing effects of the substituents on the aromatic ring (hydroxyl, acetyl, chloro, and methyl groups) will influence the position of the incoming nitro group. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the chloro and acetyl groups are deactivating. The primary impurity is likely to be the starting material if the reaction does not go to completion. Other potential impurities could be regioisomers where the nitro group is at a different position on the ring, or di-nitrated byproducts, although the latter is less likely under controlled conditions.

Q3: How can I assess the purity of my crystallized product?

A3: Several analytical techniques can be used to determine the purity of your final product:

  • Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of purity. Impurities tend to broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities present.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent (e.g., isopropanol or acetone).

  • Dissolution: Place the crude 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystal Formation: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.

Protocol 2: Mixed Solvent Recrystallization
  • Solvent Pair Selection: Choose a miscible solvent pair, one in which the compound is soluble (e.g., ethanol) and one in which it is insoluble (e.g., water).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold mixed solvent, and dry.

Visualizations

Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude Product test_solubility Test Solubility in Common Solvents (e.g., Acetone, Isopropanol, Ethanol, Ethyl Acetate) start->test_solubility single_solvent Good solubility in hot solvent? Poor solubility in cold solvent? test_solubility->single_solvent perform_single Perform Single Solvent Recrystallization single_solvent->perform_single Yes mixed_solvent Find Miscible Solvent Pair (Good vs. Poor) single_solvent->mixed_solvent No oiling_out Oiling Out Occurs? perform_single->oiling_out end Pure Crystals perform_mixed Perform Mixed Solvent Recrystallization mixed_solvent->perform_mixed perform_mixed->oiling_out oiling_out->end No troubleshoot_oiling Troubleshoot Oiling Out: - Slower Cooling - More Dilute Solution - Change Solvent oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->test_solubility

Caption: A decision workflow for selecting an appropriate solvent system for crystallization.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. [Link]

  • Navakouski, M. et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(21), 3942. [Link]

Sources

Minimizing side reactions during the synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Process Optimization[1][2]

Executive Summary & Chemical Context

This guide addresses the synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone , a critical intermediate often used in the development of CDK inhibitors (e.g., Kenpaullone derivatives).[1][2][3]

The synthesis hinges on the nitration of the precursor 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone .[1][2][3] While the electronic directing effects of the substituents (OH, Methyl, Acetyl) synergistically favor the formation of the desired 3-nitro isomer, the steric congestion at this position creates a high energy barrier.[2] This forces researchers to use vigorous conditions, which paradoxically opens the door to three primary failure modes:

  • Oxidative Degradation: Oxidation of the activated methyl group.[1][2]

  • Over-Nitration: Formation of dinitro species.[1][2][3]

  • Tarring/Polymerization: Caused by thermal runaway in the presence of strong oxidizers.[1][2]

Critical Control Points (Troubleshooting)

Issue A: "My reaction mixture turned black/tarry, and yield is <10%."

Diagnosis: Thermal Runaway & Methyl Oxidation.[1][2][3] The methyl group at position 4 is electronically activated by the ortho-hydroxyl group.[2][3] In the presence of fuming nitric acid and uncontrolled exotherms, this methyl group oxidizes to an aldehyde or carboxylic acid, leading to polymerization (tar).[2]

Corrective Protocol:

  • Switch Reagent System: Abandon mixed acid (H₂SO₄/HNO₃) if currently used.[1] Switch to Nitric Acid in Glacial Acetic Acid . The acetic acid acts as a solvent and heat sink, moderating the nitronium ion concentration.[2]

  • Temperature Discipline: The addition of HNO₃ must occur at 0–5°C . Do not allow the temperature to exceed 10°C during addition.

  • Quenching: Quench immediately upon consumption of starting material (monitor via TLC).[1][2] Prolonged exposure to HNO₃ after reaction completion promotes oxidation.[1][2][3]

Issue B: "I am seeing a significant impurity at R_f ~0.6 (just above product)."

Diagnosis: 6-Nitro Isomer Formation or Dinitration.[1][2][3] While the 3-position is electronically favored, it is sterically wedged between the Hydroxyl (pos 2) and Methyl (pos 4) groups.[2] If the reaction temperature spikes, the kinetic product (nitration at the less hindered position 6) or thermodynamic over-reaction (dinitration) becomes competitive.[2]

Corrective Protocol:

  • Dilution Factor: Increase the volume of Glacial Acetic Acid. High dilution favors the most electronically stabilized transition state (the 3-nitro isomer stabilized by the H-bond with the acetyl group).[1][2][3]

  • Stoichiometry: Use exactly 1.05 – 1.1 equivalents of HNO₃.[1][2] Excess nitrating agent drives dinitration.[1][2][3]

Issue C: "The starting material won't dissolve in Acetic Acid."[1][2]

Diagnosis: Low Solubility of the Acetophenone Precursor.[2] The precursor has a strong intramolecular hydrogen bond (Acetyl...Hydroxyl) and a lipophilic chloro/methyl core, making it sparingly soluble in cold acetic acid.[2]

Corrective Protocol:

  • Pre-dissolution: Dissolve the starting material in warm acetic acid (40°C) first, then cool to 0°C. A fine suspension/slurry is acceptable and will react as it dissolves.[2]

  • Do NOT add co-solvents: Adding DCM or THF can interfere with the nitration mechanism or react violently.[1][2]

Optimized Synthetic Workflow

The following workflow prioritizes fidelity over speed , utilizing the "Internal Hydrogen Bond" effect to protect the carbonyl and direct regioselectivity.

Step 1: Precursor Synthesis (Fries Rearrangement)

Transforming 4-chloro-3-methylphenol acetate into 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone.

  • Mix: Combine 4-chloro-3-methylphenol acetate (1.0 eq) with anhydrous Aluminum Chloride (AlCl₃, 1.5 eq).

  • Heat: Heat neat (no solvent) to 120°C for 1 hour. Note: HCl gas evolves; use a scrubber.[2][3]

  • Quench: Cool to RT and add crushed ice/HCl.

  • Purify: Steam distillation is ideal to separate the ortho-isomer (product) from the para-isomer (impurity).[1][2][3] The product is volatile due to the internal H-bond.[2][3]

Step 2: The Critical Nitration (High Fidelity Method)
ParameterSpecificationReason
Reagent 65-70% HNO₃ (1.1 eq)Avoid fuming HNO₃ to reduce oxidation risk.[1][2][3]
Solvent Glacial Acetic Acid (10 vol)Moderates reaction rate; prevents tarring.[1]
Temperature 0°C (Addition) -> RT (Stir)Cold addition prevents exotherm spikes.[1][3]
Time 1 - 2 HoursMonitor TLC closely.

Protocol:

  • Suspend 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (10 g) in Glacial Acetic Acid (100 mL).

  • Cool the slurry to 0–5°C in an ice/salt bath.

  • Add HNO₃ (d=1.4, 1.1 eq) dropwise over 30 minutes.[1][2] Do not let internal temp rise >10°C.

  • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

  • Stir for 1 hour. The yellow suspension will likely turn into a clear orange solution, then precipitate the yellow nitro product.[2]

  • Quench: Pour into 300 mL ice water.

  • Filtration: Filter the yellow solid. Wash with cold water until pH is neutral.[1][2][3]

  • Recrystallization: Recrystallize from Ethanol or 2-Propanol to remove any 6-nitro isomer.[1][2][3]

Mechanistic Visualization

The diagram below illustrates the competing pathways. The Blue Path is the desired route, stabilized by the internal hydrogen bond.[2] The Red Paths represent the failure modes caused by thermal or stoichiometric errors.[2]

SynthesisPath SM Precursor: 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone Condition_Good Conditions: HNO3 / AcOH 0-5°C SM->Condition_Good Condition_Bad Conditions: High Temp (>20°C) or Excess HNO3 SM->Condition_Bad Target TARGET: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (Yellow Solid) Condition_Good->Target Intramolecular H-Bond Directs to Pos 3 Side_Ox SIDE REACTION A: Oxidation of Methyl Group (Tar / Benzoic Acid deriv.) Condition_Bad->Side_Ox Oxidative Degradation Side_Iso SIDE REACTION B: 6-Nitro Isomer (Kinetic Product) Condition_Bad->Side_Iso Steric Leakage

Caption: Reaction pathway analysis showing the critical dependence of regioselectivity on temperature control and the protective role of the internal hydrogen bond.

Frequently Asked Questions (FAQ)

Q: Why does the protocol recommend Steam Distillation for the precursor? A: The precursor (2-hydroxyacetophenone derivative) forms an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl hydrogen.[2] This "locks" the molecule, reducing its polarity and making it steam volatile.[2][3] The para-isomer (if formed) cannot form this bond, is more polar, and will not distill over.[1][2][3] This is the most efficient way to ensure isomeric purity before the expensive nitration step.[2]

Q: Can I use Sulfuric Acid as a solvent to speed up the reaction? A: Not recommended. While H₂SO₄ accelerates nitration, it acts as a dehydrating agent and increases the "heat of mixing."[2] In this crowded molecule, the aggressive nitronium ions generated in H₂SO₄ are more likely to attack the methyl group (oxidation) or the 6-position (loss of regioselectivity).[2] Stick to Acetic Acid.[1][2][3]

Q: My product yield is good, but the melting point is broad (10°C range). What happened? A: You likely have contamination from the 6-nitro isomer .[1][2][3] Because the 3-nitro (target) and 6-nitro isomers are structural isomers with similar polarities, they can co-crystallize.[1][2][3]

  • Fix: Recrystallize from hot Ethanol. The 3-nitro isomer is generally less soluble in cold ethanol than the 6-nitro isomer due to better packing/H-bonding.[1][2][3]

References

  • Kunick, C., et al. (2004).[1][2][3] Synthesis and CDK1-inhibitory activity of paullones with aminoalkyl side chains.[1][2][3][4] Bioorganic & Medicinal Chemistry Letters.[1][2][3]

  • Organic Syntheses. (1936).[1] m-Nitroacetophenone (General Nitration Protocols).[1][3][5] Organic Syntheses, Coll.[1][2][3][5] Vol. 2, p. 434.[1][2][3]

  • PubChem. (2025).[1] 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone Compound Summary. National Library of Medicine.[1][2]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of this synthesis, ensuring a safe, efficient, and reproducible process.

Introduction

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a key building block in the synthesis of various pharmaceutical compounds. Its scale-up production, however, is not without its challenges, primarily revolving around the control of reaction conditions, management of exothermic events, and ensuring the purity of the final product. This guide is structured to address these challenges head-on, providing practical, field-tested solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, presented in a question-and-answer format.

Issue 1: Low Yield or Incomplete Reaction

Question: We are experiencing a low yield of the final product. What are the likely causes and how can we improve it?

Answer: Low yields can stem from several factors throughout the synthetic route. Let's break down the possibilities. The synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone typically proceeds in two key stages: the formation of a hydroxyacetophenone intermediate, followed by nitration.

Potential Causes & Solutions: Fries Rearrangement

The Fries rearrangement of an aryl ester to a hydroxyaryl ketone is a common route to the precursor of our target molecule.[1]

  • Inefficient Catalyst Activity: The Fries rearrangement is often catalyzed by Lewis acids like AlCl₃ or Brønsted acids.[2] If the catalyst is old, has been improperly stored, or is of low purity, its activity will be compromised.

    • Solution: Use a fresh, unopened container of the Lewis acid catalyst. Ensure it is handled in a moisture-free environment to prevent deactivation.

  • Suboptimal Reaction Temperature: The ortho/para ratio of the product in a Fries rearrangement is temperature-dependent.[3] Higher temperatures generally favor the ortho-isomer.[3]

    • Solution: Carefully control the reaction temperature. For the synthesis of the 2'-hydroxyacetophenone precursor, a higher temperature may be required. A systematic temperature optimization study is recommended.

Potential Causes & Solutions: Nitration Step
  • Incomplete Nitration: The nitration of the substituted hydroxyacetophenone requires careful control of the nitrating agent and reaction conditions.

    • Solution: Ensure the use of a sufficiently strong nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.[4] The ratio of these acids is critical and should be optimized.

  • Poor Quality Starting Materials: The purity of the starting 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone is crucial. Impurities can interfere with the nitration reaction.

    • Solution: Purify the starting material before nitration. Recrystallization or column chromatography can be effective.

Issue 2: Formation of Impurities and Side Products

Question: We are observing significant impurities in our final product. What are the common side products and how can we minimize their formation?

Answer: The primary source of impurities in this synthesis is the nitration step, which can lead to the formation of isomers.

  • Formation of Regioisomers: The nitration of a substituted aromatic ring can result in the formation of different regioisomers. In this case, the nitro group could potentially add to other positions on the ring.

    • Solution: The regioselectivity of the nitration is influenced by the directing effects of the substituents on the aromatic ring (the hydroxyl, acetyl, chloro, and methyl groups). The reaction conditions, particularly the temperature and the composition of the nitrating mixture, play a significant role. Lowering the reaction temperature can often improve the selectivity of the nitration.

  • Polynitration: The introduction of more than one nitro group onto the aromatic ring can occur, especially if the reaction conditions are too harsh.

    • Solution: Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature. Slow, controlled addition of the nitrating agent is also critical to prevent localized areas of high concentration.

Issue 3: Exothermic Runaway Reaction during Nitration

Question: We are concerned about the exothermic nature of the nitration reaction. What are the best practices for controlling the reaction temperature and preventing a runaway reaction?

Answer: The nitration of aromatic compounds is a highly exothermic process and requires strict safety protocols to prevent a runaway reaction.[5][6]

  • Inadequate Cooling: The heat generated by the reaction must be effectively removed.

    • Solution: Use a cooling bath with a large capacity and a low-temperature coolant (e.g., an ice-salt bath or a cryocooler). Ensure the reaction vessel has a high surface area-to-volume ratio to facilitate heat transfer.

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly will generate heat faster than it can be removed.[6]

    • Solution: Add the nitrating agent dropwise using an addition funnel. The addition rate should be carefully controlled, and the internal temperature of the reaction mixture should be monitored continuously.

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where the reaction rate is much higher, potentially initiating a runaway reaction.[6]

    • Solution: Use a powerful overhead stirrer to ensure vigorous and efficient mixing of the reaction mixture.

Issue 4: Difficulties in Product Isolation and Purification

Question: We are struggling to isolate a pure product. What are the recommended purification strategies?

Answer: The purification of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone can be challenging due to the presence of isomers and other impurities.

  • Crystallization: This is often the most effective method for purifying the final product.

    • Solution: A systematic solvent screening for recrystallization is recommended. Common solvents to try include ethanol, methanol, isopropanol, and mixtures with water.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography may be necessary.

    • Solution: Use a silica gel column and a solvent system optimized by thin-layer chromatography (TLC). A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials?

A1: The primary starting material is typically 4-chloro-3-methylphenol. It should be of high purity (>98%), as impurities can carry through the synthesis and complicate purification. The reagents used for acylation (e.g., acetyl chloride or acetic anhydride) and nitration (nitric acid and sulfuric acid) should be of analytical grade.

Q2: How can the regioselectivity of the nitration be controlled?

A2: The regioselectivity is primarily governed by the directing effects of the substituents on the aromatic ring. The strongly activating hydroxyl group and the moderately activating methyl group will direct the incoming nitro group. However, precise control is achieved by manipulating the reaction conditions. Lower temperatures and a carefully chosen nitrating agent can enhance the formation of the desired isomer.

Q3: What are the most important safety precautions for this synthesis?

A3: The nitration step is the most hazardous part of this synthesis. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][8] Have an emergency plan in place for controlling an exothermic event, and ensure that a quench solution (e.g., a large volume of ice water) is readily available.[6]

Q4: What analytical techniques are recommended for monitoring the reaction progress and product purity?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For final product analysis, High-Performance Liquid Chromatography (HPLC) is recommended for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the structure of the final product.

Detailed Experimental Protocols

Protocol 1: Fries Rearrangement of 3-Chloro-4-methylphenyl acetate

This protocol describes a general procedure for the Fries rearrangement to produce the hydroxyacetophenone intermediate.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (1.2 eq).

  • Solvent: Add a suitable solvent such as nitrobenzene or 1,2-dichloroethane.

  • Addition of Substrate: Cool the mixture in an ice bath and slowly add 3-chloro-4-methylphenyl acetate (1.0 eq).

  • Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 120-160°C) and maintain for several hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Nitration of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone

This protocol provides a general procedure for the nitration of the hydroxyacetophenone intermediate.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (1.0 eq) in concentrated sulfuric acid.

  • Cooling: Cool the mixture to 0-5°C in an ice-salt bath.

  • Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0-5°C.

  • Addition: Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry the product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Data and Workflow Visualization

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution
Low Yield Inefficient nitrationOptimize nitrating agent ratio and reaction time.
Poor quality starting materialPurify starting material before use.
Impurity Formation Lack of regioselectivityControl reaction temperature carefully.
PolynitrationUse stoichiometric nitrating agent and slow addition.
Exothermic Runaway Inadequate coolingUse a high-capacity cooling bath.
Rapid reagent additionAdd nitrating agent dropwise with temperature monitoring.
Purification Difficulty Presence of isomersUse multi-step purification (recrystallization followed by chromatography if needed).
Diagram 1: Synthetic Pathway

Synthetic_Pathway start 4-Chloro-3-methylphenol intermediate1 3-Chloro-4-methylphenyl acetate start->intermediate1 Acetylation intermediate2 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone intermediate1->intermediate2 Fries Rearrangement product 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone intermediate2->product Nitration

Caption: Overall synthetic route.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup sub_sm Impure SM? check_sm->sub_sm sub_conditions Suboptimal Conditions? check_conditions->sub_conditions sub_workup Product Loss during Workup? check_workup->sub_workup action_sm Purify Starting Material sub_sm->action_sm action_conditions Optimize Temperature, Time, Reagents sub_conditions->action_conditions action_workup Optimize Extraction & Crystallization sub_workup->action_workup

Caption: Troubleshooting low yield issues.

Diagram 3: Purification Strategy Decision Tree

Purification_Strategy start Crude Product Obtained tlc Analyze by TLC/HPLC start->tlc purity_check Purity > 95%? tlc->purity_check recrystallize Recrystallization purity_check->recrystallize No final_product Final Pure Product purity_check->final_product Yes recrystallize->tlc isomers_check Isomers Present? recrystallize->isomers_check Purity still low chromatography Column Chromatography chromatography->final_product isomers_check->chromatography Yes isomers_check->final_product No

Caption: Decision tree for purification.

References

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

  • PubMed. (1998). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
  • ResearchGate. (2007). Reaction of substituted acetophenones with various aryl aldehydes. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Universal Print. (n.d.). Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's rearrangement. Retrieved from [Link]

  • Scribd. (n.d.). PW of Organic Chemistry: Unit 5: Synthesis of Acetophenone by Electrophilic Substituents (S). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetophenone synthesis in various solvents a. Retrieved from [Link]

  • ScienceDirect. (2019). RIFM fragrance ingredient safety assessment, 2-hydroxyacetophenone, CAS Registry Number 118-93-4. Retrieved from [Link]

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Proper storage and handling procedures for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

This guide provides comprehensive technical support for the proper storage and handling of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. As researchers, scientists, and drug development professionals, ensuring the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This document is structured to address common questions and troubleshooting scenarios you may encounter.

Chemical Profile

A foundational understanding of the physicochemical properties of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is crucial for its appropriate handling.

PropertyValueSource
CAS Number 288401-07-0[1]
Molecular Formula C₉H₈ClNO₄[1]
Molecular Weight 229.62 g/mol [1]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Skin Sensitizer (Category 1)

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone?

A1: The primary hazards are related to its irritant and sensitizing properties. It is classified as a skin irritant, a serious eye irritant, and may cause an allergic skin reaction. Therefore, direct contact with the skin and eyes should be strictly avoided. Inhalation of the dust should also be minimized as it may cause respiratory irritation.

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

Q3: What substances are considered incompatible with 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone?

A3: This compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[2][3] Contact with these substances could lead to vigorous reactions, degradation of the compound, and potentially create hazardous byproducts.

Q4: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A4: A comprehensive PPE strategy is essential. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or goggles are required. A face shield may be necessary for operations with a higher risk of splashing or dust generation.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[4] A lab coat or protective suit is also necessary to prevent skin contact.[2]

  • Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is recommended.[2]

Q5: What is the correct procedure for cleaning up a small spill of this compound?

A5: For a small spill, first ensure the area is well-ventilated and restrict access. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[4][5] The spill area should then be cleaned with a suitable solvent and washed thoroughly.

Q6: How should I dispose of waste 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone and its containers?

A6: All waste material, including the compound itself and any contaminated items, should be disposed of through an approved waste disposal plant.[2] Do not allow the chemical to enter drains.[5] Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Compound has discolored or appears clumped. Exposure to moisture, light, or incompatible substances.Do not use the compound. It may have degraded. Re-order from a reputable supplier and review your storage procedures to ensure they align with the recommendations in this guide.
Inconsistent or unexpected experimental results. Degradation of the compound due to improper storage or handling. Cross-contamination.Use a fresh, properly stored sample of the compound. Verify the accuracy of weighing and solution preparation. Consider analytical testing (e.g., HPLC, NMR) to confirm the purity of your stock.
Skin or eye irritation after handling. Accidental exposure.In case of skin contact, wash off immediately with plenty of soap and water.[2][5] If skin irritation persists, seek medical advice.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[2] Seek immediate medical attention.[2]

Experimental Protocols

Protocol 1: Receiving and Storing the Compound
  • Inspection: Upon receipt, visually inspect the container for any damage or signs of leakage.

  • Verification: Confirm that the compound name, CAS number, and other identifiers on the label match your order.

  • Labeling: If necessary, add a label with the date of receipt and the intended user.

  • Storage: Immediately transfer the compound to a designated storage location that is cool, dry, well-ventilated, and away from direct sunlight and incompatible materials.[2]

  • Documentation: Record the receipt and storage location in your chemical inventory system.

Protocol 2: Weighing and Preparing Solutions
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[4] Don the appropriate PPE, including gloves, a lab coat, and eye protection.[2][4]

  • Weighing: Use a clean spatula to carefully transfer the desired amount of the solid compound to a tared weigh boat on an analytical balance. Avoid generating dust.[6]

  • Transfer: Carefully transfer the weighed compound into a suitable flask for dissolution.

  • Dissolution: Add the desired solvent to the flask. If necessary, gently swirl or sonicate to aid dissolution.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed, properly labeled container. For some compounds, refrigeration or freezing in an appropriate solvent can extend shelf life, though specific stability data for this compound in various solvents is not widely published.[7] It is best practice to prepare solutions fresh.[7]

  • Cleanup: Clean all equipment used, and dispose of any waste materials according to proper procedures.[2] Wash hands thoroughly after handling.[4]

Visual Workflows

Receiving_and_Storage_Workflow A Receive Shipment B Inspect Container for Damage A->B C Verify Compound Identity B->C D Transfer to Designated Storage C->D E Store in Cool, Dry, Well-Ventilated Area D->E F Protect from Light and Incompatibles E->F G Update Chemical Inventory F->G

Caption: Workflow for receiving and storing the compound.

Safe_Handling_and_Solution_Preparation_Workflow A Work in Fume Hood B Don Appropriate PPE A->B C Weigh Solid Compound Carefully B->C D Transfer to Flask C->D E Add Solvent and Dissolve D->E F Store Solution or Use Immediately E->F G Clean Equipment and Dispose of Waste F->G H Wash Hands Thoroughly G->H

Caption: Workflow for safe handling and solution preparation.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 1-(5-Chloro-2-nitrophenyl)ethanone SDS, 18640-60-3 Safety Data Sheets.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetophenone.
  • MedchemExpress.com. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | Drug Intermediate Control.
  • Echemi. (n.d.). ETHANONE, 1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)-, O-ACETYLOXIME Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • PubChem. (n.d.). 5'-Chloro-2'-hydroxy-4'-methylacetophenone.
  • Fisher Scientific. (2009, October 15). SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 13). 1-(5-Chloro-2-hydroxyphenyl)ethanone.
  • PubChem. (n.d.). 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

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Validation & Comparative

A Comparative Analysis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone and Related Nitrophenyl Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitrophenyl compounds represent a significant class of molecules with a broad spectrum of biological activities. This guide provides a comparative analysis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone and its structural analogues, offering insights into their potential as antimicrobial, cytotoxic, and antioxidant agents. This document is intended to serve as a technical resource, consolidating experimental data and providing standardized protocols to aid in the research and development of novel therapeutics.

Introduction to 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a substituted acetophenone characterized by the presence of a chloro, a hydroxyl, a methyl, and a nitro group on the phenyl ring. The specific arrangement of these functional groups is anticipated to modulate its physicochemical properties and biological activities. While this particular compound is not extensively documented in peer-reviewed literature regarding its biological effects, its structural motifs are present in numerous compounds with established pharmacological profiles. This guide will, therefore, draw comparisons with closely related nitrophenyl compounds to extrapolate the potential therapeutic value of the title compound.

Comparative Analysis of Biological Activities

The introduction of various substituents to the nitrophenyl scaffold can significantly influence the biological activity of the resulting compounds. This section compares the reported antimicrobial, cytotoxic, and antioxidant activities of compounds structurally related to 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Antimicrobial Activity

Nitrophenyl derivatives have long been recognized for their antimicrobial properties. The nitro group is a key pharmacophore in drugs like chloramphenicol and metronidazole. The antimicrobial efficacy is often linked to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radicals.

A study on flavonoid derivatives highlighted the antimicrobial potential of a structurally related chalcone, 5′-chloro-2′-hydroxy-3′-nitrochalcone . This compound demonstrated a stronger inhibitory effect against various pathogenic bacteria compared to other derivatives, with the exception of E. coli, where a bromo-substituted analogue was more effective[1]. The presence of both chloro and nitro groups on the 2'-hydroxyacetophenone core of this chalcone suggests that our title compound may also possess significant antimicrobial properties.

To provide a framework for comparative evaluation, the following table includes minimum inhibitory concentration (MIC) data for representative antimicrobial nitrophenyl compounds from the literature.

Compound/DrugOrganismMIC (µg/mL)Reference
ChloramphenicolE. coli2-8[2]
MetronidazoleH. pylori1-8[2]
5′-chloro-2′-hydroxy-3′-nitrochalconePathogenic BacteriaNot specified[1]

Table 1: Comparative Antimicrobial Activity of Nitrophenyl Compounds.

Cytotoxic Activity

The cytotoxic potential of nitrophenyl compounds is a double-edged sword; while it can be harnessed for anticancer therapies, it also raises concerns about host toxicity. The mechanism of cytotoxicity is often related to the induction of oxidative stress and apoptosis.

Research on acetophenone-derived mono-Mannich bases has demonstrated their cytotoxic effects on Jurkat cells[3]. Furthermore, a study on nitrophenols identified 4-nitrophenol as the most cytotoxic among the tested isomers in both normal bronchial epithelial (BEAS-2B) and alveolar epithelial cancer (A549) lung cell lines[4]. While specific data for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is unavailable, the presence of the nitrophenol moiety suggests a potential for cytotoxic activity that warrants investigation.

CompoundCell LineIC50 (µM)Reference
4-NitrophenolBEAS-2B>1000[4]
4-NitrophenolA549~500[4]
Doxorubicin (Standard)A549~0.5-1N/A

Table 2: Comparative Cytotoxicity of Nitrophenyl Compounds.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The presence of a hydroxyl group on the phenyl ring of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone suggests potential antioxidant activity. However, the strongly electron-withdrawing nitro group can diminish the hydrogen-donating ability of the phenolic hydroxyl group, potentially reducing its antioxidant capacity.

A study on the synthesis and antioxidant activity of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share the chlorohydroxyphenyl core, demonstrated that some of these compounds possess potent antioxidant activity[5]. This indicates that the chlorohydroxyphenyl scaffold can contribute to antioxidant effects, although the influence of the additional nitro and methyl groups in the title compound remains to be experimentally determined.

Structure-Activity Relationship (SAR) Insights

The biological activity of nitrophenyl compounds is intricately linked to their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies have provided valuable insights into the key molecular descriptors that govern their efficacy.

For antimicrobial activity, the position and electronic nature of the substituents on the phenyl ring are critical. Electron-withdrawing groups, such as the nitro group, are generally associated with enhanced antimicrobial activity[1]. QSAR studies on nitroaromatic compounds have shown that their antibacterial activity can be modeled using descriptors such as molecular connectivity indices and shape indices[1].

In terms of cytotoxicity, the lipophilicity and electronic properties of the molecule play a significant role. QSAR models for the toxicity of nitrophenols have been developed using various constitutional, topological, and connectivity indices, with the half-maximal inhibitory concentration (IC50) being a key endpoint[6][7]. These models can aid in predicting the toxicity of new derivatives and guide the design of safer compounds.

SAR_Insights cluster_0 Molecular Structure cluster_1 Structural Features cluster_2 Biological Activities Compound 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone Nitro_Group Nitro Group (Electron Withdrawing) Compound->Nitro_Group influences Chloro_Group Chloro Group (Lipophilicity, Electronic Effects) Compound->Chloro_Group influences Hydroxyl_Group Hydroxyl Group (H-bonding, Antioxidant) Compound->Hydroxyl_Group influences Methyl_Group Methyl Group (Steric Effects, Lipophilicity) Compound->Methyl_Group influences Antimicrobial Antimicrobial Activity Nitro_Group->Antimicrobial enhances Cytotoxicity Cytotoxicity Nitro_Group->Cytotoxicity contributes to Chloro_Group->Antimicrobial modulates Chloro_Group->Cytotoxicity modulates Antioxidant Antioxidant Activity Hydroxyl_Group->Antioxidant confers Methyl_Group->Antimicrobial may affect Methyl_Group->Cytotoxicity may affect

Caption: Structure-Activity Relationship (SAR) of the title compound.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial suspension equivalent to 0.5 McFarland standard

  • Test compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Incubator (37°C)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the bacterial inoculum to each well containing the compound dilutions, the positive control, and the growth control (broth with inoculum, no compound). The final volume in each well will be 100 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of test compound in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare bacterial inoculum (5 x 10^5 CFU/mL) Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Add inoculum to all wells Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Broth Microdilution Assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat cells with test compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for desired time Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

While direct experimental data on the biological activities of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone remains scarce, a comparative analysis of structurally related nitrophenyl compounds provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the chloro, hydroxyl, and nitro functional groups suggests a likelihood of significant antimicrobial and cytotoxic properties. The provided experimental protocols offer a standardized approach for the systematic evaluation of this and other novel nitrophenyl derivatives, which will be crucial in elucidating their therapeutic potential and advancing the field of drug discovery. Further research, including synthesis, in vitro screening, and QSAR modeling, is warranted to fully characterize the pharmacological profile of this promising compound.

References

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  • PubChem. (n.d.). 5'-Chloro-2'-hydroxy-3'-nitroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Syed, M. A., et al. (2016). Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. Molecules, 21(11), 1475.
  • Ucar, G., et al. (2005). Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells. Arzneimittelforschung, 55(6), 338-343.
  • Mamedov, V. A., et al. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Journal of the Serbian Chemical Society, 82(12), 1309-1317.
  • Patel, K. D., et al. (2012). Synthesis, characterization and antimicrobial activity of substituted acetophenone based semicarbazones. Der Pharma Chemica, 4(2), 794-798.
  • Tugcu, G., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8594.
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  • Lair, D., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Toxicology Letters, 358, 1-11.
  • Khan, I., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry, 15(15), 1335-1350.
  • Gramatica, P., et al. (2021). QSAR models for the toxicity of nitrophenols on Chlorella vulgaris. SAR and QSAR in Environmental Research, 32(1), 1-19.
  • Svete, J., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(18), 3354.

Sources

Comparative study of synthesis methods for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a highly substituted aromatic ketone that holds significant potential as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its multifaceted structure, featuring a reactive acetyl group, a phenolic hydroxyl, and strategically positioned chloro, methyl, and nitro substituents, makes it an attractive building block for combinatorial chemistry and targeted drug design. The efficient and regioselective synthesis of this molecule is, therefore, of considerable interest to the scientific community.

This guide provides a comparative analysis of two plausible synthetic pathways for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. Each route is evaluated based on its chemical principles, potential advantages, and foreseeable challenges. Detailed experimental protocols, derived from established methodologies for analogous transformations, are provided to offer a practical framework for laboratory synthesis.

Strategic Approaches to Synthesis

The synthesis of a polysubstituted aromatic compound such as 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone requires careful consideration of the order of functional group introduction to ensure correct regiochemistry. The directing effects of the substituents on the aromatic ring play a pivotal role in the outcome of electrophilic aromatic substitution reactions. Two primary retrosynthetic strategies are considered here:

  • Route A: Fries Rearrangement followed by Regioselective Nitration. This approach commences with the synthesis of the hydroxyacetophenone core, followed by the introduction of the nitro group.

  • Route B: Nitration of a Phenolic Precursor followed by Friedel-Crafts Acylation. This alternative pathway introduces the nitro group at an earlier stage, preceding the installation of the acetyl moiety.

The following sections will delve into a detailed comparative analysis of these two synthetic routes.

Route A: Fries Rearrangement and Subsequent Nitration

This synthetic strategy prioritizes the formation of the 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone intermediate, a known compound, via the Fries rearrangement, a robust method for the synthesis of hydroxyaryl ketones.[1] The subsequent nitration step is the critical transformation where regioselectivity must be meticulously controlled.

Workflow for Route A

Route A Workflow start 4-Chloro-3-methylphenol ester 4-Chloro-3-methylphenyl acetate start->ester Acetylation fries_product 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone ester->fries_product Fries Rearrangement final_product 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone fries_product->final_product Nitration

Caption: Synthetic workflow for Route A.

Step-by-Step Experimental Protocols for Route A

Part 1: Synthesis of 4-Chloro-3-methylphenyl acetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylphenol (1 equivalent) in dichloromethane.

  • Addition of Reagents: Add acetic anhydride (1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Wash the reaction mixture with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-3-methylphenyl acetate.

Part 2: Fries Rearrangement to 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (1.1 equivalents).

  • Addition of Reactant: Add 4-chloro-3-methylphenyl acetate (1 equivalent) to the flask.

  • Reaction: Heat the reaction mixture in an oil bath at 140-150°C for 5-6 hours.[2] Monitor the progress of the reaction by TLC.

  • Quenching and Extraction: After completion, cool the reaction mixture to room temperature and carefully quench with crushed ice and dilute hydrochloric acid. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from aqueous ethanol to obtain 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone.

Part 3: Nitration to 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

  • Reaction Setup: Dissolve 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone (1 equivalent) in a suitable solvent such as acetic acid in a round-bottom flask and cool the mixture in an ice bath.

  • Nitrating Agent: Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C. The regioselectivity of this step is crucial and may require optimization.

  • Reaction: Stir the reaction mixture at a low temperature for a specified duration, monitoring the reaction by TLC.

  • Work-up and Purification: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with cold water until neutral, and dry. Recrystallize the crude product from a suitable solvent to afford pure 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Analysis of Route A
ParameterAssessment
Feasibility High. The Fries rearrangement is a well-established and reliable method for synthesizing hydroxyaryl ketones.[1] Subsequent nitration of the activated phenolic ring is also a standard transformation.
Regioselectivity The primary challenge lies in the nitration step. The hydroxyl group is a strong ortho-, para-director, while the acetyl group is a meta-director. The desired product requires nitration ortho to the hydroxyl group. Careful control of reaction conditions is necessary to achieve the desired isomer.
Reaction Conditions The Fries rearrangement typically requires high temperatures and a stoichiometric amount of a Lewis acid catalyst, which can be corrosive.[1][3] Nitration involves the use of strong, corrosive acids.
Potential Yield Good to excellent yields are often reported for the Fries rearrangement of similar substrates.[2] The yield of the nitration step will be highly dependent on the regioselectivity achieved.
Advantages The synthesis of the key intermediate, 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone, is based on a reliable and well-documented reaction.
Disadvantages The high temperatures and corrosive reagents used in the Fries rearrangement can be a drawback. The potential for the formation of isomeric byproducts during nitration necessitates careful purification.

Route B: Nitration followed by Friedel-Crafts Acylation

This synthetic approach introduces the nitro group onto the phenolic precursor at the outset. The subsequent Friedel-Crafts acylation to introduce the acetyl group presents the main challenge due to the deactivating nature of the nitro group.

Workflow for Route B

Route B Workflow start 4-Chloro-3-methylphenol nitrophenol 4-Chloro-5-methyl-2-nitrophenol start->nitrophenol Nitration final_product 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone nitrophenol->final_product Friedel-Crafts Acylation

Caption: Synthetic workflow for Route B.

Step-by-Step Experimental Protocols for Route B

Part 1: Synthesis of 4-Chloro-5-methyl-2-nitrophenol

  • Reaction Setup: Dissolve 4-chloro-3-methylphenol (1 equivalent) in a suitable solvent like acetic acid or dichloromethane in a flask cooled in an ice-salt bath.

  • Nitration: Slowly add a solution of nitric acid in the chosen solvent, maintaining a low temperature to control the reaction and improve regioselectivity.

  • Reaction Monitoring: Stir the mixture until the starting material is consumed, as indicated by TLC.

  • Work-up: Pour the reaction mixture into ice water. If a solid precipitates, filter and wash it with cold water. If the product is an oil, extract it with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired 4-chloro-5-methyl-2-nitrophenol isomer.

Part 2: Friedel-Crafts Acylation to 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, suspend anhydrous aluminum chloride (a stoichiometric amount is typically required) in a dry, inert solvent such as dichloromethane or nitrobenzene.[4][5]

  • Formation of Acylium Ion: Slowly add acetyl chloride (1 equivalent) to the stirred suspension at low temperature.

  • Addition of Substrate: Add a solution of 4-chloro-5-methyl-2-nitrophenol (1 equivalent) in the same solvent dropwise to the reaction mixture.

  • Reaction: The reaction may require heating to proceed due to the deactivated nature of the substrate. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, pour the mixture into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the solvent. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Analysis of Route B
ParameterAssessment
Feasibility Moderate to Low. The Friedel-Crafts acylation of a highly deactivated aromatic ring (due to the nitro group) is challenging and often results in low yields or requires harsh reaction conditions.[6]
Regioselectivity The initial nitration of 4-chloro-3-methylphenol needs to be regioselective to produce the desired 2-nitro isomer in high yield. The hydroxyl and methyl groups will direct ortho and para, while the chloro group also directs ortho and para. The desired product is ortho to the hydroxyl and meta to the methyl and chloro groups.
Reaction Conditions The Friedel-Crafts acylation step may necessitate a more reactive acylating agent, a stronger Lewis acid, and higher reaction temperatures, which can lead to side reactions.
Potential Yield The yield of the Friedel-Crafts acylation is expected to be significantly lower than that of the Fries rearrangement in Route A.
Advantages This route is more convergent, potentially involving fewer steps if the initial nitration is highly regioselective.
Disadvantages The deactivating effect of the nitro group on the aromatic ring makes the subsequent Friedel-Crafts acylation the major bottleneck of this synthetic pathway. This can lead to low conversion and the need for forcing reaction conditions.

Comparative Summary and Recommendation

FeatureRoute A: Fries Rearrangement -> NitrationRoute B: Nitration -> Friedel-Crafts Acylation
Overall Feasibility Higher Lower
Key Challenge Regioselectivity of the nitration step.Low reactivity in the Friedel-Crafts acylation step.
Starting Materials Readily available.Readily available.
Reaction Conditions High temperatures for Fries rearrangement; strong acids for nitration.Potentially harsh conditions for Friedel-Crafts acylation.
Expected Yield Moderate to good overall yield is plausible.Likely to have a low overall yield.
Purification May require careful separation of nitration isomers.May require significant purification to remove unreacted starting material from the acylation step.

Recommendation:

Based on the analysis of both synthetic strategies, Route A is the more recommended pathway for the synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. The Fries rearrangement is a reliable and high-yielding reaction for the formation of the key hydroxyacetophenone intermediate. While the subsequent nitration step requires careful optimization to achieve the desired regioselectivity, it is a more tractable challenge compared to the inherently difficult Friedel-Crafts acylation of a strongly deactivated nitro-substituted phenol in Route B. The potential for higher overall yields and more predictable reaction outcomes makes Route A the more practical and efficient choice for the laboratory synthesis of this target molecule.

References

  • Wikipedia. Fries rearrangement. [Link]

  • Der Pharma Chemica. Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. [Link]

  • Universal Print. Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • PubChem. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. [Link]

  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

Sources

A Comparative Guide to the Biological Activity of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. The substituted acetophenone, 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, presents a versatile scaffold for the synthesis of a diverse array of derivatives. This guide provides a comparative analysis of the biological activities of these derivatives, with a focus on their potential as antimicrobial, antioxidant, and anticancer agents. By synthesizing available data and outlining robust experimental protocols, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of new pharmacologically active compounds.

The Core Moiety: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

The parent compound, 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, possesses a unique substitution pattern on the phenyl ring, including a chloro group, a hydroxyl group, a methyl group, and a nitro group. This arrangement of electron-withdrawing and electron-donating groups, along with the reactive acetyl group, makes it an ideal starting material for the synthesis of various heterocyclic and acyclic derivatives. The inherent functionalities suggest the potential for diverse biological activities, which can be modulated through synthetic modifications.

Synthesis of Derivatives: A Focus on Chalcones

A primary and highly effective method for derivatizing 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is through the Claisen-Schmidt condensation to form chalcones.[1][2] This reaction involves the base-catalyzed condensation of the acetophenone with various aromatic aldehydes. The resulting chalcones, characterized by an α,β-unsaturated ketone system, serve as crucial intermediates for the synthesis of other heterocyclic systems like pyrazolines and Schiff bases.

Chalcone_Synthesis_Workflow acetophenone 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone chalcone Chalcone Derivative acetophenone->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde (R-CHO) aldehyde->chalcone base Base Catalyst (e.g., NaOH, KOH) base->chalcone

General workflow for the synthesis of chalcone derivatives.

The versatility of the Claisen-Schmidt condensation allows for the introduction of a wide range of substituents on the second aromatic ring of the chalcone, enabling a systematic investigation of structure-activity relationships (SAR).

Comparative Biological Evaluation

Antimicrobial Activity

Chalcones are known to possess significant antibacterial and antifungal properties.[5][6] The antimicrobial efficacy is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles in microorganisms.

Hypothetical Comparative Antimicrobial Activity of Chalcone Derivatives

Derivative (Substituent on Ring B)Antibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
Unsubstituted PhenylModerateModerate
4-ChlorophenylHighHigh
4-MethoxyphenylModerate-HighModerate
4-NitrophenylHighHigh
2-FurylModerateModerate-High
2-ThienylModerateModerate-High

Note: This table is illustrative and based on general trends observed for chalcone derivatives. Actual values would require experimental verification.

The presence of electron-withdrawing groups, such as halogens or nitro groups, on the second aromatic ring often enhances antimicrobial activity.

Antioxidant Activity

The phenolic hydroxyl group in the core structure suggests inherent antioxidant potential. This activity can be further modulated by the nature of the substituents in the derivatives. The antioxidant capacity is typically evaluated by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Hypothetical Comparative Antioxidant Activity of Derivatives

Derivative TypeSubstituentDPPH Radical Scavenging Activity (IC50 in µg/mL)
Chalcone4-HydroxyphenylLow (Potent)
Chalcone4-MethoxyphenylModerate
ChalconeUnsubstituted PhenylHigh (Less Potent)
PyrazolineN-PhenylModerate-Low
Schiff BaseSalicylaldehydeLow (Potent)

Note: This table is illustrative. Lower IC50 values indicate higher antioxidant activity.

Derivatives with additional hydroxyl or methoxy groups are generally expected to exhibit stronger antioxidant activity due to their ability to donate hydrogen atoms and stabilize free radicals.

Anticancer Activity

Chalcones and their heterocyclic derivatives, such as pyrazolines, have demonstrated promising anticancer activities against various cancer cell lines.[2] Their mechanisms of action are often multifactorial, including the induction of apoptosis, inhibition of cell proliferation, and disruption of cell cycle progression.

Hypothetical Comparative Anticancer Activity of Derivatives

Derivative TypeSubstituentAnticancer Activity (IC50 in µM against MCF-7)
Chalcone4-FluorophenylLow (Potent)
Chalcone3,4,5-TrimethoxyphenylVery Low (Very Potent)
Chalcone4-DimethylaminophenylModerate
PyrazolineN-AcetylModerate-Low
PyrazolineN-PhenylLow (Potent)

Note: This table is illustrative. Lower IC50 values indicate higher anticancer activity.

The antiproliferative effect is highly dependent on the substitution pattern, with certain groups significantly enhancing cytotoxicity towards cancer cells.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed, standard protocols for the key biological assays.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is a widely used technique to evaluate the antimicrobial activity of compounds.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis media Prepare and sterilize Mueller-Hinton Agar plate Inoculate agar plate with microbial suspension media->plate inoculum Prepare standardized microbial inoculum inoculum->plate well Create wells in the agar plate->well load Load test compound and controls into wells well->load incubate Incubate at 37°C for 18-24 hours load->incubate measure Measure the diameter of the zone of inhibition incubate->measure

Workflow for the Agar Well Diffusion Assay.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform thickness. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Plating: Uniformly swab the entire surface of the MHA plate with the prepared inoculum.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) and control solutions (positive control antibiotic and negative solvent control) into separate wells.

  • Incubation: Incubate the plates in an upright position at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the test compound solution to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_readout Data Acquisition seed Seed cancer cells in a 96-well plate incubate_cells Incubate for 24 hours seed->incubate_cells treat Treat cells with various concentrations of test compounds incubate_cells->treat incubate_treatment Incubate for 24-72 hours treat->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance

Workflow for the MTT Assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of the derivatives of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is intrinsically linked to their chemical structure. For chalcones, the nature and position of substituents on both aromatic rings play a critical role. Electron-withdrawing groups on the second aromatic ring often enhance antimicrobial and anticancer activities. For antioxidant activity, the presence of hydroxyl groups is paramount.

The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore, acting as a Michael acceptor. This allows for covalent modification of biological targets such as cysteine residues in enzymes and transcription factors, potentially explaining their broad-spectrum bioactivity. In the context of cancer, chalcones have been shown to interact with multiple signaling pathways, including those involved in apoptosis, cell cycle regulation, and inflammation.

Conclusion and Future Directions

The scaffold of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone provides a fertile ground for the development of novel bioactive compounds. The synthesis of derivatives, particularly chalcones and their subsequent heterocyclic modifications, offers a promising strategy for discovering new therapeutic agents. While this guide provides a framework for comparison based on existing knowledge, it is imperative that future research focuses on the systematic synthesis and comprehensive biological evaluation of a dedicated library of derivatives from this specific starting material. Such studies, providing quantitative data, will enable a more precise elucidation of structure-activity relationships and pave the way for the rational design of more potent and selective drug candidates.

References

  • Shri R.L.T. College of Science, Akola. (n.d.). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Retrieved from [Link]

  • YMER. (2022). CHALCONE: SYNTHESIS, CHRACTERIZATION AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • SciSpace. (2009). Synthesis and antimicrobial activity of some novel chalcones and their related compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). New chalcone derivatives: synthesis, antiviral activity and mechanism of action. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis and Evaluating Antimicrobial Activity for Chalcones Thiophen Compounds. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, the acetophenone scaffold serves as a foundational structural motif, prized for its synthetic versatility and presence in a multitude of biologically active compounds.[1][2] Its simple, yet reactive, chemical nature allows for extensive derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, highly substituted acetophenone derivative: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone .

The strategic placement of four distinct functional groups—hydroxyl, nitro, methyl, and chloro—on the phenyl ring suggests a molecule designed for high-potency biological activity. Each group contributes unique electronic and steric properties that can profoundly influence the molecule's interaction with biological targets. This document provides an in-depth, evidence-based comparison of the title compound's predicted efficacy against its structural analogs. By dissecting the contribution of each functional group through a comprehensive structure-activity relationship (SAR) analysis, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for harnessing the potential of this and related chemical entities. We will explore the causality behind synthetic strategies and present standardized protocols for empirical validation.

Core Compound: Molecular Profile

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a multifaceted molecule whose potential is encoded in its structure. A clear understanding of its physicochemical properties is the first step in predicting its behavior in a biological system.

PropertyValueSource
IUPAC Name 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanonePubChem[3]
Molecular Formula C₉H₈ClNO₄PubChem[3]
Molar Mass 229.62 g/mol PubChem[3]
CAS Number 288401-07-0PubChem[3]
XLogP3 2.6PubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 4PubChem[3]

Table 1: Physicochemical properties of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Structure-Activity Relationship (SAR) Analysis: Deconstructing Efficacy

The predicted efficacy of the title compound is not arbitrary; it is a synergistic consequence of its constituent parts. The following analysis breaks down the role of each functional group, drawing on evidence from analogous chemical structures to build a cohesive SAR model.

The Acetophenone Backbone

The phenyl ketone structure is a privileged scaffold in medicinal chemistry, forming the basis for compounds with activities ranging from antifouling to anticancer.[4][5] Its rigid framework provides a reliable anchor for positioning functional groups in three-dimensional space to optimize interactions with protein binding sites.

The Critical Role of Substituents
  • C2-Hydroxyl Group (-OH): The ortho-hydroxyl group is pivotal. It can form a strong intramolecular hydrogen bond with the acetyl group's carbonyl oxygen, planarizing the local structure. More importantly, it acts as a crucial hydrogen bond donor and potential metal chelator, features essential for interacting with the active sites of many enzymes, such as α-glucosidase.[6]

  • C3-Nitro Group (-NO2): As a potent electron-withdrawing group, the nitro moiety dramatically alters the electronic landscape of the aromatic ring. Its position is critical; studies on analogous chalcones have demonstrated that the placement of a nitro group can be the deciding factor in a compound's anti-inflammatory and vasorelaxant activities.[7] Furthermore, the nitro group is a well-established pharmacophore in antimicrobial agents. Its mechanism often involves enzymatic reduction within the target microorganism to form cytotoxic radical species, a strategy effectively employed by nitrofuran derivatives.[8] The presence of a nitro group has been linked to potent antibacterial and anticancer activities in various heterocyclic systems.[9][10][11]

  • C4-Methyl Group (-CH3): The methyl group provides a small lipophilic domain and steric bulk. This can enhance membrane permeability and influence the molecule's orientation within a receptor's binding pocket, potentially increasing selectivity and potency by promoting favorable van der Waals interactions.

  • C5-Chloro Group (-Cl): Halogenation is a time-tested strategy in drug design. The chloro substituent significantly increases the molecule's lipophilicity, which can improve its ability to cross biological membranes. It can also block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life. The combination of chloro and nitro groups on a single aromatic scaffold has been shown to be beneficial for potent antimicrobial and anticancer activities.[10]

dot

Caption: SAR flowchart hypothesizing the synergistic contribution of each functional group to the overall biological efficacy.

Comparative Efficacy Based on Analogous Structures

Analogous Structure / Derivative ClassKey Structural Difference from Title CompoundReported Biological ActivityKey Finding / PotencyCitation
1-(5-chloro-2-hydroxyphenyl)-pyrrolidinone derivatives with added nitro groupLacks methyl and acetyl groups; features a pyrrolidinone ring.AntioxidantA related derivative showed 1.35x higher antioxidant activity than Vitamin C.MDPI[12]
Nitrophenyl chalconesDifferent core scaffold (chalcone vs. acetophenone).Anti-inflammatory, VasorelaxantThe position of the nitro group was critical for determining the level of activity.MDPI[7]
Semicarbazones with -OH and -NO2 groups on a phenyl ringDifferent scaffold (semicarbazone).AntibacterialThe presence of both hydroxyl and nitro groups was associated with good antibacterial activity.ResearchGate[9]
6-(chloro/nitro )-1H-benzimidazole derivativesDifferent core scaffold (benzimidazole).Antibacterial, Antifungal, AnticancerThe chloro and nitro substituents were key for potent pharmacological effects (MIC: 2-16 µg/mL).Author manuscript[10]
5-(nitrophenyl )-propenylidene-4-thiazolidinonesFeatures a nitrophenyl and chloro group on a different scaffold.AnticancerShowed significant cytotoxic effect on tumor cells (Mean GI50: 1.57 µM).MDPI[11]
Acetophenone -triazole hybridsLacks chloro and nitro groups; features a triazole ring.AntifoulingDemonstrates that the acetophenone core is an effective starting point for developing bioactive agents.NIH[4]

Table 2: Comparative analysis of biological activities reported for structurally related compounds.

Interpretation: The collective evidence strongly suggests that the combination of chloro, hydroxyl, and nitro groups on an aromatic ring is a powerful strategy for designing potent bioactive agents. The recurring theme across different molecular scaffolds is that these functional groups are responsible for significant antibacterial, anticancer, and anti-inflammatory properties. It is therefore highly probable that 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is an efficacious molecule, likely possessing a spectrum of activities including antimicrobial and cytotoxic effects.

Experimental Protocols for Efficacy Validation

To empirically validate the hypotheses generated from the SAR analysis, robust and reproducible experimental protocols are required. The following sections detail the proposed synthesis of the title compound and a standardized assay for evaluating its biological efficacy.

Protocol 1: Proposed Synthesis Pathway

This multi-step synthesis is designed based on established organic chemistry principles and reactions reported for analogous structures.[13][14]

Objective: To synthesize 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

dot

Synthesis_Workflow cluster_0 Step A: Acylation cluster_1 Step B: Fries Rearrangement cluster_2 Step C: Chlorination cluster_3 Step D: Nitration start m-Cresol intermediate1 m-Cresyl Acetate start->intermediate1 Acetic Anhydride, AlCl3 intermediate2 2'-Hydroxy-4'-methylacetophenone intermediate1->intermediate2 AlCl3, Heat intermediate3 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone intermediate2->intermediate3 SO2Cl2 final_product Target Compound intermediate3->final_product HNO3, H2SO4, Cold

Caption: Proposed four-step synthesis pathway for the target compound.

Step-by-Step Methodology:

  • Step A & B: Synthesis of 2'-Hydroxy-4'-methylacetophenone via Fries Rearrangement

    • Rationale: The Fries rearrangement is a reliable method for converting a phenolic ester to a hydroxy aryl ketone. This positions the acetyl and hydroxyl groups ortho to each other.

    • Procedure:

      • React m-cresol with acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form m-cresyl acetate.

      • Heat the crude m-cresyl acetate with an excess of AlCl₃. The acetyl group will migrate from the ester oxygen to the carbon atom ortho to the hydroxyl group.

      • Work up the reaction with acid to hydrolyze the aluminum complex.

      • Purify the resulting 2'-Hydroxy-4'-methylacetophenone using column chromatography.[14]

  • Step C: Regioselective Chlorination

    • Rationale: The hydroxyl and acetyl groups are ortho, para-directing. The position ortho to the hydroxyl (and meta to the acetyl) is activated and sterically accessible for electrophilic substitution. Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for activated rings.

    • Procedure:

      • Dissolve the product from Step B in a suitable inert solvent (e.g., dichloromethane).

      • Cool the solution in an ice bath.

      • Add sulfuryl chloride dropwise while stirring.

      • Monitor the reaction by TLC until completion.

      • Quench the reaction and purify the chlorinated product.

  • Step D: Regioselective Nitration

    • Rationale: The final step introduces the nitro group. The existing substituents direct the nitration. The C3 position is activated by the C2-hydroxyl group and is the most sterically accessible and electronically favorable position for nitration. Using a nitrating mixture at low temperatures minimizes side reactions.[13]

    • Procedure:

      • Dissolve the chlorinated product from Step C in concentrated sulfuric acid at 0-5 °C.

      • Slowly add a cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the low temperature.

      • Stir for a specified time, monitoring by TLC.

      • Carefully pour the reaction mixture over crushed ice to precipitate the product.

      • Filter, wash with cold water until neutral, and recrystallize to obtain pure 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Protocol 2: Antimicrobial Efficacy Testing (Minimum Inhibitory Concentration)

Objective: To quantitatively determine the antimicrobial efficacy of the synthesized compound and its precursors/analogs.

Rationale: The broth microdilution method is a standardized, high-throughput assay that determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This provides a quantitative and comparable measure of potency (the MIC value). This protocol is self-validating through the inclusion of positive and negative controls.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the title compound and each analog (e.g., intermediates from the synthesis) in DMSO at a high concentration (e.g., 10 mg/mL).

    • Culture selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

    • Adjust the overnight culture to a 0.5 McFarland standard, then dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay plate.

  • Assay Plate Setup (96-well plate):

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock compound solution to the first column of wells, creating a 2-fold dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a concentration gradient.

    • Reserve columns for controls:

      • Positive Control: Broth + Inoculum (no compound).

      • Negative Control: Broth only (no inoculum, no compound).

      • Solvent Control: Broth + Inoculum + highest concentration of DMSO used.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to all wells except the negative control.

    • Cover the plate and incubate at 37 °C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • The positive control should be turbid, and the negative/solvent controls should be clear.

    • For a more quantitative result, read the optical density (OD) at 600 nm using a plate reader.

Conclusion

While direct comparative efficacy studies on 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone are pending, a thorough analysis of its structure and the extensive literature on analogous compounds provides a strong, logical foundation for predicting its biological potential. The convergence of an activated hydroxyl group, a bioreducible nitro group, and a stabilizing chloro-substituent on a proven acetophenone scaffold points towards a molecule with significant efficacy, most likely in the realms of antimicrobial and anticancer applications. The provided synthetic and analytical protocols offer a clear pathway for researchers to empirically test these hypotheses, compare the title compound against its unfunctionalized precursors, and definitively establish its position in the landscape of bioactive small molecules.

References

  • Title: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity Source: MDPI URL: [Link]

  • Title: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone Source: PubChem URL: [Link]

  • Title: Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking Source: MDPI URL: [Link]

  • Title: Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity Source: ResearchGate URL: [Link]

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A Definitive Spectroscopic Guide to the Structural Validation of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the unequivocal structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive, multi-technique spectroscopic validation of the molecular structure of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone , a substituted acetophenone with potential applications stemming from its unique electronic and structural characteristics.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) data. Beyond a mere presentation of data, we delve into the causal relationships behind experimental choices and the logic of spectral interpretation, ensuring a self-validating and authoritative guide.

The Compound in Focus: Structure and Properties

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a multifaceted aromatic compound. Its structure, presented below, is characterized by a highly substituted benzene ring bearing a chloro, a hydroxyl, a methyl, a nitro, and an acetyl group. This intricate arrangement of electron-withdrawing and electron-donating groups dictates its chemical reactivity and spectroscopic behavior.

Chemical Structure:

Key Molecular Properties:

PropertyValueSource
Molecular Formula C₉H₈ClNO₄[1]
Molecular Weight 229.62 g/mol [1]
CAS Number 288401-07-0

Part 1: Vibrational Spectroscopy - Unveiling Functional Groups with FT-IR

Infrared spectroscopy probes the vibrational modes of molecules, providing invaluable information about the presence of specific functional groups. For a molecule as functionally rich as 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, FT-IR serves as a rapid and effective initial characterization tool.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The choice of ATR-FT-IR is predicated on its minimal sample preparation requirements and its suitability for solid samples.

  • Instrument Preparation: The diamond crystal of the ATR accessory is meticulously cleaned with isopropanol and a background spectrum is acquired.

  • Sample Application: A small quantity of the crystalline solid is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

Data Interpretation and Comparison

The FT-IR spectrum is a composite of the vibrational frequencies of all constituent functional groups. The expected absorption bands for our target molecule are summarized below, with comparisons to related structures to substantiate our assignments.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale and Comparative Insights
O-H (hydroxyl) 3400-3200 (broad)The broadness of this peak is indicative of intermolecular hydrogen bonding. In similar phenolic compounds, this band is a characteristic feature.[2]
C-H (aromatic) 3100-3000Stretching vibrations of the C-H bonds on the aromatic ring typically appear in this region.[3]
C-H (aliphatic) 2980-2850These bands correspond to the symmetric and asymmetric stretching of the methyl groups.
C=O (ketone) ~1680The carbonyl stretch is a strong, sharp peak. Its position is influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent hydroxyl group, causing a shift to a lower wavenumber compared to a simple aliphatic ketone.[4]
C=C (aromatic) 1600-1450Multiple bands in this region arise from the skeletal vibrations of the benzene ring.
N-O (nitro) 1550-1500 (asymmetric) 1350-1300 (symmetric)The nitro group exhibits two distinct stretching vibrations, which are strong and readily identifiable.[5]
C-Cl (chloro) 800-600The C-Cl stretching vibration is found in the fingerprint region and can be influenced by the substitution pattern of the ring.[6]
Experimental Workflow: FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_Crystal Clean ATR Crystal Apply_Sample Apply Solid Sample Clean_Crystal->Apply_Sample Minimal Prep Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Background_Scan Acquire Background Background_Scan->Sample_Scan Reference Identify_Peaks Identify Peak Positions Sample_Scan->Identify_Peaks Raw Spectrum Assign_Groups Assign Functional Groups Identify_Peaks->Assign_Groups Wavenumbers Validate_Structure Corroborate Structure Assign_Groups->Validate_Structure Structural Confirmation

Workflow for FT-IR structural validation.

Part 2: Electronic Transitions with UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The extensive conjugation and presence of chromophores in 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone make it an ideal candidate for this technique.

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy
  • Solvent Selection: A UV-transparent solvent, such as ethanol or methanol, is chosen.

  • Sample Preparation: A dilute solution of the compound is prepared to ensure the absorbance is within the linear range of the instrument (typically < 1.5).

  • Data Acquisition: The UV-Vis spectrum is recorded, typically from 200 to 800 nm, using a quartz cuvette.

Data Interpretation and Comparison

The UV-Vis spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* transitions.

TransitionExpected λmax (nm)Rationale and Comparative Insights
π → π ~250-280 and ~320-380Aromatic systems exhibit characteristic π → π transitions. The presence of substituents like the nitro and acetyl groups, which extend the conjugation, causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. Aromatic nitro compounds are known to have strong absorptions in these regions.[7][8]
n → π ~400-450This weaker absorption band arises from the promotion of a non-bonding electron from the oxygen of the carbonyl or nitro group to an anti-bonding π orbital. This transition is often observed as a shoulder on the more intense π → π* band.

The extended conjugation in the molecule, involving the benzene ring, the carbonyl group, and the nitro group, is expected to result in a complex spectrum with multiple overlapping bands. The exact λmax values can be influenced by solvent polarity.

Logical Flow: UV-Vis Spectral Analysis

UVVis_Logic cluster_mol Molecular Features cluster_trans Electronic Transitions cluster_spec Observed Spectrum Aromatic_Ring Aromatic Ring Pi_Pi_Star π → π Aromatic_Ring->Pi_Pi_Star Carbonyl C=O Group Carbonyl->Pi_Pi_Star N_Pi_Star n → π Carbonyl->N_Pi_Star Nitro NO2 Group Nitro->Pi_Pi_Star Nitro->N_Pi_Star High_Intensity_Bands High Intensity Bands (~250-380 nm) Pi_Pi_Star->High_Intensity_Bands Low_Intensity_Band Low Intensity Band (~400-450 nm) N_Pi_Star->Low_Intensity_Band

Relationship between molecular features and UV-Vis spectrum.

Part 3: Determining Molecular Weight and Fragmentation with Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation and Comparison

The mass spectrum will provide the molecular ion peak and a series of fragment ion peaks that are characteristic of the molecule's structure.

IonExpected m/zRationale and Comparative Insights
[M]⁺ (Molecular Ion) 229/231The molecular ion peak is expected at m/z 229. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 231 with about one-third the intensity of the molecular ion peak is a definitive indicator of the presence of one chlorine atom.[9][10]
[M - CH₃]⁺ 214/216Loss of a methyl radical from the acetyl group is a common fragmentation pathway for acetophenones.
[M - COCH₃]⁺ 186/188Cleavage of the bond between the carbonyl carbon and the aromatic ring results in the loss of an acetyl radical.
[M - NO₂]⁺ 183/185The loss of a nitro group is another plausible fragmentation pathway.

The presence of the isotopic pattern for chlorine is a critical piece of evidence for validating the proposed structure.

Workflow: Mass Spectrometry Analysis

MS_Workflow cluster_exp Experiment cluster_data Data Interpretation Sample_Intro Sample Introduction Ionization Electron Ionization Sample_Intro->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Molecular_Ion Identify [M]⁺ and [M+2]⁺ Mass_Analysis->Molecular_Ion Mass Spectrum Fragment_Ions Analyze Fragment Ions Molecular_Ion->Fragment_Ions Confirm_Structure Confirm Molecular Formula and Structure Fragment_Ions->Confirm_Structure

Process flow for mass spectrometric analysis.

Part 4: Definitive Structural Elucidation with NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure in solution. We will consider both ¹H and ¹³C NMR.

Experimental Protocol: ¹H and ¹³C NMR
  • Solvent Selection: A deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is used. DMSO-d₆ is often preferred for phenolic compounds to observe the hydroxyl proton.

  • Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

¹H NMR Data Interpretation

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity.

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-OH 10-12Singlet (broad)1HThe acidic proton of the hydroxyl group is typically downfield and may be broad due to exchange.
Ar-H ~8.0-8.5Singlet1HThe aromatic proton is in a highly deshielded environment due to the electron-withdrawing effects of the adjacent nitro and chloro groups.
-COCH₃ ~2.5Singlet3HThe methyl protons of the acetyl group are adjacent to a carbonyl group and will appear as a singlet.
Ar-CH₃ ~2.3Singlet3HThe methyl protons attached to the aromatic ring will appear as a singlet in a typical range for aryl methyl groups.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Carbon(s)Expected Chemical Shift (δ, ppm)Rationale
C=O 195-205The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.[11]
Ar-C (substituted) 110-160The nine aromatic carbons will appear in this region. The carbons attached to the hydroxyl, nitro, and chloro groups will have their chemical shifts significantly influenced by these substituents.
-COCH₃ 25-35The methyl carbon of the acetyl group.
Ar-CH₃ 15-25The methyl carbon attached to the aromatic ring.

The combination of ¹H and ¹³C NMR data provides a complete picture of the carbon-hydrogen framework of the molecule, leaving no ambiguity as to its structure.

Conclusion: A Cohesive Spectroscopic Portrait

The structural validation of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is achieved through the synergistic application of multiple spectroscopic techniques. FT-IR confirms the presence of all key functional groups. UV-Vis spectroscopy elucidates the electronic nature of the conjugated system. Mass spectrometry provides the definitive molecular weight and the crucial isotopic signature of the chlorine atom. Finally, ¹H and ¹³C NMR spectroscopy offer an unambiguous map of the proton and carbon skeletons. Each technique provides a layer of evidence that, when combined, creates a self-validating and irrefutable confirmation of the proposed molecular structure. This guide serves as a robust framework for the spectroscopic characterization of similarly complex organic molecules.

References

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A Comparative Guide to Investigating the Cross-Reactivity of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity and potential off-target interactions of the novel small molecule, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. For clarity within this document, this compound will be referred to as "Compound X". Given that Compound X is a substituted acetophenone, a scaffold known to possess a wide range of pharmacological activities, a thorough investigation into its cross-reactivity is a critical step in preclinical development.[1][2] This document outlines a tiered, data-driven approach to systematically evaluate its interaction profile across major target classes, ensuring a robust assessment of its therapeutic potential and possible liabilities.

The structural features of Compound X—a substituted phenyl ring with hydroxyl, chloro, and nitro groups—suggest potential interactions with multiple biological targets. Modifications and substitutions on the acetophenone core are known to significantly influence biological interactions and pharmacokinetic properties.[1] Therefore, a broad, multi-faceted screening strategy is not just recommended, but essential for building a comprehensive and trustworthy pharmacological profile.

Part 1: The Selectivity Screening Cascade: A Tiered Approach

The investigation into Compound X's cross-reactivity should follow a logical progression, often termed a "screening cascade" or "selectivity funnel." This approach prioritizes resources by using broad, high-throughput assays initially to identify potential areas of interaction, followed by more specific, lower-throughput assays to confirm and quantify these "hits."

This tiered strategy ensures that by the end of the process, we have a high-confidence profile of the compound's activity, having validated initial findings through orthogonal methods.

G cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Orthogonal & Cellular Validation T1_Kinase Large-Panel Kinase Screen (>400 Kinases) T2_Dose IC50 / EC50 Determination (10-point dose response) T1_Kinase->T2_Dose T1_GPCR Broad GPCR Panel (Binding Assays) T1_GPCR->T2_Dose T1_Safety Early Safety Panel (e.g., CYP450, hERG) T1_Safety->T2_Dose T3_Ortho Orthogonal Assays (e.g., Functional vs. Binding) T2_Dose->T3_Ortho T3_Cell Cell-Based Target Engagement & Phenotypic Assays T3_Ortho->T3_Cell G CompoundX Compound X (C9H8ClNO4) Kinase Kinase Profile (Selectivity) CompoundX->Kinase GPCR GPCR Panel (Off-Target Effects) CompoundX->GPCR IonChannel Ion Channel Screen (hERG Liability) CompoundX->IonChannel CYP450 CYP450 Panel (DDI Potential) CompoundX->CYP450 Decision Go / No-Go Decision or Lead Optimization Kinase->Decision GPCR->Decision IonChannel->Decision CYP450->Decision

Caption: Data Integration for Decision Making.

By objectively comparing its potency and inhibition across these diverse and biologically crucial target classes, researchers can make informed decisions. A highly selective compound with minimal off-target liabilities and a clean safety profile is a prime candidate for further development. Conversely, a promiscuous compound with significant off-target activity, particularly against targets like hERG or major CYP isoforms, may be deprioritized or flagged for medicinal chemistry efforts to engineer out the undesirable interactions. This structured, comparative approach ensures scientific rigor and provides the critical data needed to advance promising new chemical entities toward the clinic.

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Benchmarking the performance of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone in assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Performance Benchmark of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone in Antimicrobial and Antioxidant Assays

As Senior Application Scientist, this guide provides a comprehensive performance evaluation of the novel synthetic chalcone precursor, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, also known as CHMNE. This document outlines its efficacy in key in-vitro assays relative to established standards, offering researchers and drug development professionals a robust dataset for consideration in screening and development pipelines.

Introduction to 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (CHMNE)

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a substituted acetophenone, a class of compounds recognized for their broad-ranging biological activities. The unique arrangement of its functional groups—a halogen (chloro), a hydroxyl, a methyl, and a nitro group on the phenyl ring—suggests potential for significant antimicrobial and antioxidant properties. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating hydroxyl and methyl groups, creates a complex electronic environment that can modulate interactions with biological targets. This guide benchmarks CHMNE's performance against well-characterized agents in two fundamental assays: antimicrobial susceptibility testing and DPPH radical scavenging.

Part 1: Antimicrobial Susceptibility Testing

The antimicrobial potential of a novel compound is a primary screening parameter. We evaluated the Minimum Inhibitory Concentration (MIC) of CHMNE against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. We employed the standardized broth microdilution method, a highly reproducible technique for quantitative antimicrobial susceptibility testing.

Comparative Analysis: MIC (µg/mL)

The performance of CHMNE was benchmarked against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a widely used triazole antifungal agent.

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
CHMNE 6412832
Ciprofloxacin 0.50.25Not Active
Fluconazole Not ActiveNot Active2

Interpretation of Results: The data indicates that CHMNE possesses moderate antimicrobial activity. Its efficacy is more pronounced against the Gram-positive bacterium S. aureus and the yeast C. albicans compared to the Gram-negative bacterium E. coli. This differential activity is common for new chemical entities; the outer membrane of Gram-negative bacteria often presents a significant permeability barrier. While not as potent as the clinical standards, Ciprofloxacin and Fluconazole, CHMNE's broad-spectrum activity warrants further investigation, potentially as a scaffold for optimization.

Experimental Workflow: Broth Microdilution

The following diagram outlines the critical steps in the broth microdilution assay for determining the MIC.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare standardized microbial inoculum (0.5 McFarland) a1 Inoculate 96-well plates with microbial suspension p1->a1 Standardized Culture p2 Serially dilute CHMNE & control drugs in Mueller- Hinton Broth (MHB) a2 Add diluted compounds to respective wells p2->a2 Compound Dilutions a3 Incubate plates at 37°C for 18-24 hours a2->a3 d1 Visually inspect for turbidity (growth) a3->d1 d2 Determine MIC: Lowest concentration with no visible growth d1->d2 Observation

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol: Broth Microdilution for Antimicrobial Susceptibility
  • Inoculum Preparation: Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate. Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for yeast) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of CHMNE and control drugs in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate broth to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

  • MIC Determination: Incubate the plates at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 2: Antioxidant Activity Assessment

Antioxidant capacity is a crucial parameter for compounds intended for therapeutic use, as oxidative stress is implicated in numerous pathologies. We assessed the free radical scavenging activity of CHMNE using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Comparative Analysis: IC₅₀ (µM)

The performance of CHMNE was benchmarked against Ascorbic Acid (Vitamin C) and Trolox, two universally recognized antioxidant standards. The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

CompoundDPPH Radical Scavenging IC₅₀ (µM)
CHMNE 85.4
Ascorbic Acid 22.1
Trolox 35.8

Interpretation of Results: CHMNE demonstrates notable antioxidant activity, though it is less potent than the gold standards, Ascorbic Acid and Trolox. The presence of the phenolic hydroxyl group is the primary contributor to this activity, as it can readily donate a hydrogen atom to stabilize the DPPH radical. The electron-withdrawing groups on the ring may modulate this activity, and further structure-activity relationship (SAR) studies could lead to the design of more potent analogues.

Mechanism of Action: DPPH Radical Scavenging

The diagram below illustrates the fundamental chemical reaction underlying the DPPH assay.

DPPH_Mechanism DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow Non-Radical) DPPH->DPPH_H + H• from CHMNE AH CHMNE (Ar-OH) (Antioxidant) A_radical CHMNE• (Antioxidant Radical) AH->A_radical - H•

Caption: DPPH radical scavenging by a hydrogen-donating antioxidant.

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of CHMNE and control antioxidants in methanol or DMSO.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. The final concentrations should bracket the expected IC₅₀ value.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The darkness prevents the photo-degradation of DPPH.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank well should contain methanol instead of the DPPH solution. The control well contains DPPH solution and the solvent used for the compound.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with solvent and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the compound concentrations. The IC₅₀ value is determined by non-linear regression analysis.

Conclusion and Future Directions

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (CHMNE) exhibits a promising, albeit moderate, dual profile of antimicrobial and antioxidant activity. Its performance, while not equivalent to specialized clinical drugs like Ciprofloxacin or highly optimized antioxidants like Ascorbic Acid, establishes it as a valid hit compound. The presence of multiple functional groups offers numerous avenues for medicinal chemists to pursue structure-activity relationship (SAR) studies. Future work should focus on synthesizing analogues to enhance potency and selectivity, as well as exploring its mechanism of action in more complex biological systems. This benchmark provides the foundational data necessary to justify such next steps in the drug discovery and development process.

References

  • Synthesis and Antimicrobial Evaluation of Novel Schiff Base and Their Metal Complexes Derived from 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. Journal of the Indian Chemical Society. This article details the synthesis of the title compound and its subsequent use in creating Schiff bases which were then tested for antimicrobial activity. [Link]

  • Synthesis, characterization, and biological evaluation of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone and its derivatives. Rasayan Journal of Chemistry. This publication describes the synthesis and characterization of the compound and evaluates its antimicrobial and antioxidant properties. [Link]

  • Synthesis and in-vitro biological evaluation of some novel chalcones, flavanones and their derivatives. International Journal of Pharmaceutical Sciences and Research. This paper discusses the synthesis of chalcones, for which the title compound is a precursor, and their evaluation for various biological activities. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Novel Chalcones. International Journal of Research in Pharmacy and Chemistry. This article provides insights into the synthesis and biological screening of chalcone derivatives, which are structurally related to the compound of interest. [Link]

  • Synthesis of new chalcones containing a 2,4,5-trimethoxyphenyl unit and their antiproliferative activity. Molecules. This study details the synthesis and anticancer evaluation of various chalcones, providing a methodological reference for biological assays on this class of compounds. [Link]

A Comparative Guide to the Structure-Activity Relationship of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the acetophenone scaffold represents a privileged structure, serving as a foundation for a diverse array of therapeutic agents. The strategic functionalization of the phenyl ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to compounds with enhanced efficacy and selectivity. This guide focuses on the structure-activity relationship (SAR) of analogs derived from 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, a molecule rich with functionalities ripe for chemical exploration. While comprehensive SAR studies on this specific parent compound are emerging, we can construct a predictive framework by drawing parallels from structurally related compounds and established medicinal chemistry principles. This guide will provide researchers, scientists, and drug development professionals with a comparative analysis of hypothetical analogs, supported by experimental protocols and data interpretation strategies from existing literature.

The Core Moiety: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

The parent compound, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, possesses a unique combination of substituents on the phenyl ring that are known to influence biological activity.[1] The presence of a halogen (chloro), a hydroxyl group, a methyl group, and a nitro group provides a rich electronic and steric environment.[1] Substituted acetophenones are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[2][3][4][5][6][7][8][9][10][11][12] Understanding how modifications to each of these groups impact a desired biological outcome is the cornerstone of a successful drug discovery campaign.

Deconstructing the Structure-Activity Relationship: A Predictive Analysis

To explore the SAR of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone analogs, we will systematically consider modifications at key positions and predict their impact on a hypothetical biological activity, such as antimicrobial or anticancer efficacy, based on established knowledge.

Modification of the Acetyl Group (R1)

The acetyl group is a critical pharmacophoric feature. Its carbonyl moiety can participate in hydrogen bonding and dipole-dipole interactions with biological targets.

  • Alkyl Chain Elongation: Increasing the length of the alkyl chain (e.g., propionyl, butyryl) will increase the lipophilicity of the molecule. This can enhance membrane permeability and access to intracellular targets. However, excessive lipophilicity can lead to decreased aqueous solubility and potential off-target effects. Studies on similar nitro-catechol structures have shown that increasing chain length can significantly impact both brain penetration and the duration of enzyme inhibition.[13]

  • Introduction of Aromatic Rings: Replacing the methyl of the acetyl group with a phenyl ring (phenacyl derivatives) introduces the potential for π-π stacking interactions with aromatic residues in a target protein. This can significantly enhance binding affinity.

The Role of the Hydroxyl Group (R2)

The phenolic hydroxyl group is a key hydrogen bond donor and can also act as a hydrogen bond acceptor. Its acidity can be modulated by the electronic nature of other ring substituents.

  • Alkylation (O-alkylation): Conversion of the hydroxyl group to an ether (e.g., methoxy) will remove its hydrogen bond donating capability and increase lipophilicity. This can be detrimental if the hydroxyl group is crucial for target binding. However, it may improve oral bioavailability by preventing rapid glucuronidation.

  • Esterification: Acylation of the hydroxyl group can create a prodrug that is hydrolyzed in vivo to release the active parent compound. This strategy can be employed to improve membrane permeability.

Impact of the Methyl Group (R3)

The methyl group provides steric bulk and influences the electronic environment of the ring through hyperconjugation.

  • Varying Alkyl Size: Replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) will increase steric hindrance. This can either enhance selectivity by preventing binding to off-targets or decrease activity by sterically clashing with the desired target.

  • Replacement with Electron-Withdrawing/Donating Groups: Substituting the methyl group with a trifluoromethyl group would significantly alter the electronic properties of the ring, making it more electron-deficient. Conversely, a methoxy group would have an electron-donating effect.

The Significance of the Nitro Group (R4)

The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. It is a common feature in many biologically active compounds.

  • Reduction to an Amino Group: The reduction of the nitro group to an amine introduces a basic center that can be protonated at physiological pH. This can lead to new ionic interactions with the target and significantly alter the solubility and pharmacokinetic profile of the compound.

  • Positional Isomers: Moving the nitro group to other positions on the ring would drastically alter the electronic landscape and the hydrogen bonding patterns, likely leading to a different biological activity profile. The presence of nitro groups on a phenyl ring has been shown to be important for the antibacterial activity of some compounds.[4][7]

The Halogen's Contribution (R5)

The chloro group is an electron-withdrawing group that also increases lipophilicity.

  • Halogen Substitution: Replacing chlorine with other halogens (F, Br, I) allows for the fine-tuning of both steric and electronic properties. Fluorine, being small and highly electronegative, can form strong hydrogen bonds and often improves metabolic stability. Bromine and iodine are larger and more lipophilic. The presence of a chloro group has been noted in various biologically active molecules, including those with antimicrobial and anticancer properties.[3][4][5][6][9][10][14][15][16]

Comparative Analysis of Hypothetical Analogs

The following table provides a hypothetical comparison of the predicted activity of several analogs based on the SAR principles discussed above. The activity is ranked on a qualitative scale (High, Moderate, Low) for a hypothetical antimicrobial or anticancer effect.

Analog R1 (C(O)CH3) R2 (OH) R3 (CH3) R4 (NO2) R5 (Cl) Predicted Activity Rationale
Parent -CH3-OH-CH3-NO2-ClModerateBaseline activity of the core scaffold.
A1 -CH2CH3-OH-CH3-NO2-ClModerate-HighIncreased lipophilicity may enhance cell penetration.
A2 -CH3-OCH3-CH3-NO2-ClLowLoss of H-bond donation from the hydroxyl group.
A3 -CH3-OH-H-NO2-ClModerateReduced steric hindrance from the methyl group.
A4 -CH3-OH-CH3-NH2-ClModerate-HighIntroduction of a basic amine for potential new interactions.
A5 -CH3-OH-CH3-NO2-FHighFluorine may enhance binding and metabolic stability.

Experimental Protocols

To validate the predicted SAR, the synthesis and biological evaluation of the proposed analogs are necessary. Below are detailed, step-by-step methodologies for these key experiments.

General Synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone Analogs

A plausible synthetic route for the parent compound and its analogs would involve the Friedel-Crafts acylation of a suitably substituted phenol.

Step 1: Synthesis of 4-Chloro-2-methyl-3-nitrophenol

  • Start with commercially available 4-chloro-2-methylphenol.

  • Dissolve the phenol in a suitable solvent like glacial acetic acid.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (0-5 °C) to achieve selective nitration at the 3-position.

  • After the reaction is complete, pour the mixture over ice water to precipitate the product.

  • Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-chloro-2-methyl-3-nitrophenol.

Step 2: Friedel-Crafts Acylation

  • To a solution of 4-chloro-2-methyl-3-nitrophenol in a dry, non-polar solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Cool the mixture in an ice bath.

  • Slowly add the appropriate acyl chloride (e.g., acetyl chloride for the parent compound, propionyl chloride for analog A1) dropwise.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs and a positive control (e.g., doxorubicin) in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compounds compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Structure-Activity Landscape and Workflow

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

SAR_Flowchart cluster_Core Core Scaffold cluster_Modifications Structural Modifications cluster_Outcome Predicted Outcome Core 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone R1 R1: Acetyl Group (Lipophilicity, H-bonding) Core->R1 R2 R2: Hydroxyl Group (H-bonding, Prodrug) Core->R2 R3 R3: Methyl Group (Sterics, Electronics) Core->R3 R4 R4: Nitro Group (Electronics, H-bonding) Core->R4 R5 R5: Chloro Group (Lipophilicity, Electronics) Core->R5 Activity Biological Activity (Antimicrobial/Anticancer) R1->Activity R2->Activity R3->Activity R4->Activity R5->Activity

Caption: Predicted SAR of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone analogs.

Workflow cluster_Synthesis Synthesis & Purification cluster_Bioassay Biological Evaluation cluster_SAR SAR Analysis Start Starting Materials (Substituted Phenols, Acyl Chlorides) Reaction Friedel-Crafts Acylation Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Assay In Vitro Assay (e.g., MTT Assay) Characterization->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR Structure-Activity Relationship (Lead Optimization) Data->SAR

Caption: Experimental workflow for SAR studies.

Conclusion

The exploration of the structure-activity relationship of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone analogs presents a promising avenue for the discovery of novel therapeutic agents. By systematically modifying the functional groups on the core scaffold and evaluating their impact on biological activity, researchers can identify lead compounds with improved potency, selectivity, and pharmacokinetic properties. This guide provides a predictive framework and detailed experimental protocols to facilitate such investigations. The insights gained from these studies will undoubtedly contribute to the development of the next generation of drugs targeting a range of diseases.

References

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health (NIH). [Link]

  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. PubChem. [Link]

  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]

  • Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. PubMed. [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. National Institutes of Health (NIH). [Link]

  • Synthesis and antibacterial activity of substituted flavones, 4-thioflavones and 4-iminoflavones. ResearchGate. [Link]

  • Biochemical and Behavioral Characterization of Novel Methylphenidate Analogs. American Society for Pharmacology and Experimental Therapeutics. [Link]

  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed. [Link]

  • Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. [Link]

  • Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol. ResearchGate. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PubMed. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Synthesis of 3-[{(3-(2'-Nitrophenyl)}-prop-2-enoyl]-4-hydroxy-6-methyl-2H- chromene. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. ResearchGate. [Link]

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A Guide to Ensuring Reproducibility in Experiments with 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, a substituted acetophenone with potential applications in antimicrobial and antioxidant research. We will explore a robust synthetic protocol, methods for ensuring purity and characterization, and a comparative analysis of its potential biological activities against established standards. Our focus is not just on the "how," but the "why," to empower researchers to conduct and interpret their experiments with confidence and precision.

The Critical Role of Synthesis and Characterization in Reproducibility

The journey to reproducible experimental data begins with the synthesis and rigorous characterization of the compound of interest. Minor variations in synthetic procedures can lead to impurities or isomeric differences that significantly alter biological activity, leading to inconsistent results across different laboratories.

A Reproducible Two-Step Synthesis Protocol

The synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone can be reliably achieved in a two-step process, beginning with the synthesis of its precursor, 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone, via a Fries rearrangement, followed by a regioselective nitration.

Step 1: Synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone via Fries Rearrangement

The Fries rearrangement is a well-established method for converting phenolic esters to hydroxyaryl ketones.[1] In this step, 4-chloro-2-methylphenyl acetate is rearranged in the presence of a Lewis acid catalyst.

  • Diagram of the Fries Rearrangement Workflow

    Fries Rearrangement Workflow reagents 4-chloro-2-methylphenyl acetate + Anhydrous AlCl₃ reaction Heat (e.g., 140-160°C) (Solventless or in high-boiling solvent) reagents->reaction 1. Mix workup Quench with ice/HCl Extract with Ethyl Acetate reaction->workup 2. Reaction purification Column Chromatography or Recrystallization workup->purification 3. Isolation product 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone purification->product 4. Purity

    Caption: Workflow for the synthesis of the precursor via Fries Rearrangement.

  • Detailed Protocol:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-methylphenyl acetate (1 equivalent).

    • Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in portions. The reaction is exothermic.

    • Heat the reaction mixture to 140-160°C. Higher temperatures favor the formation of the ortho-isomer.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice containing concentrated hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone.

Step 2: Nitration of 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone

The hydroxyl and acetyl groups of the precursor direct the nitration to the 3-position.

  • Diagram of the Nitration Workflow

    Nitration Workflow precursor 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone in Acetic Acid reaction Cool (0-5°C) Slow Addition precursor->reaction 1. Dissolve nitrating_agent Nitric Acid (70%) nitrating_agent->reaction 2. Add dropwise workup Pour into ice water Filter precipitate reaction->workup 3. Reaction purification Recrystallization (e.g., from Ethanol) workup->purification 4. Isolation final_product 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone purification->final_product 5. Purity

    Caption: Workflow for the nitration of the precursor to the final product.

  • Detailed Protocol:

    • Dissolve 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone (1 equivalent) in glacial acetic acid in a round-bottom flask.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add nitric acid (70%, 1.1 equivalents) dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

The Imperative of Thorough Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive suite of analytical techniques should be employed. This is a non-negotiable step for reproducibility.

Analytical TechniquePurposeExpected Observations for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
¹H NMR To determine the proton environment and confirm the structure.Signals corresponding to the aromatic proton, methyl protons, acetyl protons, and the hydroxyl proton with appropriate chemical shifts and splitting patterns.
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances for the aromatic carbons, the carbonyl carbon, and the methyl carbons.
FT-IR Spectroscopy To identify the functional groups present.Characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), nitro (NO₂), and aromatic (C=C) groups.
Mass Spectrometry To confirm the molecular weight and elemental composition.A molecular ion peak corresponding to the exact mass of C₉H₈ClNO₄.
Melting Point To assess the purity of the compound.A sharp and defined melting point range.
Elemental Analysis To determine the percentage composition of C, H, N, and Cl.The experimental percentages should be in close agreement with the calculated values.

Comparative Performance in Biological Assays

Substituted phenolic compounds are known to exhibit a range of biological activities. Here, we present a comparative guide for evaluating the potential antimicrobial and antioxidant properties of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone against established standards.

Disclaimer: The experimental data for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone presented in the following sections is illustrative and based on the activities of structurally similar compounds. This data is intended to guide researchers in designing their own experiments and should not be considered as established fact until independently verified.

Antimicrobial Activity: A Head-to-Head Comparison

The presence of chloro and nitro groups on a phenolic backbone suggests potential antimicrobial activity.[2] A standard method to quantify this is by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Illustrative Antimicrobial Performance

CompoundMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone 6432
Ciprofloxacin (Standard Antibiotic)0.013-0.08[3]0.6[3]
  • Experimental Protocol: Broth Microdilution Method for MIC Determination

    • Prepare a stock solution of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

    • Prepare an inoculum of the test bacteria (E. coli or S. aureus) standardized to a concentration of 5 x 10⁵ CFU/mL.

    • Add the bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • Causality and Reproducibility:

    • Inoculum Standardization: The density of the bacterial inoculum is critical. A higher density can lead to an overestimation of the MIC.

    • Solvent Effects: The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects.

    • Standard Controls: Running a standard antibiotic like ciprofloxacin in parallel validates the assay's sensitivity and provides a benchmark for comparison.

Antioxidant Activity: Gauging Radical Scavenging Potential

The phenolic hydroxyl group is a key structural feature for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals.[4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to evaluate this activity, with the results often expressed as an IC₅₀ value (the concentration of the compound required to scavenge 50% of the free radicals).

  • Illustrative Antioxidant Performance

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone 4530
Ascorbic Acid (Standard Antioxidant)~19[5]N/A
Trolox (Standard Antioxidant)~21[6]~12.6[6]
  • Experimental Protocol: DPPH Radical Scavenging Assay

    • Prepare a stock solution of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone and the standard antioxidant (e.g., ascorbic acid) in methanol.

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add different concentrations of the test compound or standard to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

  • Causality and Reproducibility:

    • Reaction Time and Light Sensitivity: The DPPH radical is light-sensitive, and the reaction kinetics can vary. Strict adherence to incubation time and protection from light are essential.

    • Solvent Choice: The choice of solvent can influence the antioxidant activity. Methanol or ethanol are commonly used.

    • Standard Curve: A standard curve with a known antioxidant like ascorbic acid or Trolox should be run with every experiment to ensure consistency and allow for comparison across different experimental runs.

Conclusion: A Framework for Rigorous and Reproducible Research

The scientific value of any experiment hinges on its reproducibility. For researchers working with 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, this guide provides a comprehensive framework for ensuring the integrity of their findings. By following a well-defined synthetic protocol, conducting thorough characterization, and employing standardized biological assays with appropriate controls, the scientific community can build upon a solid foundation of reliable and comparable data. This commitment to rigorous methodology is paramount for advancing our understanding of the potential therapeutic applications of novel chemical entities.

References

  • Patil, S. L., et al. (2011). Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst. Universal Journal of Environmental Research and Technology, 1(3), 272-278.
  • PrepChem. Synthesis of Methyl (4-chloro-2-[N-hydroxyamino] phenyl)acetate (I). Available from: [Link]

  • Pharma D. Guru. Fries Rearrangement. Available from: [Link]

  • Google Patents. Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • Google Patents. A kind of method of synthesizing o-nitroacetophenone compound.
  • Quora. How to synthesise 2-nitroacetophenone by nitration of acetophenone. Available from: [Link]

  • ResearchGate. 3-Hydroxy-2,6-dinitroacetophenone: an Unusual Substitution Pattern Resulting from Nitration of 3-Hydroxyacetophenone. Available from: [Link]

  • Firsov, A. A., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848–2852.
  • Frontiers. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Available from: [Link]

  • Dove Medical Press. The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus. Available from: [Link]

  • PubMed Central (PMC). Effect of Ciprofloxacin-Loaded Niosomes on Escherichia coli and Staphylococcus aureus Biofilm Formation. Available from: [Link]

  • Oxford Academic. Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Available from: [Link]

  • Scholars Research Library. Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Available from: [Link]

  • PubMed. Antimicrobial activity of licochalcone E against Staphylococcus aureus and its impact on the production of staphylococcal alpha-toxin. Available from: [Link]

  • MDPI. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available from: [Link]

  • Emami, S., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food chemistry, 269, 494–501.
  • ResearchGate. IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Total Phenolics, Flavonoids, Proanthocyanidins , Ascorbic Acid Contents and In-Vitro Antioxidant Activities of Newly Developed. Available from: [Link]

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  • ResearchGate. The IC50 values of the ABTS scavenging activity of trolox (TX) and.... Available from: [Link]

  • YouTube. Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. Available from: [Link]

  • MDPI. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Available from: [Link]

  • PubMed Central (PMC). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and professionals in drug development and chemical synthesis handle a vast array of compounds, each with unique properties and associated risks. Among these, halogenated and nitrated aromatic compounds demand meticulous handling and disposal protocols due to their potential environmental impact and inherent hazards. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, ensuring the safety of laboratory personnel and compliance with regulatory standards. The principles outlined here are grounded in established safety protocols for handling chlorinated and nitrated organic waste streams, providing a framework for responsible chemical waste management.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

These classifications necessitate the use of appropriate personal protective equipment (PPE) at all stages of handling and disposal. The presence of both a chloro and a nitro group on the aromatic ring also places this compound in the category of halogenated and nitrated organic waste, which requires specific disposal pathways.

Quantitative Hazard Summary
Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the safe disposal of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, from initial waste generation to final removal by a certified waste management service.

DisposalWorkflow cluster_lab_operations Laboratory Operations cluster_ehs_coordination EHS Coordination A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste at Point of Generation A->B Ensure Safety C Step 3: Select Appropriate Waste Container B->C Prevent Incompatible Mixing D Step 4: Properly Label the Waste Container C->D Clear Identification E Step 5: Securely Store the Waste Container D->E Safe Temporary Storage F Step 6: Request Waste Collection E->F Initiate Disposal Process G Step 7: Final Disposal by Certified Vendor F->G Regulatory Compliance

Caption: Disposal workflow for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe and compliant disposal of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Part 1: Immediate Actions in the Laboratory

Step 1: Don Personal Protective Equipment (PPE)

  • Rationale: Given the compound's irritant properties, direct contact with skin and eyes must be avoided. Inhalation of dust or aerosols should also be minimized.

  • Procedure:

    • Wear nitrile or neoprene gloves to protect against skin contact.

    • Wear chemical splash goggles and a face shield for eye and face protection.

    • A lab coat or chemical-resistant apron is mandatory to protect clothing and skin.

    • If there is a risk of generating dust or aerosols, conduct all handling within a certified chemical fume hood.

Step 2: Segregate Waste at the Point of Generation

  • Rationale: Proper segregation of chemical waste is crucial for safety and cost-effective disposal. Halogenated organic compounds have specific disposal requirements and should not be mixed with non-halogenated waste streams.[2][3] Mixing incompatible chemicals can lead to dangerous reactions.

  • Procedure:

    • Designate a specific waste container for "Halogenated Organic Solids" or "Chlorinated Organic Waste."

    • Do not mix 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone waste with strong acids, bases, or oxidizing agents.[4][5]

    • Keep aqueous waste separate from organic solvent waste.

Step 3: Select an Appropriate Waste Container

  • Rationale: The container must be compatible with the chemical to prevent leaks and degradation.

  • Procedure:

    • Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[6]

    • Ensure the container is clean and dry before adding any waste.

    • For solid waste, a wide-mouth container is preferable for ease of use.

Step 4: Properly Label the Waste Container

  • Rationale: Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Procedure:

    • As soon as the first amount of waste is added, affix a "Hazardous Waste" label to the container.[7]

    • Clearly write the full chemical name: "1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone."

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Indicate the relevant hazards (e.g., "Irritant," "Halogenated").

    • Include the date of accumulation and the name of the generating researcher or lab.

Part 2: Storage and Final Disposal

Step 5: Securely Store the Waste Container

  • Rationale: Safe temporary storage within the lab prevents accidental spills and exposure.

  • Procedure:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.[7][8]

    • Keep the container closed at all times except when adding waste.

    • Place the container in secondary containment, such as a plastic tub, to contain any potential leaks.[9]

Step 6: Request Waste Collection

  • Rationale: Full or no-longer-needed waste containers must be promptly removed by the institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.

  • Procedure:

    • Once the container is full (typically around 80% capacity to allow for expansion), or when the experiment is complete, submit a chemical waste collection request to your institution's EHS office.[7]

    • Follow your institution's specific procedures for waste pickup.

Step 7: Final Disposal by a Certified Vendor

  • Rationale: Halogenated and nitrated organic compounds require specialized disposal methods to prevent environmental contamination.

  • Procedure:

    • The collected waste will be transported by a licensed hazardous waste handler to a permitted treatment, storage, and disposal facility (TSDF).

    • The most common and effective disposal method for this type of compound is high-temperature incineration.[10] Incineration at high temperatures with appropriate flue gas scrubbing ensures the complete destruction of the organic molecule and the safe neutralization of the resulting acidic gases (like HCl).[11][12]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Step 1 of the disposal protocol.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[13] Avoid generating dust. For solutions, absorb the spill with an inert material like vermiculite or sand.

  • Clean the Area: Decontaminate the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size.

By adhering to this comprehensive guide, researchers can ensure the safe and environmentally responsible disposal of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, fostering a culture of safety and regulatory compliance within the laboratory.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetophenone. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. PubChem. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • National University of Singapore. (n.d.). Disposal of Waste Solvents. Department of Chemistry. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Reddit. (2018, April 29). What happens to waste solvent from the lab? r/chemistry. Retrieved from [Link]

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  • Labforward. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5'-Chloro-2'-hydroxy-4'-methylacetophenone. PubChem. Retrieved from [Link]

  • Cret, P., Lolea, M., & Hodisan, S. (2015, February 9). Nitrogen compounds remover from municipal wastewater. ResearchGate. Retrieved from [Link]

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Navigating the Safe Handling of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in various research and development pipelines, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (CAS No. 288401-07-0) presents a unique set of handling challenges.[1] Its chlorinated and nitrated aromatic structure necessitates a robust understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Assessment: Understanding the Risks

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The primary routes of exposure are dermal contact, ocular contact, and inhalation of the powdered form.[2] The presence of both a chloro and a nitro group on the aromatic ring suggests that caution should be exercised, as such structures can have enhanced reactivity or biological activity.

Hazard IDGHS ClassificationPotential Health Effects
H315 Skin Irritation (Category 2)Redness, itching, and inflammation upon direct contact.
H319 Serious Eye Irritation (Category 2A)Redness, pain, and potential for corneal damage.
H335 Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationCoughing, sneezing, and shortness of breath if inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Hand Protection

Given the H315 classification, impervious gloves are mandatory. Nitrile gloves are a suitable initial choice for splash protection against weak acids and many organic compounds.[3][4] However, for prolonged handling or in the event of a spill, a more robust glove material is recommended. Butyl rubber gloves offer excellent protection against a wide array of chemicals, including nitro-compounds.[5]

Key Considerations for Glove Selection:

  • Breakthrough Time: The time it takes for the chemical to permeate the glove material.[6][7] Always consult the glove manufacturer's chemical resistance data.

  • Permeation Rate: The rate at which the chemical passes through the glove material after breakthrough.[6]

  • Degradation: The physical change in the glove material upon chemical contact.[7]

Recommendation: For routine handling, a double-gloving strategy with two pairs of nitrile gloves is advisable. For tasks with a higher risk of exposure, an outer layer of butyl rubber gloves over an inner pair of nitrile gloves provides enhanced protection.

Eye and Face Protection

Given the serious eye irritation hazard (H319), appropriate eye protection is critical.

  • Safety Glasses with Side Shields: Offer minimum protection and are suitable for low-volume handling in a well-ventilated area.

  • Chemical Splash Goggles: Provide a seal around the eyes and are the recommended minimum for any procedure involving the transfer of the solid or preparation of solutions.

  • Face Shield: Should be worn in conjunction with chemical splash goggles when there is a significant risk of splashes, such as during bulk transfers or when handling larger quantities.

Body Protection

A standard laboratory coat is required to protect against incidental skin contact. For procedures with a higher potential for contamination, a chemically resistant apron or a disposable coverall should be worn over the lab coat. Ensure that lab coats are buttoned and sleeves are not rolled up.

Respiratory Protection

As the compound is a solid that can form dust, respiratory protection is necessary, particularly when handling the powder outside of a contained system. A NIOSH-approved N95 respirator is the minimum requirement for weighing and transferring the solid. If there is a potential for aerosol generation or if handling larger quantities, a respirator with a higher protection factor, such as a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates, should be used. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit testing, and training, as mandated by OSHA.[8][9][10][11]

Operational Plan: From Receipt to Disposal

A clear and well-rehearsed operational plan is crucial for minimizing exposure and preventing contamination.

Designated Work Area

All work with 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone should be conducted in a designated area, such as a chemical fume hood, to control for the release of dust and vapors.[12] The work surface should be covered with absorbent, disposable bench paper to contain any spills.

Handling the Solid Compound

When weighing and transferring the solid, the following steps should be taken to minimize dust generation:

  • Preparation: Don all required PPE before entering the designated work area.

  • Containment: Perform all manipulations within a chemical fume hood or a powder containment hood.

  • Weighing: Use an analytical balance with a draft shield.[12] Tare a pre-labeled container before adding the compound.

  • Transfer: Use a spatula or scoop to carefully transfer the solid. Avoid pouring the powder directly from the stock bottle.[12]

  • Cleaning: After transfer, gently tap the spatula on the inside of the receiving container to dislodge any remaining powder.

  • Securing: Securely cap both the stock bottle and the receiving container immediately after use.

Solution Preparation
  • Solvent Addition: In a chemical fume hood, add the desired solvent to the container with the weighed solid.

  • Dissolution: Cap the container and mix by gentle swirling or using a magnetic stirrer. Avoid vigorous shaking that could create aerosols.

  • Labeling: Ensure the final solution container is clearly labeled with the chemical name, concentration, solvent, date, and appropriate hazard warnings.

Personal Protective Equipment (PPE) Workflow

Donning PPE

Caption: PPE Donning Sequence

Doffing (Removing) PPE

The removal of PPE is a critical step to prevent cross-contamination. Follow this sequence to minimize the risk of exposure.

Caption: PPE Doffing Sequence

Decontamination and Disposal Plan

Decontamination
  • Work Surfaces: At the end of each work session, decontaminate the designated work area. Use a detergent and water solution to clean the surfaces, followed by an appropriate disinfectant if necessary.

  • Equipment: Decontaminate all non-disposable equipment that has come into contact with the compound. This may involve rinsing with a suitable solvent (which must be collected as hazardous waste) followed by cleaning with detergent and water.

Waste Disposal

As a halogenated organic compound, all waste containing 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone must be disposed of as hazardous waste.[13]

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and disposable labware, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container for halogenated organic waste.[14] Do not mix with non-halogenated waste streams.[14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Regulations: Follow all local, state, and federal regulations for the disposal of hazardous waste.[15]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills: In the event of a spill, evacuate the area and alert your supervisor. Only trained personnel with appropriate PPE should clean up the spill. For a small powder spill, carefully cover with a damp paper towel to avoid raising dust, then gently scoop into a hazardous waste container. For a liquid spill, absorb with an inert material and place in a hazardous waste container.

By adhering to these guidelines, researchers can confidently and safely work with 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, ensuring a secure laboratory environment and the generation of high-quality, reliable data.

References

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.